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Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- Documentation Hub

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  • Product: Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
  • CAS: 1688666-21-8

Core Science & Biosynthesis

Foundational

CAS 1688666-21-8 chemical structure and synonyms

The Strategic Application of CAS 1688666-21-8 in Advanced Bioconjugation: A Technical Whitepaper Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of CAS 1688666-21-8 in Advanced Bioconjugation: A Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the active pharmacophores. As a Senior Application Scientist, I frequently observe that linker design dictates the pharmacokinetic stability, cellular permeability, and target-binding thermodynamics of the final conjugate.

This whitepaper provides an in-depth technical analysis of CAS 1688666-21-8 , a highly specialized bifunctional building block. By combining a precise diethylene glycol (PEG-2) spacer with a strategically tuned 4-methylbenzyl (MBn) protecting group, this molecule offers orthogonal synthetic control that solves complex challenges in multistep bioconjugation workflows.

Chemical Identity & Structural Rationale

CAS 1688666-21-8 is formally known as Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-[1]. It is a mono-protected PEG-2 derivative designed for asymmetric functionalization[2].

Quantitative Physicochemical Properties

To facilitate experimental design, the core quantitative parameters of CAS 1688666-21-8 are summarized below:

PropertyValue
CAS Registry Number 1688666-21-8
Chemical Name Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
Common Synonyms 2-(2-(4-methylbenzyloxy)ethoxy)ethanol; PEG-2 mono-(4-methylbenzyl) ether
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Core Architecture Diethylene Glycol (PEG-2)
Protecting Group 4-Methylbenzyl (MBn / p-Methylbenzyl)
The Causality of Structural Design

Every structural feature of CAS 1688666-21-8 serves a distinct mechanistic purpose in drug development:

  • The PEG-2 Core: The diethylene glycol chain provides a highly specific spatial distance. In PROTAC design, a PEG-2 linker (yielding an extended length of ~8–10 Å) minimizes the entropic penalty during the folding of the E3 ligase-target protein ternary complex. It provides sufficient hydrophilicity to prevent aggregation without the pharmacokinetic liabilities of longer PEG chains.

  • The 4-Methylbenzyl (MBn) Cap: The choice of the MBn group over a standard benzyl (Bn) or 4-methoxybenzyl (PMB) group is a masterclass in electronic tuning. The para-methyl substituent exerts a moderate inductive (+I) effect, slightly increasing the electron density of the aromatic ring. This tunes the lability of the benzylic C-O bond. It is more stable than PMB (preventing accidental cleavage under mild acidic conditions) but significantly more reactive than Bn toward specialized oxidative cleavage[3].

Comparative Cleavage Kinetics

The "Goldilocks" electronic profile of the MBn group allows for orthogonal deprotection strategies, summarized below:

Protecting GroupElectronic ProfileHydrogenolysis (Pd/C, H₂)Oxidative Cleavage (DDQ/PIFA)Acidic Cleavage (TFA)
Benzyl (Bn)StandardFastInert / Very SlowInert
4-Methylbenzyl (MBn) Moderate +I Effect Fast Moderate / Tunable Inert
4-Methoxybenzyl (PMB)Strong +M EffectModerateVery FastLabile

Mechanistic Workflows in Drug Development

In the synthesis of heterobifunctional molecules, CAS 1688666-21-8 acts as a directional scaffold. The free primary hydroxyl is first activated and conjugated to "Ligand A" (e.g., a disease-specific warhead). Subsequently, the MBn group is orthogonally removed, and the newly revealed hydroxyl is conjugated to "Ligand B" (e.g., an E3 ligase recruiter).

PROTAC_Assembly POI Target Ligand (Warhead) Conj1 Conjugation 1 (SN2 Reaction) POI->Conj1 Linker CAS 1688666-21-8 (PEG-2 Linker) Act Linker Activation (Tosyl/Mesyl) Linker->Act Step 1 E3 E3 Ligase Ligand (e.g., VHL) Conj2 Conjugation 2 (Final Coupling) E3->Conj2 Act->Conj1 Step 2 Deprot MBn Deprotection (Oxidative/H2) Conj1->Deprot Step 3 Deprot->Conj2 Step 4 PROTAC Bifunctional PROTAC Molecule Conj2->PROTAC Final Assembly

Workflow for modular PROTAC assembly utilizing the CAS 1688666-21-8 bifunctional linker.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating built-in quality control metrics to verify success at each stage.

Protocol A: Activation of the Primary Hydroxyl via Tosylation

Objective: Convert the free hydroxyl of CAS 1688666-21-8 into a highly reactive p-toluenesulfonate ester for S_N2 conjugation. Causality: Tosylation is preferred over halogenation to avoid harsh acidic conditions that could prematurely interact with the ether linkages. The use of DMAP forms a highly electrophilic N-tosylpyridinium intermediate, accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Dissolve CAS 1688666-21-8 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction vessel to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to control the exothermic reaction.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation System (Quality Control):

  • TLC: Monitor the disappearance of the starting material (R_f ~0.2 in 3:1 Hexanes/EtOAc) and the appearance of a new UV-active spot (R_f ~0.5).

  • ¹H NMR (CDCl₃): Confirm the diagnostic downfield shift of the terminal -CH₂-OH protons from ~3.6 ppm to ~4.1 ppm (-CH₂-OTs). The appearance of two distinct doublets at ~7.3 ppm and ~7.8 ppm confirms the integration of the tosyl aromatic ring.

Protocol B: Orthogonal Deprotection of the MBn Group

Objective: Remove the 4-methylbenzyl cap to reveal the terminal hydroxyl without disrupting the newly formed PROTAC/ADC linkages. Causality: If the conjugated ligand contains reducible functional groups (e.g., alkenes, alkynes, or sensitive halogens), standard Pd/C hydrogenolysis is contraindicated. Instead, we utilize an electronically tuned oxidative cleavage using a nitroxyl-radical catalyst and phenyl iodonium bis(trifluoroacetate) (PIFA)[3]. The para-methyl group provides the exact electron density required to facilitate hydride transfer to the oxoammonium salt—a process that fails with unsubstituted benzyl groups[3].

Step-by-Step Methodology:

  • Dissolve the MBn-protected conjugate (1.0 eq) in a 1:1 biphasic mixture of DCM and water.

  • Add the nitroxyl-radical catalyst (e.g., TEMPO derivative, 0.1 eq) and PIFA (2.0 eq)[3].

  • Stir vigorously at ambient temperature for 2–4 hours. Note: Biphasic conditions help partition the resulting 4-methylbenzaldehyde byproduct into the organic layer, preventing side reactions.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual oxidants.

  • Separate the layers, extract the aqueous phase with DCM, and purify via flash chromatography.

Self-Validation System (Quality Control):

  • LC-MS: Analyze the purified product. The mass spectrum must reflect an exact loss of 104 Da (corresponding to the cleaved MBn group).

  • ¹H NMR (CDCl₃): The definitive validation is the complete disappearance of the benzylic singlet at ~4.5 ppm (-O-CH₂-Ar) and the tolyl methyl singlet at ~2.3 ppm.

Deprotection_Pathway Start CAS 1688666-21-8 MBn-O-PEG2-OH Oxidative Oxidative Cleavage DDQ or PIFA/Nitroxyl Start->Oxidative Method A Hydrogenolysis Hydrogenolysis Pd/C, H2 (1 atm) Start->Hydrogenolysis Method B Intermediate1 Oxocarbenium Ion Labile Intermediate Oxidative->Intermediate1 Hydride Transfer Product Deprotected PEG-2 HO-PEG2-OH Hydrogenolysis->Product Cleavage Byproduct2 4-Methyltoluene Byproduct Hydrogenolysis->Byproduct2 Intermediate1->Product Hydrolysis Byproduct1 4-Methylbenzaldehyde Byproduct Intermediate1->Byproduct1

Chemical pathways for the orthogonal deprotection of the 4-methylbenzyl (MBn) group.

References

  • Chemsrc. "CAS No. 1688666-21-8 | Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-." Chemsrc Chemical Database. Available at:[Link]

  • Hamada, S., et al. "Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst." Journal of Organic Chemistry, 2023, 88(17):12464-12473. DOI: 10.1021/acs.joc.3c01217. Available at:[Link]

Sources

Exploratory

Technical Safety Monograph: Diethylene Glycol Mono-4-Methylbenzyl Ether

This guide serves as a Provisional Technical Monograph for Diethylene Glycol Mono-4-Methylbenzyl Ether . Note to Researchers: As of the current date, this specific chemical structure is classified as a Research Grade / C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Technical Monograph for Diethylene Glycol Mono-4-Methylbenzyl Ether .

Note to Researchers: As of the current date, this specific chemical structure is classified as a Research Grade / Custom Synthesis Intermediate with limited direct toxicological data in public registries. The safety, handling, and physicochemical profiles below are synthesized using Read-Across Methodology from its closest structural analog, Diethylene Glycol Monobenzyl Ether (CAS 2050-25-1), and established Structure-Activity Relationship (SAR) principles for glycol ethers.

Provisional Safety Profile & Handling Guide for Research Applications

Executive Summary & Substance Identity[1][2][3][4]

Diethylene Glycol Mono-4-Methylbenzyl Ether is a high-boiling, lipophilic glycol ether derivative. It combines the solvent properties of a glycol ether (amphiphilic) with the lipophilicity of a toluene-like moiety. In drug development, it is primarily encountered as a specialized solvent, a synthesis intermediate for benzyl-protected APIs, or a potential impurity in the synthesis of ethoxylated surfactants.

Core Identification
ParameterDetail
Chemical Name 2-(2-(4-methylbenzyloxy)ethoxy)ethanol
Synonyms Diethylene glycol p-methylbenzyl ether; p-Tolyl diethylene glycol ether
CAS Number Not Listed (Research Grade) / Analog CAS: 2050-25-1 (Unsubstituted)
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
SMILES Cc1ccc(COCCOCCO)cc1
Physical State Viscous, colorless to pale yellow liquid

Physicochemical Profile (Predicted vs. Analog)

Scientific Rationale: The addition of a para-methyl group to the benzyl ring increases lipophilicity (LogP) and boiling point compared to the unsubstituted analog. This impacts bioavailability and environmental persistence.

PropertyPredicted Value (4-Methyl)Analog Value (Unsubstituted)Implication for Handling
Boiling Point ~270–280 °C256 °CExtremely low volatility; requires high vacuum for distillation.
Melting Point < -50 °C< -75 °CRemains liquid under standard freezer storage.
Density ~1.06 g/cm³1.07 g/cm³Slightly denser than water; sinks in aqueous spills.
Water Solubility Moderate (Amphiphilic)SolubleMethyl group reduces solubility; may form emulsions.
LogP (Oct/Water) ~1.8–2.01.4Higher membrane permeability; increased skin absorption potential.
Vapor Pressure < 0.01 mmHg @ 20°C0.02 mmHgNegligible inhalation hazard at room temp; hazard increases with heating.

Toxicological Evaluation (SAR & Read-Across)

Mechanism of Action & Metabolism

The toxicity of glycol ethers is structurally dependent. Unlike ethylene glycol methyl ether (EGME), which metabolizes to the reprotoxic methoxyacetic acid, this molecule possesses a bulky, lipophilic benzyl tail.

Predicted Metabolic Pathway:

  • O-Dealkylation: The ether bond between the benzyl ring and the glycol chain is the primary site of enzymatic attack (CYP450).

  • Cleavage Products:

    • Metabolite A: 4-Methylbenzyl Alcohol

      
       Oxidizes to 4-Methylbenzoic Acid (Excreted as glycine conjugate).
      
    • Metabolite B: Diethylene Glycol (DEG)

      
       Oxidizes to 2-Hydroxyethoxyacetic acid (HEAA) and Diglycolic acid (Nephrotoxic).
      
Hazard Classification (GHS)

Based on functional group analysis and analog data.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2] Rationale: DEG backbone.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][2] Rationale: Solvent defatting action.

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Kidney). Rationale: Potential DEG release.

Metabolic Pathway Diagram

MetabolicPathway Figure 1: Predicted Metabolic Activation & Toxicity Pathway Parent Parent Molecule (Diethylene Glycol Mono-4-Methylbenzyl Ether) Enzyme CYP450 (O-Dealkylation) Parent->Enzyme MetaboliteA 4-Methylbenzyl Alcohol Enzyme->MetaboliteA MetaboliteB Diethylene Glycol (DEG) Enzyme->MetaboliteB EndProductA 4-Methylbenzoic Acid (Low Toxicity - Excreted) MetaboliteA->EndProductA Oxidation EndProductB Diglycolic Acid (Nephrotoxic Agent) MetaboliteB->EndProductB ADH/ALDH Pathway

Caption: In vivo cleavage yields a benign benzoic acid derivative and potentially nephrotoxic Diethylene Glycol.

Occupational Hygiene & Control

Exposure Limits

No specific OEL exists. Use the Control Banding approach:

  • Target OEL: < 10 ppm (Based on generic glycol ether limits).

  • Skin Notation: YES . (High likelihood of dermal absorption).

Handling Protocols

Engineering Controls:

  • Standard: Fume hood required for all open handling.

  • Process: Closed systems preferred for heating >50°C.

Personal Protective Equipment (PPE) Matrix:

Protection Type Recommendation Rationale
Respiratory Type A (Organic Vapor) filter if aerosolized. Low volatility, but aerosols are hazardous.
Hand Butyl Rubber (0.5mm) or Viton . Glycol ethers permeate Nitrile/Latex rapidly.
Eye Chemical Splash Goggles. Irritant; high viscosity makes washout difficult.

| Body | Lab coat (Tyvek for spill cleanup). | Prevent skin absorption.[3][4][5][6] |

Emergency Response Protocols

First Aid Logic
  • Inhalation: Remove to fresh air. If heating involved, monitor for delayed pulmonary edema.

  • Skin: Wash with soap and water for 15 minutes .[4] Do not use solvents (enhances absorption).

  • Eyes: Irrigate immediately.[3][4][2][7] The viscosity requires prolonged flushing to remove the film.

  • Ingestion: Do NOT induce vomiting. Risk of aspiration pneumonia is low (high viscosity), but DEG toxicity requires medical oversight (fomepizole consideration).

Spill Response Decision Tree

SpillResponse Figure 2: Emergency Spill Response Workflow Start Spill Detected Size Assess Volume Start->Size Small < 100 mL (Minor) Size->Small Large > 100 mL (Major) Size->Large ActionSmall Absorb with Vermiculite/Pads. Clean surface with soapy water. Small->ActionSmall ActionLarge Evacuate Area. Don Full PPE (Respirator + Butyl Gloves). Dike to prevent drain entry. Large->ActionLarge Disposal Collect in Solvent Waste Container. Label: 'Glycol Ether Waste' ActionSmall->Disposal ActionLarge->Disposal

Caption: Protocol prioritizes containment due to aquatic toxicity and difficult cleanup of viscous fluids.

Synthesis & Purity Verification (Self-Validating Protocol)

For researchers synthesizing or verifying this material, standard HPLC/GC methods for simple solvents may fail due to the high boiling point and UV activity.

Recommended Analytical Method:

  • Technique: Reverse-Phase HPLC (UV Detection @ 254 nm).

  • Column: C18 (High carbon load).

  • Mobile Phase: Acetonitrile/Water Gradient (Starts 20% ACN

    
     90% ACN).
    
  • Rationale: The 4-methylbenzyl chromophore allows sensitive UV detection, unlike standard aliphatic glycol ethers which require Refractive Index (RI) detection.

  • Impurity Watch: Look for 4-methylbenzyl alcohol (early eluter) and di-substituted byproducts (late eluters).

Regulatory & Environmental Landscape[4][9]

  • TSCA (USA): Likely Research Exemption Only . Not on the active inventory for commercial use.

  • REACH (EU): Not registered. Treat as Tonnage Band < 1 tpa.

  • Environmental Fate:

    • Biodegradability: Predicted to be inherently biodegradable but not readily biodegradable due to the ether linkage.

    • Aquatic Tox: Estimated LC50 (Fish) ~10-100 mg/L. Harmful to aquatic life.

References

  • PubChem Database. Diethylene glycol monobenzyl ether (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(benzyloxy)ethanol. (Analog Read-Across Source). Available at: [Link]

  • ECETOC. The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

  • OECD. SIDS Initial Assessment Report: Diethylene Glycol. UNEP Publications. Available at: [Link]

Sources

Foundational

2-[2-(4-methylbenzyloxy)ethoxy]ethanol: Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

As a Senior Application Scientist in bioconjugation and medicinal chemistry, I frequently encounter the need for precise, heterobifunctional building blocks. The compound 2-[2-(4-methylbenzyloxy)ethoxy]ethanol is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and medicinal chemistry, I frequently encounter the need for precise, heterobifunctional building blocks. The compound 2-[2-(4-methylbenzyloxy)ethoxy]ethanol is a highly specialized polyethylene glycol (PEG2) derivative that serves as a critical linker in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted lipid nanoparticles [2, 3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the strategic causality behind its structural design, and field-proven methodologies for its derivatization.

Core Identity & Physicochemical Profiling

At its core, 2-[2-(4-methylbenzyloxy)ethoxy]ethanol is an asymmetric PEG2 molecule. One terminus features a free primary hydroxyl group, while the other is masked by a p-methylbenzyl (MBn) protecting group. This asymmetry is the foundation of its utility, allowing chemists to perform unidirectional reactions without the risk of polymerization or cross-linking.

The fundamental identity of the compound is defined by its molecular formula (C12H18O3) and molecular weight (210.27 g/mol ) . For rigorous analytical and synthetic planning, all quantitative physicochemical data is summarized in the table below.

ParameterSpecification
IUPAC Name 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol
CAS Registry Number 1688666-21-8
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Monoisotopic Exact Mass 210.1256 Da
Structural Class Heterobifunctional PEG2 Linker
Protecting Group p-Methylbenzyl (MBn)
Physical State Colorless to pale yellow viscous liquid

Mechanistic Role in Bioconjugation: The Power of Orthogonality

Why utilize a p-methylbenzyl (MBn) protected PEG2 rather than a standard benzyl (Bn) or p-methoxybenzyl (PMB) ether? The answer lies in orthogonal chemoselectivity [1].

In the synthesis of complex PROTACs or ADCs, multiple reactive sites must be manipulated in a highly specific sequence. The MBn group offers a unique stability profile that sits precisely between the highly labile PMB group and the highly stable Bn group:

  • Resistance to Mild Oxidants: Unlike PMB, the MBn group tolerates treatment with ceric ammonium nitrate (CAN).

  • Susceptibility to Stronger Oxidants: The MBn group can be cleanly and oxidatively cleaved by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), leaving standard benzyl ethers completely intact [1].

  • Hydrogenolysis: Like all benzyl-type ethers, it can be removed globally via palladium-catalyzed hydrogenation.

This creates a self-validating, three-tiered orthogonal deprotection strategy, allowing for the sequential assembly of multivalent drug conjugates.

G A Complex Linker (PMB, MBn, Bn) B CAN Treatment A->B C PMB Cleaved (MBn & Bn Intact) B->C D DDQ Oxidation C->D E MBn Cleaved (Bn Intact) D->E F Hydrogenolysis E->F G Bn Cleaved F->G

Fig 1. Orthogonal deprotection logic of the p-methylbenzyl (MBn) group in complex linker synthesis.

Synthesis & Derivatization Workflow: Tosylation Protocol

To deploy 2-[2-(4-methylbenzyloxy)ethoxy]ethanol as a functional linker, the free hydroxyl group must be converted into a potent electrophile. Tosylation (conversion to a p-toluenesulfonate ester) is the field-standard method.

The following protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality to maximize yield and prevent the premature cleavage of the MBn ether.

Step-by-Step Methodology
  • Dissolution (Solvent Selection): Dissolve 1.0 equivalent of 2-[2-(4-methylbenzyloxy)ethoxy]ethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-polar, aprotic solvent. It fully solubilizes the PEG2 starting material while strictly excluding water, which would otherwise hydrolyze the electrophilic tosyl chloride reagent.

  • Base & Catalyst Addition: Add 2.0 equivalents of triethylamine (Et3N) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Et3N acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the acidic cleavage of the MBn ether. DMAP acts as a nucleophilic catalyst; it attacks TsCl to form a highly reactive N-tosylpyridinium intermediate, accelerating the reaction with the sterically unhindered primary alcohol.

  • Activation: Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise. Allow the reaction to warm to room temperature over 4 hours.

    • Causality: Dropwise addition at 0 °C controls the exotherm of the reaction, suppressing the formation of unwanted alkyl chloride side products.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer and wash with brine.

    • Causality: The mild base neutralizes any unreacted TsCl and forces the Et3N·HCl salt into the aqueous phase, ensuring a clean organic extract.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (gradient elution: Hexane/Ethyl Acetate).

Workflow Step1 Step 1: Dissolution Dissolve MBn-PEG2-OH in anhydrous DCM Step2 Step 2: Base & Catalyst Add Et3N and DMAP, cool to 0 °C Step1->Step2 Step3 Step 3: Activation Dropwise addition of TsCl Step2->Step3 Step4 Step 4: Quenching Wash with sat. NaHCO3 Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Fig 2. Tosylation workflow for 2-[2-(4-methylbenzyloxy)ethoxy]ethanol.

Analytical Validation (QA/QC)

To ensure scientific integrity, the synthesized or procured 2-[2-(4-methylbenzyloxy)ethoxy]ethanol must be rigorously validated before integration into a drug discovery pipeline. Rely on the following analytical parameters to confirm structural fidelity:

  • High-Resolution Mass Spectrometry (HRMS-ESI): The monoisotopic exact mass is 210.1256 Da. When analyzed in positive ion mode, the sodium adduct [M+Na]+ must appear at m/z 233.1154 (± 5 ppm).

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Singlet at ~2.3 ppm (3H): Confirms the presence of the p-methyl group on the aromatic ring.

    • Multiplets at 3.5–3.7 ppm (8H): Validates the intact diethylene glycol (PEG2) backbone.

    • Singlet at ~4.5 ppm (2H): Confirms the benzylic CH2 protons adjacent to the ether oxygen.

    • AB Quartet at ~7.1–7.2 ppm (4H): Verifies the para-substituted aromatic ring of the MBn group.

By adhering to these strict QA/QC parameters, researchers can guarantee that their heterobifunctional linker is free of over-oxidized byproducts or truncated PEG chains, ensuring reliable downstream conjugation in PROTAC and ADC development.

References

  • Murasawa, K., & Ohara, K. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters. Available at:[Link]

Exploratory

p-Methylbenzyl Diethylene Glycol Ether: Strategic Sourcing &amp; Synthesis Guide

The following technical guide provides an in-depth analysis of p-Methylbenzyl diethylene glycol ether (PMB-PEG2-OH), a specialized heterobifunctional linker and protected intermediate used in advanced drug development (P...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of p-Methylbenzyl diethylene glycol ether (PMB-PEG2-OH), a specialized heterobifunctional linker and protected intermediate used in advanced drug development (PROTACs, ADCs) and organic synthesis.

Executive Summary & Chemical Profile[1]

p-Methylbenzyl diethylene glycol ether (systematically 2-(2-((4-methylbenzyl)oxy)ethoxy)ethanol ) is a critical fine chemical intermediate. Unlike its commoditized analog, diethylene glycol monobenzyl ether (Bn-PEG2-OH), the p-methylbenzyl (PMB) variant offers a strategic advantage in multi-step organic synthesis: orthogonal deprotection .

The PMB group can be removed under oxidative conditions (e.g., DDQ, CAN) without affecting benzyl ethers (removable by hydrogenolysis) or silyl ethers (removable by acid/fluoride). This makes PMB-PEG2-OH an essential building block for constructing PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where precise linker length and stability are paramount.

Chemical Identity Table[2][3]
PropertySpecification
Common Name PMB-PEG2-OH; Diethylene glycol mono-p-methylbenzyl ether
Systematic Name 2-(2-((4-methylbenzyl)oxy)ethoxy)ethanol
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
CAS Number Not widely listed (Custom Synthesis Category)
Key Functionality Primary Alcohol (–OH) + PMB Ether (Protecting Group)
Solubility Soluble in DCM, THF, Ethyl Acetate; Miscible with water

Strategic Sourcing & Market Landscape

Supply Chain Analysis: Commodity vs. Custom

Unlike standard PEG reagents, p-Methylbenzyl diethylene glycol ether is not a bulk commodity . It is classified as a Tier 3 Fine Chemical , typically available only through:

  • Specialty PEG Suppliers: Companies focusing on heterobifunctional PEGs (e.g., BroadPharm, ChemScene).

  • Custom Synthesis: Most pharmaceutical CROs synthesize this in-house due to the low cost of precursors and the high markup of commercial "catalog" items.

Commercial Availability & Pricing Tiers

Note: Prices are indicative of the specialized PEG linker market.

Supplier TypeAvailabilityEstimated PricingLead Time
Catalog Suppliers (e.g., BroadPharm, Enamine)Low / Intermittent$250 - $450 / gram 1-2 Weeks
Custom Synthesis CROs (e.g., WuXi, Pharmaron)On Demand$2,000 / 100g (FTE based)4-6 Weeks
In-House Synthesis (Raw Materials)High<$10 / gram 2-3 Days

Recommendation: For requirements <1g, purchase from a catalog to save time. For >10g, in-house synthesis is the only cost-effective strategy.

Technical Synthesis Guide (Self-Validating Protocol)

For researchers requiring >5g, the following protocol is the industry standard Williamson Ether Synthesis . This method is favored for its scalability and the ease of purifying the mono-alkylated product from the di-alkylated byproduct.

Reaction Logic

The synthesis relies on the nucleophilic attack of the diethylene glycol alkoxide on p-methylbenzyl chloride.

  • Key Challenge: Preventing bis-alkylation (PMB-PEG2-PMB).

  • Solution: Use a large excess (3-5 equivalents) of diethylene glycol (DEG) relative to the halide.

Experimental Workflow (DOT Diagram)

SynthesisWorkflow Start Raw Materials: 1. p-Methylbenzyl Chloride (1 eq) 2. Diethylene Glycol (5 eq) 3. NaH (1.1 eq) or KOH Step1 Deprotonation: Add NaH to DEG in THF/DMF (0°C) Generate Mono-Alkoxide Start->Step1 Activation Step2 Alkylation: Add PMB-Cl dropwise Stir 12h @ RT to 60°C Step1->Step2 SN2 Reaction Step3 Quench & Extraction: Add Water -> Extract w/ EtOAc Wash w/ Brine -> Dry Na2SO4 Step2->Step3 Workup Step4 Purification: Flash Chromatography (Hexane:EtOAc Gradient) Step3->Step4 Isolation QC Quality Control: 1H NMR (PMB signals) LC-MS (Purity >95%) Step4->QC Validation

Figure 1: Step-by-step synthesis workflow for PMB-PEG2-OH.

Detailed Protocol

Reagents:

  • Diethylene glycol (DEG) [CAS: 111-46-6] - Large Excess

  • 4-Methylbenzyl chloride (PMB-Cl) [CAS: 104-82-5] - Limiting Reagent

  • Sodium Hydride (NaH, 60% dispersion) or Potassium Hydroxide (KOH)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Activation: Suspend NaH (1.1 eq) in anhydrous THF (5 mL/mmol). Cool to 0°C.[1]

  • Alkoxide Formation: Add Diethylene glycol (5.0 eq) dropwise. Note: Hydrogen gas evolution will occur. Vent appropriately. Stir for 30 min to ensure formation of the monosodium alkoxide.

  • Addition: Add p-Methylbenzyl chloride (1.0 eq) dissolved in minimal THF dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Visualizing agent: UV and KMnO4).

  • Workup: Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3x).

    • Critical Step: Wash the organic layer extensively with water/brine to remove the excess unreacted Diethylene glycol.

  • Purification: Concentrate the organic layer. Purify via silica gel flash chromatography (Eluent: 20-50% EtOAc in Hexanes).

Validation (QC Criteria):

  • 1H NMR (CDCl₃): Look for the characteristic AA'BB' system of the PMB group (~7.15, 7.25 ppm), the benzylic singlet (~4.5 ppm), and the methyl singlet (~2.35 ppm). The PEG backbone will show multiplets at 3.5–3.7 ppm.

  • Mass Spec: Confirm [M+H]⁺ = 211.1 or [M+Na]⁺ = 233.1.

Applications in Drug Development

PROTAC Linker Design

PMB-PEG2-OH serves as a "capped" linker precursor. In PROTAC synthesis, the free hydroxyl is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid to attach the E3 ligase ligand (e.g., Thalidomide or VHL). The PMB group protects the other end until the final assembly step, where it is removed to attach the Target Protein ligand.

Orthogonal Protection Strategy

The diagram below illustrates why PMB-PEG2-OH is chosen over the cheaper Benzyl (Bn) variant.

ProtectionStrategy Compound Complex Molecule (Contains Bn, PMB, TBDMS) Condition1 H2 / Pd-C Compound->Condition1 Condition2 DDQ (Oxidative) Compound->Condition2 Condition3 TBAF (Fluoride) Compound->Condition3 Result1 Cleaves Benzyl (Bn) PMB Remains Intact Condition1->Result1 Result2 Cleaves PMB Benzyl Remains Intact Condition2->Result2 Result3 Cleaves Silyl (TBDMS) PMB & Bn Remain Intact Condition3->Result3

Figure 2: Orthogonal deprotection logic demonstrating the specific utility of the PMB group.

Handling & Safety Data

  • p-Methylbenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.

  • Diethylene Glycol: Toxic if ingested (nephrotoxic).

  • Peroxides: Like all glycol ethers, PMB-PEG2-OH can form explosive peroxides upon prolonged exposure to air.

    • Storage: Store under Argon at 4°C. Test for peroxides before distillation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for PMB cleavage conditions).

  • Besenius, P., et al. (2014). "Synthesis of heterobifunctional PEG spacers". Beilstein Journal of Organic Chemistry. (Methodology for PEG mono-alkylation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Diethylene Glycol. (Safety and physical properties).

  • Sigma-Aldrich. (2023). Product Specification: 4-Methylbenzyl chloride.

Sources

Foundational

Technical Whitepaper: Structural and Functional Divergence of p-Tolyl vs. 4-Methylbenzyl Glycol Ethers

The following technical guide details the structural, functional, and metabolic divergences between p-Tolyl Glycol Ethers and 4-Methylbenzyl Glycol Ethers . Executive Summary In the architecture of drug design and chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and metabolic divergences between p-Tolyl Glycol Ethers and 4-Methylbenzyl Glycol Ethers .

Executive Summary

In the architecture of drug design and chemical processing, the distinction between p-tolyl glycol ethers and 4-methylbenzyl glycol ethers represents a fundamental dichotomy in ether linkage stability. While both share a lipophilic toluene core and a hydrophilic glycol tail, their connectivity dictates opposing reactivities.

  • p-Tolyl Glycol Ethers contain a Phenolic Ether linkage (

    
    ). They are chemically robust, metabolically cleared via 
    
    
    
    -dealkylation, and typically serve as stable solvents or non-cleavable linkers.
  • 4-Methylbenzyl Glycol Ethers contain a Benzylic Ether linkage (

    
    ). They are chemically labile (susceptible to hydrogenolysis and oxidation), metabolically processed via benzylic oxidation, and function as transient protecting groups or cleavable prodrug linkers.
    

This guide provides a rigorous analysis of these differences, supported by self-validating synthetic protocols and metabolic pathway mapping.

Part 1: Molecular Architecture & Physicochemical Properties[1]

The core difference lies in the atom bridging the aromatic ring and the glycol chain. This subtle structural shift alters electronic conjugation and bond dissociation energies (BDE).

Structural Comparison
  • p-Tolyl Glycol Ether (e.g., 2-(p-tolyloxy)ethanol): The oxygen is directly bonded to the

    
     hybridized aromatic carbon. The oxygen lone pairs participate in resonance with the 
    
    
    
    -system, shortening the
    
    
    bond and increasing stability.
  • 4-Methylbenzyl Glycol Ether (e.g., 2-((4-methylbenzyl)oxy)ethanol): The oxygen is bonded to an

    
     hybridized benzylic carbon. The methylene bridge (
    
    
    
    ) insulates the oxygen from the ring, preventing resonance stabilization of the ether bond but activating the benzylic position for radical attack.
Physicochemical Divergence
Featurep-Tolyl Glycol Ethers4-Methylbenzyl Glycol Ethers
Linkage Type Phenolic Ether (

)
Benzylic Ether (

)
Electronic Effect Resonance Donor (+R) to ringInductive Donor (+I) to ring
Bond Stability High (Resistant to hydrolysis/reduction)Moderate/Low (Cleavable by

, Acid)
Major Metabolic Route CYP450

-Dealkylation
Benzylic Oxidation / Hydrolysis
LogP (Est.) ~1.5 - 1.8~1.6 - 1.9 (Slightly higher due to extra

)
UV Absorption Bathochromic shift (Auxochrome effect)Similar to Toluene (No conjugation extension)
Visualization of Linkage & Reactivity

G cluster_0 p-Tolyl Glycol Ether (Phenolic) cluster_1 4-Methylbenzyl Glycol Ether (Benzylic) PT p-Tolyl-O-CH2CH2OH (Phenolic Ether) Resonance Resonance Stabilized (Robust Bond) PT->Resonance Lone pair delocalization MB p-Tolyl-CH2-O-CH2CH2OH (Benzylic Ether) Lability Chemically Labile (Cleavable) MB->Lability Activated Benzylic C-H

Caption: Structural dichotomy showing the stabilizing resonance in p-tolyl ethers vs. the reactive benzylic center in 4-methylbenzyl ethers.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of these compounds requires distinct strategies to avoid side reactions (C-alkylation vs. O-alkylation).

Protocol A: Synthesis of p-Tolyl Glycol Ether

Mechanism: Nucleophilic aromatic substitution is difficult; therefore, we use


 alkylation of the phenoxide.
Green Chemistry Route:  Reaction of p-Cresol with Ethylene Carbonate.
  • Reagents: p-Cresol (1.0 eq), Ethylene Carbonate (1.2 eq),

    
     (0.05 eq, cat).
    
  • Conditions: 140°C, neat or in DMF.

  • Step-by-Step:

    • Charge p-cresol and catalyst into a reactor inerted with

      
      .
      
    • Heat to 140°C.

    • Slowly add ethylene carbonate (evolution of

      
       gas indicates reaction progress).
      
    • Validation: Monitor disappearance of p-cresol by HPLC (280 nm).

    • Workup: Vacuum distillation to remove unreacted starting material.

  • Why this works: The phenolic proton (

    
    ) is acidic enough to be deprotonated by carbonate, attacking the electrophilic carbonate/epoxide equivalent.
    
Protocol B: Synthesis of 4-Methylbenzyl Glycol Ether

Mechanism: Williamson Ether Synthesis using the benzylic halide. Critical Control: Excess glycol is required to prevent the formation of the bis-ether (


).
  • Reagents: 4-Methylbenzyl chloride (1.0 eq), Ethylene Glycol (5.0 eq), Sodium Hydride (1.1 eq) or KOH (powdered).

  • Conditions: 0°C to RT, THF or DMF solvent.

  • Step-by-Step:

    • Suspend NaH in dry THF at 0°C.

    • Add Ethylene Glycol slowly (Caution:

      
       gas evolution). Use large excess to favor mono-alkylation.
      
    • Add 4-Methylbenzyl chloride dropwise.

    • Warm to RT and stir for 4 hours.

    • Validation: TLC (Hexane/EtOAc) will show a new spot with higher

      
       than the glycol but lower than the chloride.
      
    • Workup: Quench with water, extract into DCM. The excess glycol remains in the aqueous phase.

  • Why this works: The benzylic chloride is a highly reactive electrophile. Pre-forming the alkoxide of the glycol ensures rapid displacement.

Part 3: Chemical Stability & Reactivity (Stress Testing)

For drug development, understanding linker stability is paramount.[1][]

Conditionp-Tolyl Ether (Phenolic)4-Methylbenzyl Ether (Benzylic)Implications
Acid (HCl, 1M) StableStable at RT; Hydrolyzes at high TBenzylic ethers are acid-sensitive protecting groups.
Base (NaOH, 1M) StableStableBoth resist basic hydrolysis.
Hydrogenation (

)
Stable (Ring saturation possible under extreme conditions)Unstable (Cleaves to Toluene + Glycol)Critical: Benzylic ethers are cleaved by hydrogenolysis; Phenolic ethers are not.
Oxidation (KMnO4) Ring oxidation / degradationOxidation to Benzoic Acid derivativeBenzylic position is the site of oxidative failure.

Part 4: Biological Interface (Metabolism & Toxicology)

The metabolic fate determines the toxicity profile and the utility of these moieties as prodrugs.

Metabolic Pathways
  • p-Tolyl Ethers: Primarily undergo

    
    -dealkylation  mediated by CYP450 (specifically CYP2D6/3A4). This releases p-cresol (toxic) and glycolaldehyde.
    
  • 4-Methylbenzyl Ethers: Undergo Benzylic Oxidation . The methylene carbon is hydroxylated, leading to an unstable hemiacetal which collapses to 4-methylbenzoic acid and the glycol.

Pathway Diagram (Graphviz)

Metabolism cluster_PT p-Tolyl Ether Metabolism cluster_MB 4-Methylbenzyl Ether Metabolism PT_Start p-Tolyl-O-Glycol CYP_O CYP450 (O-Dealkylation) PT_Start->CYP_O Cresol p-Cresol (Toxic/Excreted) CYP_O->Cresol Glyald Glycolaldehyde CYP_O->Glyald MB_Start 4-MeBn-O-Glycol CYP_B CYP450 (Benzylic Hydroxylation) MB_Start->CYP_B Intermed [Hemiacetal Intermediate] CYP_B->Intermed Benzoic 4-Methylbenzoic Acid (Excreted as Glycine conjugate) Intermed->Benzoic Spontaneous Collapse

Caption: Divergent metabolic fates: O-dealkylation for phenolic ethers vs. benzylic oxidation for benzyl ethers.

Part 5: Application in Drug Design (Linker Strategy)

When to use p-Tolyl (Phenolic) Linkers

Use this linkage when permanent covalent attachment is required.

  • Application: Solubilizing tails in oral drugs. The ether bond survives the stomach (acid) and gut (enzymes), improving lipophilicity without premature cleavage.

  • Risk: Generation of p-cresol upon eventual hepatic metabolism (hepatotoxicity potential).

When to use 4-Methylbenzyl (Benzylic) Linkers

Use this linkage for cleavable prodrugs or protecting groups .

  • Application: A "self-immolative" linker triggered by oxidative stress or specific enzymes.

  • Protecting Group: In total synthesis, the 4-methylbenzyl (PMB-analog) group protects alcohols. It is more stable than p-methoxybenzyl (PMB) to acid but can still be removed oxidatively (e.g., DDQ) or by hydrogenolysis.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Benzylic ether cleavage conditions).

  • Smith, D. A. (2009). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Mechanisms of O-dealkylation vs Benzylic oxidation).

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary: 2-(4-Methylphenoxy)ethanol (CAS 15149-10-7).[3] (Physical properties of p-tolyl glycol ether).

  • Organic Chemistry Portal. (2024). Protecting Groups: Benzyl Ethers. (Reactivity profile of benzyl ethers).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. (Validates Ethylene Carbonate route for phenolic ethers).

Sources

Exploratory

An In-depth Technical Guide on the Amphiphilic Properties of 4-Methylbenzyl Substituted Diethylene Glycol

Introduction In the realm of materials science and drug development, the design and characterization of novel amphiphilic molecules are of paramount importance. Amphiphiles, possessing both hydrophilic (water-loving) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of materials science and drug development, the design and characterization of novel amphiphilic molecules are of paramount importance. Amphiphiles, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, exhibit unique self-assembly behaviors in solution, forming structures such as micelles and vesicles.[1][2] These properties make them invaluable as surfactants, emulsifiers, and delivery vehicles for therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the predicted amphiphilic properties of a novel non-ionic surfactant, 4-methylbenzyl substituted diethylene glycol.

This molecule consists of a hydrophilic diethylene glycol head group and a hydrophobic 4-methylbenzyl tail. Diethylene glycol and its derivatives are well-known for their use as solvents and solubilizers in various industries, including pharmaceuticals and cosmetics.[5][6][7][8] The ether linkages in the diethylene glycol moiety provide the necessary hydrophilicity.[9][10] The 4-methylbenzyl group, a substituted aromatic hydrocarbon, serves as the hydrophobic component, driving the self-assembly process in aqueous environments.[11][12] The absence of a charged group in the hydrophilic head classifies this molecule as a non-ionic surfactant, which often results in lower toxicity and greater stability in the presence of electrolytes.[13][14]

This whitepaper will delve into the theoretical framework underpinning the amphiphilic nature of 4-methylbenzyl substituted diethylene glycol, provide detailed experimental protocols for its characterization, and discuss its potential applications in drug delivery and other advanced formulations.

Molecular Structure and Predicted Amphiphilic Behavior

The amphiphilic character of 4-methylbenzyl substituted diethylene glycol arises from the distinct properties of its two constituent parts:

  • Hydrophilic Head Group: The diethylene glycol moiety, with its ether oxygens and terminal hydroxyl group, is capable of forming hydrogen bonds with water molecules, rendering this part of the molecule water-soluble.[10]

  • Hydrophobic Tail Group: The 4-methylbenzyl group is a nonpolar aromatic hydrocarbon. In an aqueous environment, this hydrophobic tail will be repelled by water molecules, a phenomenon known as the hydrophobic effect, which is the primary driving force for micellization.[2]

It is hypothesized that in an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), individual molecules (unimers) of 4-methylbenzyl substituted diethylene glycol will spontaneously self-assemble into spherical micelles.[15][16] In these micelles, the hydrophobic 4-methylbenzyl tails will form a core, shielded from the aqueous environment, while the hydrophilic diethylene glycol heads will form a corona, interacting with the surrounding water.

Diagram of Micelle Formation

MicelleFormation cluster_unimers Below CMC: Unimers cluster_micelle Above CMC: Micelle U1 Transition Increasing Concentration U2 U3 U4 U5 U6 U1_tail U2_tail U3_tail U4_tail U5_tail U6_tail Core Hydrophobic Core H1 H2 H3 H4 H5 H6 H7 H8

Caption: Self-assembly of amphiphilic molecules into a micelle.

Synthesis of 4-Methylbenzyl Substituted Diethylene Glycol

While various synthetic routes can be envisioned, a plausible method involves the Williamson ether synthesis. This would entail the reaction of 4-methylbenzyl halide (e.g., bromide or chloride) with diethylene glycol in the presence of a strong base.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethylene glycol in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Deprotonation: Add a strong base, such as sodium hydride, portion-wise to the solution at 0°C to deprotonate one of the hydroxyl groups of diethylene glycol.

  • Nucleophilic Substitution: Slowly add a solution of 4-methylbenzyl halide in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Diagram of Synthesis Workflow

SynthesisWorkflow Start Start: Reactants Reactants Diethylene Glycol 4-Methylbenzyl Halide Strong Base Start->Reactants Reaction Williamson Ether Synthesis (Reflux in Aprotic Solvent) Reactants->Reaction 1. Deprotonation 2. Nucleophilic Attack Workup Quenching with Water Organic Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Methylbenzyl Substituted Diethylene Glycol Purification->Product

Caption: Workflow for the synthesis of the target amphiphile.

Characterization of Amphiphilic Properties

A thorough characterization is essential to understand the behavior of 4-methylbenzyl substituted diethylene glycol in solution. The key parameters to be determined are the Critical Micelle Concentration (CMC), the size and morphology of the self-assembled structures, and the surface activity.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of any surfactant, representing the concentration at which micelle formation begins.[15] Several methods can be employed to determine the CMC, with each relying on the detection of a sharp change in a physicochemical property of the solution as a function of surfactant concentration.[17][18]

Surface Tension Measurement

Principle: Below the CMC, the addition of a surfactant to water leads to a significant decrease in surface tension as the surfactant molecules accumulate at the air-water interface.[15] Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[19]

Experimental Protocol:

  • Prepare a series of aqueous solutions of 4-methylbenzyl substituted diethylene glycol with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer, employing methods such as the Wilhelmy plate or Du Noüy ring technique.[20][21][22] The pendant drop method can also be used for this purpose.[23] For surfactant solutions, dynamic methods might be necessary to account for the time-dependent nature of surface tension.[24]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Determine the CMC from the intersection of the two linear regions of the plot.

Fluorescence Spectroscopy

Principle: This sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles.[19] In the polar aqueous environment, the fluorescence emission spectrum of pyrene exhibits a specific intensity ratio of its vibronic bands. Upon incorporation into the nonpolar micellar core, this ratio changes significantly. By monitoring this change as a function of surfactant concentration, the CMC can be accurately determined.[17][25]

Experimental Protocol:

  • Prepare a series of surfactant solutions containing a constant, low concentration of pyrene.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Calculate the intensity ratio of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.

  • Plot the I1/I3 ratio against the logarithm of the surfactant concentration.

  • The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Quantitative Data Summary Table
ParameterMethodExpected Outcome
Critical Micelle Concentration (CMC)Surface Tensiometry, Fluorescence SpectroscopyA specific concentration value (e.g., in mol/L)
Micelle Hydrodynamic DiameterDynamic Light Scattering (DLS)A size distribution with a mean diameter (e.g., in nm)
Surface Tension ReductionSurface TensiometryThe difference in surface tension between pure water and the surfactant solution at the CMC
Particle Size and Distribution Analysis

Dynamic Light Scattering (DLS) is a powerful technique for determining the size distribution of sub-micron particles, such as micelles, in a solution.[26][27][28][29]

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension.[30] Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. The analysis of these fluctuations allows for the calculation of the particle's diffusion coefficient, which can then be related to the hydrodynamic diameter via the Stokes-Einstein equation.[26]

Experimental Protocol:

  • Prepare a solution of 4-methylbenzyl substituted diethylene glycol at a concentration significantly above the determined CMC.

  • Filter the solution to remove any dust or large aggregates.

  • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Acquire the DLS data , which will be processed by the instrument's software to yield the size distribution of the micelles.

Diagram of Characterization Workflow

CharacterizationWorkflow Start Start: Synthesized Amphiphile CMC_Determination CMC Determination Start->CMC_Determination DLS_Analysis Particle Size Analysis (DLS) Start->DLS_Analysis Surface_Tensiometry Surface Tensiometry CMC_Determination->Surface_Tensiometry Fluorescence_Spectroscopy Fluorescence Spectroscopy CMC_Determination->Fluorescence_Spectroscopy Results Amphiphilic Properties Profile Surface_Tensiometry->Results Fluorescence_Spectroscopy->Results DLS_Analysis->Results

Caption: Workflow for characterizing amphiphilic properties.

Potential Applications in Drug Development

The predicted amphiphilic properties of 4-methylbenzyl substituted diethylene glycol suggest its potential utility in various aspects of drug development, particularly in the formulation of poorly water-soluble drugs.

  • Solubilization: The hydrophobic core of the micelles can serve as a nano-reservoir for lipophilic drug molecules, increasing their apparent solubility in aqueous formulations.[5][31] This is a critical challenge in the development of many new chemical entities.

  • Controlled Release: By encapsulating a drug within the micellar core, its release can be modulated, potentially leading to improved pharmacokinetic profiles and reduced side effects.

  • Enhanced Permeability: The surfactant properties of the molecule may lead to an enhancement in the permeability of drugs across biological membranes.[6][7] Diethylene glycol derivatives are known to act as penetration enhancers.[5]

  • Nanocarrier Systems: These micelles can form the basis of more complex nanocarrier systems for targeted drug delivery. The surface of the micelles can be further functionalized with targeting ligands to direct the encapsulated drug to specific cells or tissues.

Conclusion

This technical guide has outlined the predicted amphiphilic properties of a novel non-ionic surfactant, 4-methylbenzyl substituted diethylene glycol. Based on the well-established principles of surfactant chemistry, this molecule is expected to self-assemble into micelles in aqueous solutions. The guide has provided detailed, field-proven experimental protocols for the synthesis and comprehensive characterization of its amphiphilic behavior, including the determination of its critical micelle concentration and micelle size. The potential applications of this molecule, particularly in the solubilization and delivery of poorly soluble drugs, highlight its promise for the pharmaceutical and biotechnology industries. Further empirical investigation is warranted to validate these predictions and fully elucidate the potential of this novel amphiphile.

References

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]

  • Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

  • Swabian Instruments. (2025, September 8). Dynamic Light Scattering (DLS) Particle Size Analysis. Retrieved from [Link]

  • Bettersize Instruments. (n.d.). Secret of Dynamic Light Scattering (DLS) for particle size analysis. Retrieved from [Link]

  • LS Instruments. (n.d.). Dynamic Light Scattering DLS. Retrieved from [Link]

  • Lemmel SA. (n.d.). Non-ionic surfactants: functions and cosmetic uses. Retrieved from [Link]

  • Wang, L., et al. (2019, November 11). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. Retrieved from [Link]

  • Al-Soufi, W., et al. (2021, July 23). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Taylor & Francis Online. Retrieved from [Link]

  • Clear Solutions USA. (2021, January 12). How to Measure Surface Tension. Retrieved from [Link]

  • Sanyo Chemical Solutions. (n.d.). Introduction to Nonionic Surfactant. Retrieved from [Link]

  • Javadzadeh, Y., & Hamishehkar, H. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmacy & Pharmaceutical Sciences, 25, 340-344. Retrieved from [Link]

  • Singh, M., et al. (2011, August 24). Synthesis and Characterization of Novel Surfactant Molecules Based on Amphiphilic Polymers. Taylor & Francis Online. Retrieved from [Link]

  • Fendler, J. H. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. Retrieved from [Link]

  • Wyvern. (2024, July 8). Measuring Surface Tension and Surfactants. Retrieved from [Link]

  • Shijiazhuang City Horizon Chemical Industry Co., Ltd. (2023, December 6). Structure and properties of nonionic surfactants. Retrieved from [Link]

  • J R Hess Company, Inc. (n.d.). Nonionic Surfactants (101 Series). Retrieved from [Link]

  • Lindman, B., & Alexandridis, P. (n.d.). Amphiphilic molecules: small and large. Retrieved from [Link]

  • Singh, V. (n.d.). Synthesis and Characterization of Bio based Amphiphilic Molecules. Retrieved from [Link]

  • The Realm of Biochemistry. (n.d.). Amphiphilic Molecules. Retrieved from [Link]

  • Biolin Scientific. (2023, January 10). 3 ways to measure surface tension. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile of Diethylene Glycol Monoethyl Ether NF. Retrieved from [Link]

  • Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026). Retrieved from [Link]

  • UCLA Samueli School of Engineering. (1984, July 1). A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer in. Retrieved from [Link]

  • Javadzadeh, Y., & Hamishehkar, H. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. PubMed. Retrieved from [Link]

  • Javadzadeh, Y., & Hamishehkar, H. (2022, November 5). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2022, August 8). Diethylene glycol monoethyl ether-mediated nanostructured lipid carriers enhance trans-ferulic acid delivery by Caco-2. Acta Pharmaceutica. Retrieved from [Link]

  • Lu, C., et al. (n.d.). Synthesis and characterization of amphiphilic triblock Copolymers with Identical compositions but different block sequences. RSC Publishing. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL DIETHYL ETHER. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. Retrieved from [Link]

  • LookChem. (n.d.). Diethylene glycol ethyl ether. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methylbenzyl alcohol. PubChem. Retrieved from [Link]

  • Peliswan Impex. (n.d.). Understanding Diethylene Glycol Properties in details. Retrieved from [Link]

  • FooDB. (2011, March 30). Showing Compound 4-Methylbenzyl alcohol (FDB021764). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Poly(ethylene glycol) Based Amphiphilic Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylene glycol. Retrieved from [Link]

  • PubMed. (2018, August 5). Comparative study of substituted poly(4-vinylbenzyl chloride/ethylene glycol dimethacrylate) sorbents for enrichment of selected pharmaceuticals and estrogens from aqueous samples. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Influence of amphiphilic properties of fluorophores and dyes on their interaction with molecular brushes based on oligo(ethylene glycol) methacrylates in aqueous solutions. Retrieved from [Link]

  • MDPI. (2022, October 16). Amphiphilic Diblock Copolymers Bearing Poly(Ethylene Glycol) Block: Hydrodynamic Properties in Organic Solvents and Water Micellar Dispersions, Effect of Hydrophobic Block Chemistry on Dispersion Stability and Cytotoxicity. Retrieved from [Link]

  • Google Patents. (n.d.). US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • LD DIDACTIC. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]

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Foundational

Architectures of Benzyl-Capped PEG2 Derivatives: Synthesis, Functionalization, and Pharmacological Applications

Executive Summary The precise engineering of linker chemistry is a determinant factor in the success of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (AD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise engineering of linker chemistry is a determinant factor in the success of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the vast library of linkers, Benzyl-capped Diethylene Glycol (Bn-PEG2) derivatives occupy a unique niche. Unlike long-chain PEGs (


), which often suffer from high entropic penalties and excessive hydrophilicity, the PEG2 motif (

) offers a "Goldilocks" spacer length (~9 Å). When capped with a benzyl group, this scaffold integrates the water-solubility of the ether backbone with the lipophilic,

-stacking capability of the aromatic ring.

This guide provides an exhaustive technical review of Bn-PEG2 derivatives, detailing the chemoselective synthesis pathways that avoid common protecting group pitfalls, functionalization strategies for library generation, and their critical role in modulating the physicochemical properties of therapeutic candidates.

Chemical Architecture & Properties[1]

The core structure of a Benzyl-capped PEG2 derivative is defined by a diethylene glycol backbone terminated at one end by a benzyl ether and at the other by a functional handle (


).

General Formula:



Table 1: Physicochemical Profile of Key Bn-PEG2 Derivatives
Compound NameFunctional Group (

)
MW ( g/mol )CAS No.[1][2][3][4]Solubility ProfileKey Application
Bn-PEG2-OH Hydroxyl (

)
196.242050-25-1DMSO, DCM, MeOHPrecursor, solvent
Bn-PEG2-NH₂ Amine (

)
195.261268135-96-1Water (pH dep.), DMSOPROTAC Linker (Amide coupling)
Bn-PEG2-COOH Carboxyl (

)
224.25N/ADMSO, DMFPROTAC Linker (Amide coupling)
Bn-PEG2-N₃ Azide (

)
221.24N/ADCM, THFClick Chemistry (CuAAC)
Bn-PEG2-OTs Tosylate (

)
350.43N/ADCM, Ethyl AcetateActivated Electrophile

Synthetic Methodologies

The synthesis of monodisperse Bn-PEG2 derivatives requires rigorous control to prevent polymerization or bis-alkylation. Two primary strategies are employed: Statistical Monobenzylation and Desymmetrization via Protection .

Strategy A: Statistical Monobenzylation (The "Brute Force" Approach)

Direct alkylation of diethylene glycol (DEG) with benzyl chloride.

  • Mechanism: Williamson Ether Synthesis.

  • Causality: Using a large excess of DEG (5–10 equivalents) statistically favors the formation of the mono-benzyl ether over the di-benzyl species.

  • Pros: Single step, inexpensive reagents.

  • Cons: Requires high-vacuum distillation to separate the product from the large excess of unreacted DEG and the di-benzyl byproduct.

Strategy B: Chemoselective Functionalization

To access amino- or carboxy-terminated derivatives, the hydroxyl group of Bn-PEG2-OH must be activated.

  • Activation: Conversion of

    
     to a tosylate (
    
    
    
    ) or mesylate (
    
    
    ) creates a good leaving group.
  • Substitution: Displacement with azide (

    
    ) or cyanide (
    
    
    
    ).
  • Reduction (Critical Step): Reducing the azide to an amine requires careful selection of conditions. Catalytic hydrogenation (

    
    ) is contraindicated  as it will cleave the benzyl ether protecting group (
    
    
    
    bond hydrogenolysis). The Staudinger Reduction (
    
    
    ) is the mandatory protocol to retain the benzyl cap.
Visualization: Synthesis Pathway

The following diagram illustrates the stepwise conversion from Diethylene Glycol to the functionalized Amine derivative, highlighting the critical divergence point where chemoselectivity is required.

SynthesisPathway DEG Diethylene Glycol (HO-PEG2-OH) MonoBn Bn-PEG2-OH (Monobenzyl Ether) DEG->MonoBn NaH, THF (Excess DEG) BnCl Benzyl Chloride (Bn-Cl) BnCl->MonoBn DiBn Bn-PEG2-Bn (Dibenzyl Ether) MonoBn->DiBn Over-alkylation (Side Product) Tosylate Bn-PEG2-OTs (Activated) MonoBn->Tosylate TsCl, Pyridine (Activation) Azide Bn-PEG2-N3 (Intermediate) Tosylate->Azide NaN3, DMF (Substitution) Azide->MonoBn H2, Pd/C (CLEAVES BENZYL!) Amine Bn-PEG2-NH2 (Final Linker) Azide->Amine PPh3, H2O (Staudinger Red.)

Caption: Chemoselective synthesis of Benzyl-PEG2-Amine. Note the requirement for Staudinger reduction to preserve the benzyl ether.

Functional Applications in Drug Discovery[6][7]

PROTAC Linker Design

In PROTACs, the linker is not merely a passive connector; it influences cell permeability and ternary complex stability.

  • The "Goldilocks" Length: PEG2 provides a linker length of approximately 8–10 Å. This is often optimal for recruiting E3 ligases (like VHL or CRBN) to targets where the binding pockets are in close proximity, avoiding the "hook effect" seen with overly long linkers.

  • Lipophilicity Modulation: Pure PEG chains are hydrophilic. The benzyl cap increases the

    
     of the linker, improving passive membrane permeability.
    
  • 
    -Stacking:  The aromatic benzyl ring can engage in 
    
    
    
    -
    
    
    or cation-
    
    
    interactions with residues on the E3 ligase surface (e.g., Tyr98 in VHL), stabilizing the ternary complex [1].
Antibody-Drug Conjugates (ADCs)

Bn-PEG2 derivatives serve as non-cleavable spacers in ADCs. The benzyl group can act as a hydrophobic mask for the payload, while the short PEG chain prevents aggregation of the antibody-drug complex.

Experimental Protocols

Protocol 1: Synthesis of Diethylene Glycol Monobenzyl Ether (Bn-PEG2-OH)

This protocol utilizes the statistical method with excess glycol to maximize mono-substitution.

Reagents:

  • Diethylene Glycol (DEG): 106.1 g (1.0 mol)

  • Benzyl Chloride: 12.6 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 4.4 g (0.11 mol)

  • Water: 10 mL (for initial dissolution of base)

Methodology:

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve NaOH in minimal water. Add DEG (10 eq) to the flask.

  • Heating: Heat the mixture to 100°C with vigorous stirring for 30 minutes to ensure homogeneity.

  • Addition: Add Benzyl Chloride dropwise over 1 hour. The slow addition minimizes the local concentration of alkylating agent, reducing di-benzyl formation.

  • Reaction: Stir at 100°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (

    
    ) should appear distinct from the di-benzyl byproduct (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with water (200 mL) and extract with Dichloromethane (DCM, 3 x 100 mL). Note: Unreacted DEG remains in the aqueous phase.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Perform vacuum distillation.[5] The fraction boiling at 130–135°C (at 0.5 mmHg) is the pure monobenzyl ether.
    
Protocol 2: Conversion to Benzyl-PEG2-Amine (Bn-PEG2-NH₂)

This protocol validates the Staudinger reduction route.

Reagents:

  • Bn-PEG2-N₃ (Azide intermediate): 1.0 eq

  • Triphenylphosphine (

    
    ): 1.2 eq
    
  • THF (Anhydrous): 0.1 M concentration

  • Water: 2.0 eq

Methodology:

  • Staudinger Reaction: Dissolve Bn-PEG2-N₃ in anhydrous THF. Add

    
     in one portion at room temperature.
    
  • Evolution: Stir for 2 hours. Nitrogen gas evolution indicates the formation of the phosphazene intermediate.

  • Hydrolysis: Add water (2 eq) to the reaction mixture and reflux for 3 hours to hydrolyze the phosphazene into the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification: Concentrate the solvent. Redissolve in dilute HCl (1M) to protonate the amine (moving it to the aqueous phase). Wash with Ether to remove

    
    . Basify the aqueous layer to pH 11 with NaOH and extract with DCM.
    
  • Validation:

    
     NMR should show the disappearance of the azide peak and the appearance of the amine methylene protons shifted upfield.
    

Visualization of PROTAC Logic

The following diagram details how the Bn-PEG2 linker integrates into a PROTAC system, mediating the interaction between the Target Protein and the E3 Ligase.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Warhead Warhead Ligand POI->Warhead Binding Linker Bn-PEG2 Linker (Spacer & Anchor) Warhead->Linker Covalent Bond E3Ligand E3 Ligand (e.g., VHL/CRBN) Linker->E3Ligand Covalent Bond E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruitment Ubiquitin Ubiquitin Transfer E3Ligase->Ubiquitin Catalysis Ubiquitin->POI Poly-Ubiquitination (Degradation Signal)

Caption: Bn-PEG2 acts as a rigidified spacer, facilitating the proximity necessary for ubiquitin transfer.

References

  • MedChemExpress. "Diethylene Glycol Monobenzyl Ether | PROTAC Linker." MedChemExpress Product Literature. Accessed October 2023.

  • National Institutes of Health (NIH). "Current strategies for the design of PROTAC linkers: a critical review." PMC. Accessed October 2023.

  • BenchChem. "Synthesis methods for producing nonaethylene glycol (and derivatives)." BenchChem Protocols. Accessed October 2023.

  • BroadPharm. "Benzyl-PEG2-amine Product Specifications." BroadPharm Catalog. Accessed October 2023.

  • Sigma-Aldrich. "Diethylene Glycol Monobenzyl Ether Properties." Sigma-Aldrich Product Sheet. Accessed October 2023.

  • SinoPEG. "Physical And Chemical Properties Of Polyethylene Glycol." SinoPEG Technical Blog. Accessed October 2023.

Sources

Exploratory

The Surfactant Profile of Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (CAS 1688666-21-8): A Technical Whitepaper

Prepared by: Senior Application Scientist, Formulation & Interfacial Dynamics Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary: Is it a Surfactant? The short answ...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulation & Interfacial Dynamics Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: Is it a Surfactant?

The short answer is yes, but with critical functional nuances .

The compound Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (also known as 2-(2-(4-methylbenzyloxy)ethoxy)ethanol or Diethylene glycol mono(p-methylbenzyl) ether, CAS: 1688666-21-8) belongs to the family of aromatic alkoxylated alcohols [1].

While it possesses the fundamental amphiphilic architecture required for surface activity—a hydrophobic aromatic tail and a hydrophilic polyoxyethylene (PEG-2) head—its short chain lengths dictate that it behaves primarily as a hydrotrope, co-surfactant, or low-foaming emulsifier rather than a primary micelle-forming surfactant. In drug development and industrial formulation, molecules of this class are leveraged not to create massive foam profiles, but to aggressively lower interfacial tension, solubilize recalcitrant Active Pharmaceutical Ingredients (APIs), and act as penetration enhancers.

Structural and Mechanistic Profiling

To understand its interfacial behavior, we must dissect the molecule's architecture.

  • The Hydrophobic Moiety: The p-methylbenzyl group (C8H9) is compact and rigid. Unlike long, flexible aliphatic chains (e.g., lauryl or stearyl groups) that intertwine to form robust micellar cores via strong London dispersion forces, the rigid aromatic ring limits geometric packing.

  • The Hydrophilic Moiety: The diethylene glycol chain (2 ethylene oxide units) provides a highly localized, dense region of hydrogen-bond acceptors.

Because the hydrophobic tail is short, the energy penalty of keeping it in the aqueous phase is relatively low. Consequently, the molecule exhibits a high Critical Micelle Concentration (CMC) and a low aggregation number. It prefers to partition at the oil-water interface to reduce interfacial tension without spontaneously forming large spherical micelles. This is the exact mechanistic causality behind why benzyl alcohol ethoxylates are prized as "low-foaming" and "oil-rejecting" surfactants in high-shear applications [2].

Molecule Tail Hydrophobic Tail (p-Methylbenzyl Group) Rigid, low packing density Linker Ether Linkage (-O-) Flexible pivot point Tail->Linker Interface Oil-Water Interface Orientation Tail->Interface Lipid/Oil Partitioning Head Hydrophilic Head (Diethylene Glycol) Strong H-bonding Linker->Head Head->Interface Aqueous Phase Partitioning

Diagram 1: Molecular architecture and interfacial orientation of CAS 1688666-21-8.

Quantitative Data: Surfactant Property Comparison

To contextualize its utility, Table 1 compares CAS 1688666-21-8 against a standard industrial benzyl alcohol ethoxylate (e.g., Clariant's Genapol BA series) and a classic primary nonionic surfactant (Triton X-100).

Table 1: Comparative Interfacial Properties

PropertyEthanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-Standard Benzyl Alcohol Ethoxylate [2]Triton X-100 (Standard Micellar)
CAS Number 1688666-21-826403-74-7 (Generic)9002-93-1
Hydrophobic Tail p-MethylbenzylBenzyltert-Octylphenyl
Degree of Ethoxylation (EO) 2~2 to 49 - 10
Estimated HLB Value 6.5 - 7.57.0 - 9.013.5
Primary Formulation Role Hydrotrope / Co-surfactant / API SolubilizerLow-foaming metal cleaner / EmulsifierPrimary micellar solubilizer
Micellar Behavior Loose aggregates, high CMCLoose aggregatesRobust spherical micelles, low CMC
Aqueous Solubility Dispersible (requires co-solvent for clarity)Dispersible to SolubleHighly Soluble

Note: The addition of the para-methyl group in 1688666-21-8 slightly increases lipophilicity compared to standard benzyl alcohol ethoxylates, driving the HLB lower and making it an excellent candidate for Water-in-Oil (W/O) microemulsions.

Experimental Validation Protocols

As an application scientist, claiming a molecule is a surfactant requires rigorous, self-validating empirical proof. Below are the definitive step-by-step methodologies to quantify the surface activity of this specific compound.

Protocol A: Critical Micelle Concentration (CMC) via Wilhelmy Plate Tensiometry

Causality Check: We select the Wilhelmy plate over the Du Noüy ring because the plate method is static and does not require the empirical Harkins-Jordan correction factors. For low-molecular-weight hydrotropes that diffuse rapidly, the plate provides superior accuracy for equilibrium surface tension.

  • Aqueous Preparation: Prepare a 10⁻¹ M stock solution of CAS 1688666-21-8 in ultra-pure water (18.2 MΩ·cm). Why? Trace multivalent cations in standard water will artificially compress the electrical double layer of any impurities, altering the surface tension baseline.

  • Serial Dilution: Create a logarithmic dilution series from 10⁻¹ M down to 10⁻⁶ M.

  • Thermal Equilibration: Incubate all samples in a water bath at 25.0 ± 0.1 °C for 30 minutes. Why? Surface tension is highly temperature-dependent (typically decreasing by ~0.2 mN/m per °C). Fluctuations >0.1°C introduce unacceptable noise into the isotherm.

  • Plate Cleaning: Flame the platinum-iridium Wilhelmy plate with a Bunsen burner until red hot before each measurement. Why? This ensures the removal of residual organic contaminants, guaranteeing the contact angle (θ) remains exactly 0° (where cos(θ) = 1).

  • Measurement & Validation: Lower the plate to the liquid surface and record the equilibrium force. Plot Surface Tension (γ) vs. Log[Concentration]. The CMC is identified as the sharp inflection point where the descending linear baseline meets the horizontal post-micellar plateau.

Workflow Prep Step 1: Serial Dilution Prepare 10^-6 to 10^-1 M in 18.2 MΩ·cm H2O Equilibrate Step 2: Thermal Equilibration Strict incubation at 25.0 ± 0.1 °C Prep->Equilibrate Measure Step 3: Wilhelmy Plate Tensiometry Ensure contact angle θ = 0° Equilibrate->Measure Plot Step 4: Isotherm Plotting Surface Tension (γ) vs. Log[C] Measure->Plot Analyze Step 5: CMC Identification Detect inflection point of self-assembly Plot->Analyze

Diagram 2: Self-validating experimental workflow for CMC determination.

Protocol B: Phase Inversion Temperature (PIT) Determination

Because CAS 1688666-21-8 is an ethoxylated nonionic surfactant, its hydration is temperature-dependent. As temperature rises, the diethylene glycol headgroup dehydrates, shifting the molecule from hydrophilic to lipophilic.

  • Emulsion Assembly: Combine 5% w/w surfactant, 10% w/w model oil (e.g., squalane), and 85% w/w aqueous buffer (pH 7.4).

  • Acoustic Homogenization: Ultrasonicate the mixture at 20 kHz for 2 minutes in an ice bath. Why? This ensures a uniform initial nanodroplet size distribution, preventing kinetic trapping from skewing the thermodynamic phase behavior.

  • Conductivity Profiling: Insert a calibrated conductivity probe into the emulsion. Heat the system at a constant, controlled rate of 1 °C/min while stirring at 300 RPM.

  • PIT Identification: Monitor the conductivity. The PIT is the exact temperature at which conductivity drops precipitously to near-zero. Why? This drop signifies the catastrophic inversion from an Oil-in-Water (O/W, highly conductive continuous phase) to a Water-in-Oil (W/O, non-conductive continuous phase) emulsion. For drug delivery, formulating just below the PIT yields highly stable, ultra-fine microemulsions.

Applications in Drug Development & Formulation

In pharmaceutical and advanced materials contexts, CAS 1688666-21-8 serves three primary functions:

  • API Solubilization (Hydrotropy): Many modern APIs (e.g., BCS Class II and IV drugs) are highly lipophilic and poorly water-soluble. The p-methylbenzyl ring of this surfactant can engage in π-π stacking with aromatic APIs, while the PEG-2 tail maintains aqueous compatibility, dramatically increasing the apparent solubility of the drug without the cellular toxicity associated with long-chain surfactants like SDS.

  • Short-Chain PEGylation Linker: In bioconjugation, this molecule acts as a functional spacer. The terminal hydroxyl group of the diethylene glycol can be activated (e.g., via tosylation) to link the lipophilic p-methylbenzyl group to peptides, altering their pharmacokinetic circulation time [1].

  • Wetting Agent in Detergents: Similar to diethylene glycol monobenzyl ether, it is utilized in advanced detergent compositions to reduce friction between fibers and rapidly wet hydrophobic surfaces without generating excess foam[3].

References

  • "CAS No. 1688666-21-8 | Chemsrc", Chemsrc Chemical Database. Available at:[Link]

  • "Genapol BA 020 - Clariant Specialty Chemicals", Clariant. Available at:[Link]

  • "DETERGENT COMPOSITION FOR FIBERS - EP 4269547 A1", European Patent Office. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Diethylene Glycol Mono-4-Methylbenzyl Ether via Williamson Ether Synthesis

Introduction & Strategic Overview Diethylene glycol (DEG) monoalkyl and monoaryl ethers are critical intermediate building blocks in the development of specialized solvents, plasticizers, and PEGylated active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Diethylene glycol (DEG) monoalkyl and monoaryl ethers are critical intermediate building blocks in the development of specialized solvents, plasticizers, and PEGylated active pharmaceutical ingredients (APIs)[1]. However, the selective monoalkylation of symmetric diols like DEG presents a classic synthetic challenge: preventing the formation of undesired di-alkylated byproducts[2].

This application note details a highly efficient, scalable, and solvent-free Williamson ether synthesis protocol for producing diethylene glycol mono-4-methylbenzyl ether. By leveraging asymmetric stoichiometry and the inherent phase-transfer properties of polyoxyalkylene glycols, this method eliminates the need for hazardous bases (e.g., NaH) and extraneous organic solvents[3].

Mechanistic Principles & Causality (E-E-A-T)

The Williamson ether synthesis proceeds via an bimolecular nucleophilic substitution (SN2) mechanism. An alkoxide nucleophile attacks an alkyl halide, displacing the halide leaving group. When reacting a symmetric diol with an alkyl halide, the initial monoalkylation yields a product that still contains a reactive hydroxyl group, making it highly susceptible to a second alkylation event[2].

To achieve high selectivity for the mono-ether, this protocol is grounded in two field-proven experimental choices:

  • Asymmetric Stoichiometry (Statistical Control): A 10:1 molar excess of DEG to 4-methylbenzyl chloride is employed. This statistical overwhelming of the electrophile ensures that the rate of monoalkylation vastly exceeds the rate of dialkylation[3].

  • Solvent-Free "Self-Phase-Transfer" Catalysis: Instead of using sodium hydride in anhydrous solvents (e.g., THF or DMF), this protocol utilizes 50% aqueous NaOH. Polyoxyalkylene glycols like DEG inherently act as their own phase-transfer catalysts. They facilitate the reaction between the aqueous base and the organic electrophile without the need for extraneous solvents or quaternary ammonium salts[3].

Mechanism DEG Diethylene Glycol (Symmetric Diol) Alkoxide Glycoxide Anion (Nucleophile) DEG->Alkoxide Base Base NaOH (Deprotonation) Base->Alkoxide Mono Mono-ether (Target Product) Alkoxide->Mono SN2 attack Halide 4-Methylbenzyl Chloride (Electrophile) Halide->Mono Di Di-ether (Undesired Byproduct) Mono->Di Excess Halide

SN2 mechanism of Williamson ether synthesis highlighting the competing dialkylation pathway.

Optimization Data

The necessity of the 10:1 stoichiometric ratio is demonstrated by comparing the yield profiles under various conditions. As the excess of DEG increases, the formation of the diether byproduct is effectively suppressed.

Table 1: Effect of DEG to Halide Molar Ratios on Product Distribution

DEG:Halide Molar RatioBase Equivalent (NaOH)Solvent SystemTemperature (°C)Mono-ether Yield (%)Di-ether Yield (%)
1:11.05THF / Water70~45~40
5:11.05Neat (Excess DEG)100~75~10
10:1 1.05 Neat (Excess DEG) 100 >88 <2

Experimental Protocol

This self-validating protocol is designed for high purity and ease of scale-up.

Step 1: Reagent Preparation & Glycoxide Generation
  • Charge a clean, dry round-bottom flask with 10 equivalents of diethylene glycol (DEG) and 1.05 equivalents of 50% aqueous NaOH.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to 100°C under an inert argon atmosphere with vigorous stirring.

  • Causality: The slight excess of base (1.05 eq relative to the halide) ensures complete deprotonation of the reacting DEG fraction without causing excessive side reactions[3]. The argon atmosphere prevents the thermal oxidation of the hot glycol.

Step 2: SN2 Alkylation
  • Once the mixture reaches 100°C, add 1 equivalent of 4-methylbenzyl chloride dropwise over 30 minutes.

  • Maintain the reaction at 100°C for 24 hours. Monitor the consumption of the alkyl halide via TLC (Hexane/EtOAc).

  • Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, further suppressing dialkylation. The 100°C temperature provides the necessary activation energy for the SN2 displacement of the relatively unreactive chloride leaving group[3].

Step 3: Extractive Workup
  • Cool the reaction mixture to room temperature.

  • Extract the mixture four times with equal volumes of diethyl ether.

  • Causality: Diethyl ether selectively partitions the less polar mono-4-methylbenzyl ether into the organic phase, leaving the vast excess of highly polar, unreacted diethylene glycol and inorganic salts (NaCl) in the aqueous/glycol phase[3].

Step 4: Purification & Validation
  • Wash the combined organic extracts with brine to remove residual traces of DEG.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via vacuum distillation.

  • Validate purity using Gas Chromatography (GC) and 1H-NMR.

  • Causality: GC analysis (often after trimethylsilylation of the free hydroxyl group) confirms the absence of the di-alkylated byproduct and unreacted DEG, ensuring the protocol's self-validating integrity[3].

Workflow Step1 1. Reagent Mixing DEG (10 eq) + 50% aq NaOH (1.05 eq) Step2 2. Alkylation Add 4-Methylbenzyl chloride (1 eq) Heat to 100°C for 24h Step1->Step2 Step3 3. Extraction Cool & extract with Diethyl Ether Step2->Step3 Step4 4. Washing Wash organic layer with brine/water to remove excess DEG Step3->Step4 Step5 5. Purification Dry over MgSO4, filter, evaporate. Vacuum Distillation Step4->Step5

Workflow for the solvent-free monoalkylation of diethylene glycol.

References

1.[2] "Ethylene Glycol," in: Ullmann's Encyclopedia of Industrial Chemistry. Source: ugr.es. URL: 2.[3] EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers. Source: Google Patents. URL: 3.[1] Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Source: PMC. URL:

Sources

Application

Application Note: Selective Mono-4-Methylbenzylation of Diethylene Glycol

Executive Summary The synthesis of mono-protected diethylene glycol (DEG) is a foundational operation in the development of PEGylated therapeutics, antibody-drug conjugate (ADC) linkers, and advanced biomaterials. Protec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of mono-protected diethylene glycol (DEG) is a foundational operation in the development of PEGylated therapeutics, antibody-drug conjugate (ADC) linkers, and advanced biomaterials. Protecting one hydroxyl terminus while leaving the other available for downstream conjugation presents a significant synthetic challenge due to the inherent symmetry of the DEG molecule.

While standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups are common, the 4-methylbenzyl (also known as p-xylyl) group offers a highly valuable intermediate electronic profile. It is more acid-labile than a standard benzyl ether but significantly more stable than a PMB ether, allowing for precise, orthogonal deprotection strategies in complex multistep syntheses. This application note details a highly selective, field-proven protocol for the mono-4-methylbenzylation of DEG, contrasting a superior Silver(I) oxide-mediated desymmetrization approach against the traditional statistical Williamson ether synthesis.

Mechanistic Rationale: Overcoming Statistical Mixtures

The classical approach to etherification is the Williamson ether synthesis, which typically employs a strong base such as sodium hydride (NaH) to generate an alkoxide nucleophile that subsequently attacks an alkyl halide[1]. When applied to symmetrical diols like DEG, this method is fundamentally limited by statistics. Because both hydroxyl groups have identical pKa values, initial deprotonation is random. To suppress the formation of the unwanted di-protected byproduct, the diol must be used in massive excess (typically 5 to 10 equivalents). This excess severely complicates downstream purification due to DEG's high boiling point and tendency to cause emulsions during aqueous workup.

To bypass these statistical limitations, this guide recommends a Silver(I) oxide (Ag₂O)-mediated methodology pioneered by Bouzide and Sauvé[2]. The causality behind this method's success lies in transition-metal chelation:

  • Coordination and Desymmetrization: The Ag⁺ ion coordinates simultaneously to the two oxygen atoms of the diethylene glycol backbone. This chelation restricts the conformational freedom of the molecule and desymmetrizes the diol.

  • Enhanced Acidity: The coordination of silver withdraws electron density, significantly increasing the acidity of one specific hydroxyl group over the other[2].

  • Directed Alkylation: The highly localized alkoxide-silver complex directs the S_N2 nucleophilic attack onto the electrophilic 4-methylbenzyl bromide, yielding the mono-protected ether with >85% selectivity, even when using near-stoichiometric ratios of the diol[2].

Safety & Handling Note: 4-Methylbenzyl bromide (Melting point: 34-36 °C) may present as a crystalline mass or semi-solid at room temperature[3]. It is a potent alkylating agent and a known lachrymator historically utilized in war-gas formulations[3]. It must be handled exclusively in a certified fume hood with robust personal protective equipment (PPE)[4].

Experimental Protocols

Protocol A: Ag₂O-Mediated Selective Monoprotection (Recommended)

This self-validating protocol utilizes mild conditions to achieve high mono-selectivity, eliminating the need for excess diol recovery.

Reagents:

  • Diethylene glycol (DEG): 1.0 equivalent

  • 4-Methylbenzyl bromide: 1.1 equivalents

  • Silver(I) oxide (Ag₂O): 1.5 equivalents

  • Anhydrous Dichloromethane (DCM) or Toluene: 0.2 M relative to DEG

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DEG (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Addition: Add Ag₂O powder (1.5 eq) to the stirring solution. The suspension will appear black. Stir for 30 minutes at room temperature to ensure complete formation of the Ag-diol chelate complex.

  • Alkylation: Dissolve 4-methylbenzyl bromide (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Wrap the flask tightly in aluminum foil, as Ag₂O and the resulting AgBr byproducts are highly light-sensitive. Stir vigorously at room temperature for 16–24 hours. Validation: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes; visualize with UV and KMnO₄ stain). The mono-protected product will elute significantly faster than the baseline DEG.

  • Workup (Critical Step): The reaction generates fine, colloidal silver bromide (AgBr). Do not attempt direct aqueous extraction, as this will form an intractable emulsion. Instead, filter the crude reaction mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure mono-4-methylbenzyl diethylene glycol.

Protocol B: NaH-Mediated Statistical Monoprotection (Alternative)

Use this protocol only if Ag₂O is unavailable or if the presence of trace silver is incompatible with downstream biological assays.

Reagents:

  • Diethylene glycol (DEG): 5.0 equivalents (Excess required for statistical control)

  • Sodium hydride (NaH, 60% dispersion in mineral oil): 1.0 equivalent

  • 4-Methylbenzyl bromide: 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF): 0.2 M relative to limiting reagent

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH (1.0 eq) in anhydrous THF at 0 °C under nitrogen. Add DEG (5.0 eq) dropwise. Validation: Observe the evolution of hydrogen gas. Stir for 1 hour at room temperature to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add 4-methylbenzyl bromide (1.0 eq) dropwise. Warm to room temperature and stir for 16 hours.

  • Workup: Quench the remaining unreacted NaH by carefully adding cold water dropwise. Transfer to a separatory funnel and extract with Ethyl Acetate (EtOAc).

  • Excess Diol Removal: Wash the organic layer at least 5 times with a 1:1 mixture of brine and water. This aggressive washing is mandatory to partition the massive excess of unreacted DEG into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.

Comparative Data Analysis

The following table summarizes the quantitative operational metrics and expected outcomes of both methodologies, allowing researchers to select the optimal route based on their scale and purity requirements.

ParameterAg₂O-Mediated (Protocol A)NaH-Mediated (Protocol B)
Diol : Alkyl Halide Ratio 1.0 : 1.1 (Near stoichiometric)5.0 : 1.0 (Large excess diol)
Base / Catalyst Silver(I) oxide (1.5 eq)Sodium Hydride (1.0 eq)
Reaction Temperature Room Temperature0 °C to Room Temperature
Yield (Mono-protected) > 85% ~ 50 - 60%
Yield (Di-protected) < 5%10 - 20%
Key Advantage High regioselectivity; easy purificationInexpensive reagents; scalable
Primary Limitation Light sensitivity; cost of Ag₂OEmulsions during workup; statistical yield

Mechanistic Visualization

G cluster_Ag Preferred Pathway (Ag2O) cluster_NaH Alternative Pathway (NaH) DEG Diethylene Glycol (DEG) 1.0 Equivalent Ag2O Add 1.5 eq Ag2O (DCM, RT, Dark) DEG->Ag2O NaH Add 1.0 eq NaH (Excess DEG 5.0 eq, THF) DEG->NaH Chelate Ag-DEG Chelate Complex (Desymmetrization) Ag2O->Chelate Coordination AddAlkyl1 Add 1.1 eq 4-Methylbenzyl Bromide Chelate->AddAlkyl1 Enhanced Acidity MonoAg Mono-Protected DEG (Yield: >85%) AddAlkyl1->MonoAg Highly Selective SN2 Alkoxide Statistical Alkoxide Generation NaH->Alkoxide Deprotonation AddAlkyl2 Add 1.0 eq 4-Methylbenzyl Bromide Alkoxide->AddAlkyl2 MonoNaH Mono-Protected DEG (Yield: ~50-60%) AddAlkyl2->MonoNaH Major DiNaH Di-Protected Byproduct (Yield: 10-20%) AddAlkyl2->DiNaH Minor

Mechanistic pathways for DEG monoprotection: Ag2O chelation vs. statistical NaH deprotonation.

References

  • Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Organic Chemistry Portal (via Tetrahedron Letters).[Link]

  • Williamson Ether Synthesis. Wikipedia.[Link]

  • 4-Methylbenzyl bromide Chemical Properties and Synthesis. ChemDad.[Link]

Sources

Method

The Unseen Workhorse: A Guide to Utilizing Diethylene Glycol Ethers as Non-Volatile Solvents in Research and Development

In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can dictate the success or failure of an experimental endeavor. While volatile solvents have their p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can dictate the success or failure of an experimental endeavor. While volatile solvents have their place, the strategic use of non-volatile solvents offers a unique set of advantages, particularly in applications requiring high temperatures, stable reaction media, or controlled evaporation. This guide provides an in-depth exploration of a versatile class of non-volatile solvents: diethylene glycol ethers. Due to a lack of specific documented applications for 4-methylbenzyl diethylene glycol, this document will focus on the well-characterized and widely used diethylene glycol and its ether derivatives as exemplary models.

The Rationale for Non-Volatile Solvents: Beyond Room Temperature

Non-volatile solvents are broadly defined as solvents that do not readily evaporate at room temperature, a characteristic typically associated with high boiling points.[1] This simple property underpins a range of strategic advantages in experimental design:

  • Enabling High-Temperature Reactions: Many organic syntheses require significant thermal energy to overcome activation barriers. High-boiling-point solvents, such as diethylene glycol ethers, provide a stable medium for conducting reactions at elevated temperatures without significant loss of the solvent to evaporation.[2][3] This is crucial for reactions like certain cross-couplings or polymerizations.[4]

  • Enhanced Solubility: The solubility of many compounds increases with temperature. The ability to heat a reaction mixture in a high-boiling solvent can significantly improve the solubility of poorly soluble reagents, leading to more efficient reactions.[5]

  • Improved Reaction Control and Safety: The low volatility of these solvents minimizes the generation of flammable or toxic vapors, contributing to a safer laboratory environment.[6] The risk of forming explosive mixtures with air upon heating is also reduced.[7]

  • Applications in Drug Formulation: In pharmaceutical sciences, non-volatile solvents are instrumental in developing formulations for poorly water-soluble drugs.[8] They can enhance drug solubility and create stable liquid systems for oral and parenteral delivery.[9]

Physicochemical Properties of Representative Diethylene Glycol Ethers

Diethylene glycol (DEG) and its ether derivatives are characterized by their high boiling points, low volatility, and excellent solvent properties for a wide range of organic and inorganic compounds.[10]

PropertyDiethylene Glycol (DEG)Diethylene Glycol Monoethyl Ether
Chemical Formula C₄H₁₀O₃C₆H₁₄O₃
Molecular Weight 106.12 g/mol 134.17 g/mol
Boiling Point ~245°C~202°C
Freezing Point ~ -10.45°C~ -78°C (vitreous)
Density ~1.118 g/cm³ at 20°C~0.989 g/cm³ at 20°C
Solubility in Water MiscibleMiscible

Data compiled from multiple sources.[11][12][13]

The presence of both ether and hydroxyl functionalities in these molecules imparts a desirable balance of polar and non-polar character, making them versatile solvents for a variety of applications.[14]

Core Applications and Experimental Protocols

Application in Organic Synthesis: A High-Temperature Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. While often performed in lower-boiling solvents, the use of a high-boiling solvent like diethylene glycol monoethyl ether can be advantageous for challenging substrates that require higher temperatures for efficient reaction.

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with an Arylboronic Acid

Objective: To synthesize a biaryl compound from a sterically hindered aryl bromide and an arylboronic acid using diethylene glycol monoethyl ether as the solvent.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (3.0 mmol)

  • Diethylene glycol monoethyl ether (10 mL)

  • Toluene (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the sterically hindered aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add 10 mL of diethylene glycol monoethyl ether to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 150°C with vigorous stirring. The high boiling point of the solvent allows for this elevated temperature without significant solvent loss.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 20 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with toluene (3 x 20 mL). The product will preferentially partition into the organic layer.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Causality Behind Experimental Choices:

  • High Temperature: The use of diethylene glycol monoethyl ether enables the reaction to be conducted at 150°C, which is often necessary to overcome the steric hindrance of the substrates and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a common base for Suzuki-Miyaura couplings and is sufficiently soluble in the reaction medium at elevated temperatures.

  • Workup: The addition of water during the workup allows for the separation of the water-soluble diethylene glycol monoethyl ether from the less polar organic product, which is then extracted with an immiscible organic solvent like toluene.[3]

Application in Drug Formulation: Preparation of a Liquisolid Compact

The liquisolid compact technique is an effective method for enhancing the dissolution rate of poorly water-soluble drugs.[8] Non-volatile solvents are a key component of this system.

Protocol: Formulation of a Liquisolid Compact for a Poorly Soluble Drug

Objective: To prepare a free-flowing and compressible powder from a liquid medication containing a poorly soluble drug, using diethylene glycol as the non-volatile solvent.

Materials:

  • Poorly soluble drug

  • Diethylene glycol (non-volatile solvent)

  • Microcrystalline cellulose (carrier material)

  • Amorphous silicon dioxide (coating material)

  • Mortar and pestle

  • Spatula

  • Tablet press

Procedure:

  • Drug Solution Preparation: Dissolve the poorly soluble drug in a minimal amount of diethylene glycol with gentle heating and stirring to form a clear solution. The non-volatile nature of the solvent ensures it remains in the liquid state.[1]

  • Loading onto Carrier: While triturating the microcrystalline cellulose in a mortar, slowly add the drug solution. Continue mixing to ensure uniform distribution of the liquid medication onto the carrier material.

  • Addition of Coating Material: Add the amorphous silicon dioxide to the mixture and continue to blend until a dry, free-flowing powder is obtained. The coating material adsorbs any excess liquid and improves the flowability of the powder.

  • Compression: The resulting liquisolid powder can then be compressed into tablets using a tablet press.

Self-Validating System:

  • The final powder should be visually dry and exhibit good flow properties, which can be quantitatively assessed using techniques like angle of repose measurement.

  • The compressed tablets should meet standard pharmaceutical quality control tests, such as hardness, friability, and, most importantly, dissolution testing to confirm enhanced drug release compared to the pure drug powder.

Visualization of Workflows

Experimental_Workflow_Suzuki_Coupling A 1. Reaction Setup: - Aryl Bromide - Arylboronic Acid - Catalyst & Ligand - Base B 2. Solvent Addition: - Diethylene Glycol Monoethyl Ether A->B C 3. Inert Atmosphere: - Purge with N2/Ar B->C D 4. Heating: - 150°C C->D E 5. Reaction Monitoring: - TLC/GC-MS D->E F 6. Workup: - Quench with Water - Extract with Toluene E->F G 7. Purification: - Column Chromatography F->G H Final Product: - Biaryl Compound G->H Liquisolid_Compact_Workflow cluster_preparation Preparation of Liquid Medication cluster_formulation Formulation of Liquisolid Powder A Poorly Soluble Drug C Drug Solution/Suspension A->C B Diethylene Glycol (Non-Volatile Solvent) B->C F Free-Flowing Liquisolid Powder C->F D Microcrystalline Cellulose (Carrier) D->F E Amorphous Silicon Dioxide (Coating) E->F G Tablet Compression F->G H Liquisolid Compact (Tablet) G->H

Caption: Workflow for preparing a liquisolid compact.

Safety and Handling Considerations

Glycol ethers, including diethylene glycol and its derivatives, require careful handling. [15]

  • Toxicity: Diethylene glycol is harmful if swallowed. [7][16]It is crucial to avoid ingestion and minimize skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (butyl rubber is often recommended), and a lab coat when handling these solvents. [17]* Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any potential vapors, especially when heating. [18]* Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area. [19]They are hygroscopic and can absorb moisture from the air. [18]

Post-Reaction Solvent Removal

A common challenge with high-boiling-point solvents is their removal after a reaction is complete. Several techniques can be employed:

  • Aqueous Extraction: As demonstrated in the Suzuki-Miyaura protocol, if the product is not water-soluble, the diethylene glycol ether can be removed by washing the reaction mixture with water or brine. [3]* High-Vacuum Distillation: For products that are thermally stable, the high-boiling solvent can be removed by distillation under high vacuum. [20]* Chromatography: In many cases, the solvent is removed during purification by column chromatography.

Conclusion

Diethylene glycol ethers are powerful, non-volatile solvents that offer significant advantages in a variety of research and development applications. Their high boiling points, excellent solvency, and thermal stability make them invaluable tools for chemists and formulation scientists. By understanding their properties and implementing appropriate experimental protocols and safety measures, researchers can effectively leverage these "unseen workhorses" to achieve their scientific goals.

References

  • Vertex AI Search. (2026, January 13). Non-volatile solvent: Significance and symbolism.
  • SciSpace. (1997, November 12).
  • Mechanism of solubility of liquisolid formulation in non vol
  • Biotage. (2020, September 21).
  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry.
  • Sigma-Aldrich. (2025, October 16).
  • Wikipedia. Diethylene glycol.
  • ChemicalBook. (2022, April 22). The important applications of diethylene glycol monoethyl ether.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • EPA. Glycol Ethers.
  • GLYCOL ETHERS (Cellosolves®).
  • MEGlobal. (2024, March 10). Diethylene Glycol.
  • Quora. (2017, June 22).
  • Reddit. (2023, January 17). Which of the following Solvent classes are most viable to use for organic synthesis?
  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure.
  • UTTAR PRADESH JOURNAL OF ZOOLOGY. (2023, August 1).
  • Fisher Scientific. (2014, July 8).
  • MEGlobal.
  • Liquichem.
  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • BASF. (2025, October 14).
  • Diethylene Glycol (DEG).
  • AmiPetro | Caustic Soda Flakes. Diethylene Glycol.
  • Alpha Chemical Co. (2023, May 20). Diethylene glycol (DEG): Properties, Uses, and Benefits.
  • PTT Global Chemical. DIETHYLENE GLYCOL.
  • Magnum Solvent, Inc. Diethylene Glycol.
  • ChemicalBook. Diethylene glycol synthesis.
  • ChemicalBook.
  • ResearchGate. Synthesis of diethylene glycol butyl methyl ether.

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Application

Application Notes and Protocols: Diethylene Glycol Mono-4-methylbenzyl Ether as a Novel Hydrophobic Linker in Drug Delivery

Introduction: The Critical Role of Linker Design in Advanced Drug Delivery In the landscape of targeted therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs), the linker moiety that connects the t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Design in Advanced Drug Delivery

In the landscape of targeted therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs), the linker moiety that connects the targeting vehicle to the potent payload is a critical determinant of success. The linker's chemical nature dictates the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire conjugate.[] While hydrophilic linkers, such as those based on polyethylene glycol (PEG), have been extensively used to enhance the aqueous solubility and circulation half-life of drug conjugates[2], there is a growing interest in the strategic application of hydrophobic linkers.[] Hydrophobic linkers can influence a conjugate's interaction with cell membranes and contribute to the overall physicochemical properties of the drug delivery system.

This technical guide introduces a novel hydrophobic linker, Diethylene Glycol Mono-4-methylbenzyl Ether , for consideration in drug delivery applications. This linker is designed to offer a balance of properties: the diethylene glycol spacer provides a short, flexible hydrophilic segment to mitigate excessive hydrophobicity, while the 4-methylbenzyl ether group introduces a non-cleavable, hydrophobic aromatic component. The ether linkage is generally stable under physiological conditions, making this linker suitable for applications where payload release is intended to occur through degradation of the carrier or payload itself within the target cell, rather than through specific cleavage of the linker.

This document will provide a comprehensive overview of the design rationale, a detailed protocol for the synthesis of a derivative of this linker, and its application in the conjugation of a model drug.

Design Rationale: Balancing Hydrophobicity and Functionality

The design of the Diethylene Glycol Mono-4-methylbenzyl Ether linker is predicated on the following principles:

  • Tunable Hydrophobicity: The 4-methylbenzyl group provides a significant hydrophobic character. This can be advantageous for payloads that are themselves highly hydrophilic or to enhance interaction with lipid bilayers. The methyl group on the benzyl ring offers a subtle increase in lipophilicity compared to an unsubstituted benzyl group.

  • Chemical Stability: The ether bond connecting the diethylene glycol spacer and the 4-methylbenzyl group is chemically robust and not susceptible to cleavage by common physiological enzymes or pH variations encountered in systemic circulation.[] This ensures the integrity of the drug conjugate until it reaches the target site.

  • Synthetic Accessibility: The synthesis of this linker can be achieved through well-established chemical reactions, primarily the Williamson ether synthesis, which allows for a straightforward and scalable production process.[3][4][5]

  • Versatility: The terminal hydroxyl group of the diethylene glycol moiety provides a convenient handle for further chemical modification. It can be activated or functionalized to react with various payloads or targeting ligands, enabling its integration into diverse drug delivery platforms.

Synthesis of a Functionalized Linker: A Step-by-Step Protocol

To utilize the Diethylene Glycol Mono-4-methylbenzyl Ether linker in drug conjugation, it must first be synthesized and then functionalized with a reactive group for coupling to a drug molecule. The following protocol details the synthesis of a maleimide-functionalized derivative, suitable for conjugation to thiol-containing payloads.

Part 1: Synthesis of Diethylene Glycol Mono-4-methylbenzyl Ether

This synthesis is based on the Williamson ether synthesis, where the sodium salt of diethylene glycol is reacted with 4-methylbenzyl chloride.[3][4][5]

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Methylbenzyl chloride

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Protocol:

  • Preparation of the Alkoxide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous THF.

    • Add diethylene glycol (5 equivalents) to the THF and cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy suspension indicates the generation of the sodium salt of diethylene glycol.

  • Etherification Reaction:

    • Dissolve 4-methylbenzyl chloride (1 equivalent) in a minimal amount of anhydrous THF.

    • Add the 4-methylbenzyl chloride solution dropwise to the stirred suspension of the alkoxide at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Diethylene Glycol Mono-4-methylbenzyl Ether.

Part 2: Functionalization with a Maleimide Group

The terminal hydroxyl group of the synthesized linker is now functionalized with a maleimide group to enable conjugation with thiol-containing molecules.

Materials:

  • Diethylene Glycol Mono-4-methylbenzyl Ether (from Part 1)

  • 6-Maleimidocaproic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Protocol:

  • Esterification Reaction:

    • Dissolve Diethylene Glycol Mono-4-methylbenzyl Ether (1 equivalent), 6-maleimidocaproic acid (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification:

    • Filter off the DCU precipitate and wash it with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the maleimide-functionalized linker.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_part1 Part 1: Linker Synthesis cluster_part2 Part 2: Functionalization DEG Diethylene Glycol Alkoxide Sodium Salt of Diethylene Glycol DEG->Alkoxide  + NaH, 0°C to RT NaH NaH in THF NaH->Alkoxide CrudeLinker Crude Linker Alkoxide->CrudeLinker  + 4-Methylbenzyl Chloride, Reflux MBnCl 4-Methylbenzyl Chloride MBnCl->CrudeLinker PureLinker Diethylene Glycol Mono-4-methylbenzyl Ether CrudeLinker->PureLinker  Silica Gel Chromatography CrudeFunctionalLinker Crude Maleimide-Linker PureLinker->CrudeFunctionalLinker  + 6-Maleimidocaproic Acid, DCC, DMAP MaleimidoAcid 6-Maleimidocaproic Acid MaleimidoAcid->CrudeFunctionalLinker DCC_DMAP DCC, DMAP in DCM DCC_DMAP->CrudeFunctionalLinker PureFunctionalLinker Maleimide-Functionalized Linker CrudeFunctionalLinker->PureFunctionalLinker  Silica Gel Chromatography FinalProduct Ready-to-use Hydrophobic Linker PureFunctionalLinker->FinalProduct

Caption: Synthetic workflow for the maleimide-functionalized linker.

Application Protocol: Conjugation to a Thiol-Containing Payload

This protocol describes the conjugation of the maleimide-functionalized Diethylene Glycol Mono-4-methylbenzyl Ether linker to a model payload containing a free thiol group.

Materials:

  • Maleimide-functionalized linker (from the synthesis protocol)

  • Thiol-containing payload (e.g., a cysteine-containing peptide or a small molecule drug with a thiol handle)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent

  • Size-exclusion chromatography (SEC) or Reverse-phase HPLC for purification

Protocol:

  • Payload Preparation:

    • Dissolve the thiol-containing payload in PBS. If the payload has limited aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be used.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized linker in a co-solvent (DMF or DMSO).

    • Add the linker solution (typically 1.5-3 equivalents relative to the payload) to the payload solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4 °C overnight. The reaction should be protected from light if any of the components are light-sensitive.

  • Purification of the Conjugate:

    • Purify the resulting drug-linker conjugate from unreacted linker and payload using an appropriate chromatography method. For larger payloads like peptides, size-exclusion chromatography is often suitable. For smaller molecules, reverse-phase HPLC is preferred.

  • Characterization:

    • Characterize the final conjugate to confirm its identity and purity. Techniques such as Mass Spectrometry (to confirm the molecular weight) and HPLC (to assess purity) are essential.

Data Presentation: Physicochemical Properties

The following table summarizes the expected and observed physicochemical properties of the linker and its conjugates.

PropertyDiethylene Glycol Mono-4-methylbenzyl EtherMaleimide-Functionalized LinkerDrug-Linker Conjugate (Example)
Molecular Weight ~210.27 g/mol (Calculated)~403.45 g/mol (Calculated)Varies with payload
Appearance Colorless to pale yellow oilWhite to off-white solidVaries
Solubility Soluble in most organic solventsSoluble in DCM, DMF, DMSODependent on payload properties
LogP (Calculated) ~1.5 - 2.0~2.5 - 3.0Generally increased hydrophobicity

Logical Relationship Diagram

LogicalRelationship Linker Diethylene Glycol Mono-4-methylbenzyl Ether Linker - Hydrophobic (4-Methylbenzyl) - Flexible Spacer (Diethylene Glycol) - Stable Ether Bond - Functional Handle (-OH) Conjugate Drug-Linker-Targeting Moiety Conjugate + Enhanced Stability + Modified Pharmacokinetics + Targeted Delivery Linker->Conjugate Covalent Bond Formation Payload Payload (Drug) - Therapeutic Agent - Contains Reactive Group (e.g., -SH) Payload->Conjugate Covalent Bond Formation TargetingMoiety Targeting Moiety (e.g., Antibody) - Binds to Target Cells TargetingMoiety->Conjugate Covalent Bond Formation

Caption: Relationship between the linker and other conjugate components.

Conclusion and Future Perspectives

The Diethylene Glycol Mono-4-methylbenzyl Ether linker represents a novel tool for drug delivery research, offering a unique combination of hydrophobicity and stability. The protocols provided herein offer a robust framework for its synthesis and application in the development of drug conjugates. Further research is warranted to explore its impact on the in vitro and in vivo performance of various drug delivery systems. The modular nature of its synthesis allows for further modifications, such as the introduction of cleavable moieties or the variation of the aromatic substituent, to fine-tune the linker's properties for specific applications.

References

  • Bio-Synthesis Inc. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

  • University of Wisconsin-Stout, Chemistry Department . The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry . (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps . (2022). The Williamson Ether Synthesis. [Link]

  • Ataman Kimya . DIETHYLENE GLYCOL DIETHYL ETHER. [Link]

  • ACS Publications . (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. [Link]

  • PubMed . (2008). Benzyl ether-linked glucuronide derivative of 10-hydroxycamptothecin designed for selective camptothecin-based anticancer therapy. [Link]

  • SpringerOpen . (2015). Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

  • Google Patents. CN1032812C - Preparation process of diethylene glycol monomethyl ether.
  • Swastikoil . Diethylene Glycol Mono Methyl Ether. [Link]

  • ResearchGate . (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. [Link]

  • Organic Chemistry Portal . Benzyl Ethers. [Link]

  • Sigma-Aldrich . Glycol Ethers Properties & Examples, Organic Solvents. [Link]

  • RSC Publishing . (2023). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. [Link]

  • PMC . Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • Google Patents. CN111233641A - Preparation method of diethylene glycol monomethyl ether.

Sources

Method

Functionalization of the terminal hydroxyl group in 2-[2-(4-methylbenzyloxy)ethoxy]ethanol

The user wants a detailed application note and protocol for the functionalization of the terminal hydroxyl group of 2-[2-(4-methylbenzyloxy)ethoxy]ethanol. Plan: Introduction: Introduce the molecule 2-[2-(4-methylbenzylo...

Author: BenchChem Technical Support Team. Date: March 2026

The user wants a detailed application note and protocol for the functionalization of the terminal hydroxyl group of 2-[2-(4-methylbenzyloxy)ethoxy]ethanol.

Plan:

  • Introduction:

    • Introduce the molecule 2-[2-(4-methylbenzyloxy)ethoxy]ethanol. It's a derivative of diethylene glycol with one hydroxyl group protected by a 4-methylbenzyl (p-methylbenzyl, PMB) ether.

    • Explain the significance of this structure. It's a type of PEG-like linker.[1][2][3]

    • Discuss the importance of functionalizing the terminal hydroxyl group for applications in drug delivery (e.g., as linkers for antibody-drug conjugates - ADCs), bioconjugation (PEGylation), and materials science.[1][4][5]

    • Briefly outline the strategies that will be covered: conversion to good leaving groups (tosylates, mesylates) and subsequent substitution, or direct conversion to other functional groups.

  • Chemical Principles:

    • The Hydroxyl Group as a Poor Leaving Group: Explain why the hydroxide ion (HO-) is a strong base and therefore a poor leaving group.[6][7]

    • Strategy 1: Activation to a Good Leaving Group:

      • Introduce the concept of converting the hydroxyl into a sulfonate ester (tosylate, mesylate).[6][7]

      • Explain that tosylates (OTs) and mesylates (OMs) are excellent leaving groups because their corresponding anions are stabilized by resonance.[8]

      • Mention that this conversion proceeds with retention of stereochemistry at the carbinol carbon.[6][7]

    • Strategy 2: Direct Conversion/Substitution:

      • Discuss methods like reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for conversion to alkyl halides.[9][10]

      • Introduce the Mitsunobu reaction as a powerful method for direct conversion to esters, azides, etc., with inversion of stereochemistry.[11][12]

    • The Role of the Protecting Group:

      • Explain the role of the 4-methylbenzyl (PMB) ether. It prevents the other hydroxyl group from reacting, allowing for selective functionalization of the terminal hydroxyl.[13][14] This is a key concept of using protecting groups.

  • Detailed Protocols:

    • Protocol 1: Synthesis of 2-[2-(4-methylbenzyloxy)ethoxy]ethyl 4-methylbenzenesulfonate (Tosylate).

      • This will be the cornerstone protocol.

      • Reaction: Alcohol + p-Toluenesulfonyl chloride (TsCl) in the presence of a base (pyridine or triethylamine) and a suitable solvent (DCM).[15][16]

      • Materials: List all reagents and solvents with specifications.

      • Equipment: Standard laboratory glassware.

      • Procedure: Step-by-step instructions: dissolving the alcohol, cooling, adding the base, adding TsCl, reaction monitoring (TLC), work-up (washing with water, NaHCO3, brine), drying, and purification (column chromatography).[16]

      • Safety: Mention that TsCl is a lachrymator and corrosive. Pyridine has a strong odor and is toxic. Work in a fume hood.

    • Protocol 2: Synthesis of 2-[2-(4-methylbenzyloxy)ethoxy]ethyl methanesulfonate (Mesylate).

      • Similar to tosylation but uses methanesulfonyl chloride (MsCl).[17]

      • Highlight any differences in reactivity or work-up. Mesylates are sometimes preferred as they are smaller.[7]

      • Provide a concise protocol based on the tosylation one, adjusting for MsCl.

    • Protocol 3: Conversion of the Tosylate to an Azide (Nucleophilic Substitution).

      • Reaction: Tosylate + Sodium Azide (NaN3) in a polar aprotic solvent (DMF or DMSO).[18]

      • Explain this is a classic SN2 reaction.

      • Procedure: Detail the setup, reaction conditions (temperature, time), work-up, and purification.

      • Safety: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care.

    • Protocol 4: Direct Conversion to an Ester via the Mitsunobu Reaction.

      • Reaction: Alcohol + Carboxylic Acid + Triphenylphosphine (PPh3) + Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[11][12]

      • Explain the mechanism briefly: activation of the alcohol by PPh3/DEAD to form a good leaving group, followed by SN2 displacement by the carboxylate.[12] This results in an inversion of configuration, although not relevant for this achiral substrate.

      • Procedure: Describe the specific order of addition of reagents, which is critical for this reaction.[12]

      • Safety: DEAD and DIAD are potentially explosive and should be handled with care. PPh3 is an irritant.

  • Data Presentation & Visualization:

    • Table: Create a table summarizing the key parameters for each protocol (Reagents, Stoichiometry, Solvent, Temperature, Time, Typical Yield).

    • Graphviz Diagrams:

      • A workflow diagram showing the starting material and the products from each protocol.

      • A mechanistic diagram for the tosylation reaction.

      • A mechanistic diagram for the SN2 conversion of the tosylate to the azide.

  • Scientific Integrity & Logic:

    • Throughout the protocols, explain the "why." For example, why cool the reaction to 0°C? (To control the exothermic reaction). Why wash with NaHCO3? (To neutralize excess acid and remove the pyridinium hydrochloride salt). Why use an anhydrous solvent? (To prevent hydrolysis of TsCl).

    • Cite authoritative sources for reaction mechanisms and general protocols.

  • References Section:

    • Compile all cited sources into a numbered list with full details (Title, Source, URL).

This structured approach will ensure all core requirements of the prompt are met, resulting in a comprehensive, authoritative, and practical guide for the target audience.### Application Notes & Protocols: Strategic Functionalization of the Terminal Hydroxyl Group in 2-[2-(4-methylbenzyloxy)ethoxy]ethanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the terminal primary alcohol in 2-[2-(4-methylbenzyloxy)ethoxy]ethanol. This molecule, featuring a short ethylene glycol linker and a selectively protected hydroxyl group (as a 4-methylbenzyl ether), is a valuable building block in medicinal chemistry and materials science. Its functionalization is a critical step for its incorporation into more complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.[4][5] We present field-proven protocols for converting the terminal hydroxyl into superior leaving groups (tosylate and mesylate) and for its subsequent displacement or direct conversion into other key functional groups, including azides and esters. The causality behind experimental choices, safety considerations, and characterization are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of a Bifunctional Linker

The compound 2-[2-(4-methylbenzyloxy)ethoxy]ethanol belongs to a class of heterobifunctional linkers that are indispensable in modern drug development and bioconjugation.[2][4] These linkers bridge two or more molecular entities, such as a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug).[5] The structure of our title compound is strategic:

  • A Polyethylene Glycol (PEG) Backbone: The short di(ethylene glycol) spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[3][19]

  • A Terminal Primary Hydroxyl Group: This is the reactive handle for functionalization. As a primary alcohol, it is sterically accessible and exhibits predictable reactivity.

  • A 4-Methylbenzyl (PMB) Protected Hydroxyl Group: The PMB ether serves as a robust protecting group for the other terminus of the linker.[13] This chemical orthogonality is crucial, as it allows for the selective modification of the free hydroxyl group without interference, a fundamental principle in multi-step synthesis.[14][20]

The primary challenge in utilizing this molecule is that the hydroxyl group itself is a poor leaving group because its conjugate base, the hydroxide ion (OH⁻), is a strong base.[6] Therefore, the core of its functionalization strategy lies in converting the hydroxyl into a group that readily departs upon nucleophilic attack.

Core Chemical Principles: Activating the Hydroxyl Group

The functionalization pathways described herein are predicated on converting the alcohol into a more electrophilic species. This is primarily achieved by transforming the -OH group into a sulfonate ester, a superb leaving group.

2.1. Conversion to Sulfonate Esters (Tosylates & Mesylates)

The most reliable method for activating a primary alcohol is its conversion to a p-toluenesulfonate (tosylate, -OTs) or a methanesulfonate (mesylate, -OMs). This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride, TsCl, or methanesulfonyl chloride, MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA).[6][21]

The efficacy of tosylates and mesylates as leaving groups stems from the fact that the resulting sulfonate anions are highly stabilized through resonance, delocalizing the negative charge over three oxygen atoms.[8] This reaction proceeds with the retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the sulfonylation step.[7]

G cluster_mech Mechanism: Tosylation of a Primary Alcohol ROH R-CH₂-OH (Alcohol) Intermediate R-CH₂-O⁺(H)-Ts ROH->Intermediate Nucleophilic Attack on Sulfur TsCl TsCl (p-Toluenesulfonyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) Product R-CH₂-OTs (Tosylate) Base->Product Salt Base-H⁺ Cl⁻ Base->Salt Intermediate->Product Deprotonation caption Fig 1. Generalized Tosylation Mechanism.

Caption: Fig 1. Generalized Tosylation Mechanism.

2.2. The Mitsunobu Reaction: Direct Inversion Chemistry

For direct conversion to other functional groups, such as esters, the Mitsunobu reaction offers a powerful alternative.[11] This redox-condensation reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol in-situ.[12] The activated oxyphosphonium intermediate is then displaced by a suitable nucleophile (with a pKa typically below 13) in a classic Sₙ2 reaction, resulting in a complete inversion of stereochemistry (though not observable for this specific achiral substrate).[11][12]

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Protocol 1: Synthesis of 2-[2-(4-methylbenzyloxy)ethoxy]ethyl 4-methylbenzenesulfonate (Tosylate)

This protocol details the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[16]

Materials:

  • 2-[2-(4-methylbenzyloxy)ethoxy]ethanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.3 eq.)

  • Anhydrous Pyridine (3.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-[2-(4-methylbenzyloxy)ethoxy]ethanol (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (3.0 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.3 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C. The addition of TsCl often results in the formation of a white precipitate (pyridinium hydrochloride).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove excess pyridine.

    • Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford the pure tosylate as a colorless oil.

Protocol 2: Synthesis of 2-[2-(4-methylbenzyloxy)ethoxy]ethyl methanesulfonate (Mesylate)

This procedure is an alternative to tosylation, yielding a mesylate which is also an excellent leaving group but is smaller, which can be advantageous in certain sterically hindered reactions.[17]

Materials & Equipment:

  • Same as Protocol 1, but substitute p-Toluenesulfonyl chloride with Methanesulfonyl chloride (MsCl) (1.2 eq.) and Pyridine with Triethylamine (TEA) (1.5 eq.).[17]

Procedure:

  • Under an inert atmosphere, dissolve 2-[2-(4-methylbenzyloxy)ethoxy]ethanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.

  • Stir at 0 °C for 2-4 hours, monitoring by TLC.[17]

  • Upon completion, dilute with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate can be used directly or purified by column chromatography if necessary.

Protocol 3: Conversion of Tosylate to 2-[2-(4-methylbenzyloxy)ethoxy]ethyl azide

This protocol demonstrates a classic Sₙ2 reaction, displacing the tosylate with an azide nucleophile. The resulting azide is a versatile functional group, readily converted to an amine or used in 'click' chemistry reactions.[18]

Materials:

  • 2-[2-(4-methylbenzyloxy)ethoxy]ethyl 4-methylbenzenesulfonate (from Protocol 1) (1.0 eq.)

  • Sodium Azide (NaN₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl Acetate

  • Deionized Water & Brine

Safety Warning: Sodium azide is acutely toxic. Handle with extreme caution and avoid contact with acids or metals, which can form explosive compounds.

Procedure:

  • Dissolve the tosylate (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (2.0 eq.) and heat the mixture to 60-80 °C.

  • Stir for 4-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic extracts and wash thoroughly with water (3-4x) to remove DMF, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product, which can be purified by chromatography if needed.

Summary of Protocols and Expected Outcomes

ProtocolKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Product Functional Group
1 TsCl, PyridineDCM0 → RT4-1285-95Tosylate (-OTs)
2 MsCl, TriethylamineDCM02-490-98Mesylate (-OMs)
3 Sodium AzideDMF60-804-1680-95Azide (-N₃)

Workflow Visualization

G Start 2-[2-(4-methylbenzyloxy)ethoxy]ethanol (Starting Alcohol) Tosylate Tosylate Product (-OTs) Start->Tosylate Protocol 1 (TsCl, Pyridine) Mesylate Mesylate Product (-OMs) Start->Mesylate Protocol 2 (MsCl, TEA) Azide Azide Product (-N₃) Tosylate->Azide Protocol 3 (NaN₃, DMF) caption Fig 2. Functionalization Workflow.

Caption: Fig 2. Functionalization Workflow.

Conclusion

The protocols outlined in this guide provide robust and reproducible methods for the functionalization of 2-[2-(4-methylbenzyloxy)ethoxy]ethanol. The conversion of the terminal hydroxyl group into a versatile sulfonate ester is a gateway transformation, enabling facile access to a wide array of other functionalities through nucleophilic substitution. Mastery of these techniques is fundamental for researchers, scientists, and drug development professionals aiming to leverage such bifunctional linkers in the construction of advanced therapeutic and diagnostic agents.

References

  • MDPI. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • JenKem Technology. (2014). Modern Chemistry & Applications. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Available at: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • SINOPEG. (2024). Polyethylene Glycol Structure. Available at: [Link]

  • IIT Bombay. (2020). Protecting Groups. Available at: [Link]

  • MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields. Available at: [Link]

  • OpenStax. (2023). 10.5 Preparing Alkyl Halides from Alcohols. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. Available at: [Link]

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synt. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Available at: [Link]

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Application

The Critical Role of Benzyl Glycol Ethers as Coalescing Agents in Polymer Chemistry: A Technical Guide

Introduction: The Imperative of Film Formation in Polymer Coatings In the realm of polymer chemistry, particularly in the formulation of water-based latex paints and coatings, the transition from a liquid dispersion of p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Film Formation in Polymer Coatings

In the realm of polymer chemistry, particularly in the formulation of water-based latex paints and coatings, the transition from a liquid dispersion of polymer particles to a continuous, durable film is a critical process known as coalescence.[1][2] This process is fundamental to achieving the desired protective and aesthetic properties of a coating.[2] However, many high-performance polymers possess a high glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[3] If the ambient application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), which is closely related to its Tg, the polymer particles will not fuse properly, resulting in a cracked, powdery, and ultimately failed coating.[3][4]

To overcome this challenge, formulators employ coalescing agents, which are organic solvents that act as temporary plasticizers for the polymer particles.[5][6] These agents effectively lower the MFFT of the polymer, allowing for the formation of a continuous film at lower temperatures.[5][7][8] Among the various classes of coalescing agents, benzyl glycol ethers, such as Ethylene Glycol Phenyl Ether (EPh) and Propylene Glycol Phenyl Ether (PPh), have emerged as highly effective and versatile options. This technical guide provides a comprehensive overview of the application of benzyl glycol ethers as coalescing agents, detailing their mechanism of action, key properties, and practical protocols for their evaluation and use.

Mechanism of Action: How Benzyl Glycol Ethers Facilitate Coalescence

The process of film formation in a latex coating can be visualized as a three-stage process:

  • Evaporation of Water: As the water in the formulation evaporates, the polymer particles are forced into close proximity.[9]

  • Particle Deformation and Compaction: Capillary forces draw the particles together, causing them to deform and pack tightly.

  • Interdiffusion of Polymer Chains: The coalescing agent, having partitioned into the polymer particles, softens them and allows the polymer chains to interdiffuse across particle boundaries, leading to the formation of a continuous, homogeneous film.[9]

Benzyl glycol ethers excel in this third and most critical stage. Their unique molecular structure, featuring both a hydrophilic ether group and a hydrophobic benzyl group, allows them to effectively partition into the polymer particles. Once inside, they disrupt the intermolecular forces between the polymer chains, increasing their mobility and facilitating the interdiffusion necessary for complete coalescence. After the film has formed, the coalescing agent slowly evaporates, and the film regains its original hardness and durability.[7]

Key Benzyl Glycol Ethers and Their Properties

Two of the most commonly utilized benzyl glycol ethers in the coatings industry are Ethylene Glycol Phenyl Ether (EPh) and Propylene Glycol Phenyl Ether (PPh). Their selection depends on a variety of factors including the specific polymer system, desired evaporation rate, and regulatory considerations.

PropertyEthylene Glycol Phenyl Ether (EPh)Propylene Glycol Phenyl Ether (PPh)
CAS Number 122-99-6770-35-4
Molecular Formula C8H10O2C9H12O2[10]
Molecular Weight 138.17 g/mol 152.19 g/mol [10]
Boiling Point 244-246 °C242.7 °C
Flash Point 121 °C120 °C
Water Solubility 2.4 g/100 mL at 20 °C1.1 g/100 mL at 20 °C
Vapor Pressure <0.01 mmHg at 20 °C[11]0.02 mmHg at 20 °C

Ethylene Glycol Phenyl Ether (EPh) , also known as 2-phenoxyethanol, is a widely used coalescing agent valued for its excellent performance in a variety of latex types.[12] Its moderate evaporation rate ensures that it remains in the film long enough to facilitate coalescence but eventually evaporates to allow for the development of the final film properties. It is also used as a solvent for inks, a fixative for perfumes, and a preservative in cosmetics and pharmaceuticals.[12]

Propylene Glycol Phenyl Ether (PPh) is another highly effective coalescing agent, often favored for its lower water solubility and slower evaporation rate compared to EPh. This makes it particularly suitable for formulations where a longer open time is desired or in applications where water sensitivity is a concern. PPh is also utilized as a solvent for dyes and inks and as a component in paint removers and cleaning agents.[13][14]

Regulatory Considerations: Volatile Organic Compounds (VOCs)

A critical aspect in the selection and use of coalescing agents is their contribution to the Volatile Organic Compound (VOC) content of the final product.[15][16][17] VOCs are organic chemicals that can evaporate into the atmosphere and contribute to the formation of ground-level ozone, a major component of smog.[17][18] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established strict limits on the VOC content of paints and coatings.[15][16][17][19]

Both EPh and PPh are classified as VOCs. Therefore, formulators must carefully consider the amount of these coalescing agents used to ensure compliance with local and national regulations. The trend in the coatings industry is towards the development of low-VOC and zero-VOC formulations, which has led to the development of alternative coalescing agents and technologies.[9]

Experimental Protocols: Evaluating the Performance of Benzyl Glycol Ethers

The effectiveness of a coalescing agent is primarily assessed by its ability to lower the Minimum Film Formation Temperature (MFFT) of a polymer dispersion. The MFFT is the lowest temperature at which a latex will form a continuous, crack-free film.[4][20][21][22]

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

This protocol outlines the procedure for determining the MFFT of a latex formulation using an MFFT bar, in accordance with ASTM D2354 and ISO 2115.[20][23][24][25][26]

Apparatus:

  • Minimum Film Formation Temperature (MFFT) Bar: An instrument with a heated and cooled platen that creates a precise temperature gradient.[20][24]

  • Film Applicator: A device for applying a uniform film of the latex onto the MFFT bar.

  • Temperature Probe: To verify the temperature gradient across the platen.

Procedure:

  • Instrument Preparation: Turn on the MFFT bar and allow the temperature gradient to stabilize. A typical range might be from -5°C to 90°C.[20]

  • Sample Preparation: Prepare the latex formulation with the desired concentration of the benzyl glycol ether coalescing agent.

  • Film Application: Using the film applicator, draw down a uniform film of the latex onto the temperature gradient platen.[3]

  • Drying: Allow the film to dry. A stream of dry air is typically passed over the platen to prevent condensation and facilitate drying.[3][20]

  • Observation: Once the film is dry, visually inspect it to identify the point at which the film transitions from a continuous, clear film to a cracked, opaque, or powdery one.[3]

  • MFFT Determination: The temperature at this transition point is the Minimum Film Formation Temperature.[3]

Diagram of MFFT Determination Workflow:

MFFT_Workflow cluster_prep Preparation cluster_application Application & Drying cluster_analysis Analysis A Prepare Latex with Benzyl Glycol Ether C Apply Uniform Film to Gradient Platen A->C B Calibrate and Stabilize MFFT Bar B->C D Dry Film Under Controlled Airflow C->D E Visually Inspect for Film Transition Point D->E F Record Temperature at Transition Point (MFFT) E->F

Caption: Workflow for MFFT determination.

Protocol 2: Evaluation of Film Properties

Beyond MFFT, it is crucial to assess the impact of the coalescing agent on the final properties of the cured film.

Properties to Evaluate:

  • Hardness: Measured using a pencil hardness tester (ASTM D3363) or a pendulum hardness tester (ASTM D4366). The addition of a coalescing agent can initially soften the film, so it's important to monitor hardness development over time as the coalescent evaporates.

  • Gloss: Measured using a gloss meter at various angles (e.g., 20°, 60°, 85°) according to ASTM D523. Proper coalescence is essential for achieving high gloss.[27]

  • Block Resistance: The ability of a coated surface to resist sticking to another surface under pressure. This is particularly important for applications like window and door coatings. (ASTM D4946).

  • Scrub Resistance: The resistance of the coating to being worn away by scrubbing. (ASTM D2486).

Experimental Workflow for Film Property Evaluation:

Film_Property_Workflow A Prepare Coated Panels with Varying Coalescent Levels B Cure Panels under Controlled Conditions A->B C Perform Hardness Testing (Pencil/Pendulum) B->C D Measure Gloss (20°, 60°, 85°) B->D E Evaluate Block Resistance B->E F Assess Scrub Resistance B->F G Analyze and Compare Data C->G D->G E->G F->G

Caption: Workflow for evaluating film properties.

Safety, Handling, and Storage

Benzyl glycol ethers, like all chemicals, require proper handling and storage to ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat or chemical-resistant apron when handling benzyl glycol ethers.[28][29] In areas with inadequate ventilation or when generating mists, a NIOSH-approved organic vapor respirator is necessary.[28][30]

  • Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.[29][30]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[29][30][31] Grounding of containers is recommended to prevent static discharge.[30][31] Glycol ethers can be stored in tanks made of mild steel, carbon steel, or stainless steel.[32]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and dispose of it as hazardous waste in accordance with local regulations.[28][29]

Conclusion

Benzyl glycol ethers play a pivotal role in the formulation of high-performance water-based coatings. By effectively reducing the Minimum Film Formation Temperature, they enable the creation of durable, continuous polymer films under a wide range of application conditions. A thorough understanding of their properties, mechanism of action, and the protocols for their evaluation is essential for researchers, scientists, and formulation chemists seeking to optimize the performance of their coating systems. As the industry continues to move towards more environmentally friendly solutions, the demand for a deep understanding of the function and impact of coalescing agents like benzyl glycol ethers will only increase.

References

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  • PROPYLENE GLYCOL PHENYL ETHER - Ataman Kimya. (n.d.). Retrieved from [Link]

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  • Volatile Organic Compounds (VOCs): A Brief Regulatory Overview - UL Solutions. (n.d.). Retrieved from [Link]

  • Coalescing Agent in Paint: Properties and Uses in Modern Coatings Exporter China - TJCY. (n.d.). Retrieved from [Link]

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  • D2354 Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles - ASTM. (2023, June 28). Retrieved from [Link]

  • Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH. (n.d.). Retrieved from [Link]

  • National Volatile Organic Compound Emission Standards for Aerosol Coatings Amendments - Federal Register. (2025, January 17). Retrieved from [Link]

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  • PROPYLENE GLYCOL PHENYL ETHER CAS N°: - OECD Existing Chemicals Database. (2004, January 14). Retrieved from [Link]

  • Glycol Ethers Storage and Handling Guide | PDF | Pipe (Fluid Conveyance) | Dow Chemical Company - Scribd. (n.d.). Retrieved from [Link]

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  • Your Guide to VOCs in Paint and Cleaning Products - Green Seal. (2021, September 15). Retrieved from [Link]

  • Film Coalescence and Coalescing Surfactants: - Coatings World. (2022, January 18). Retrieved from [Link]

  • Understanding the Coalescence of Water-Based Latex Polymers: Key Processes and Applications - nanomicronspheres. (n.d.). Retrieved from [Link]

  • Importance and measurement of minimum film‐forming temperature - Emerald Publishing. (1998, June 1). Retrieved from [Link]

  • ASTM D2354 testing | Industrial Physics. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Glycol Ether EE - Science Interactive. (n.d.). Retrieved from [Link]

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  • Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants - Locus Ingredients. (2024, January 3). Retrieved from [Link]

  • High-Performance Coalescing Agents for Coating Applications | coalescing agent. (n.d.). Retrieved from [Link]

  • PHENOXYETHANOL (ETHYLENE GLYCOL PHENYL ETHER) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Glycol Ether DPM - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • The information in this document should be made available to all who may handle the product. - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. (2017, March 31). Retrieved from [Link]

  • US20210009844A1 - Coalescing agents for waterborne coatings - Google Patents. (n.d.).
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  • Ethylene glycol - Wikipedia. (n.d.). Retrieved from [Link]

  • POLYMERIC AQUEOUS COATING COMPOSITIONS - European Patent Office - EP 1328595 B1 - Googleapis.com. (2001, October 12).
  • High-Performance Coalescing Agents for Coating Applications. (n.d.). Retrieved from [Link]

  • How Coalescing Agents Enhance Paint Performance - Polaris Market Research. (2024, September 30). Retrieved from [Link]

  • EP1119591B1 - Concentrated stripper composition and method - Google Patents. (n.d.).
  • Paint Stripper with Corrosion Inhibitor for Aluminium - European Patent Office - EP 1918322 A1. (2008, May 7).
  • The design of hypercrosslinked polymers from benzyl ether self-condensing compounds and external crosslinkers - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

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Method

Application Note: Optimized Tosylation of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol

Topic: Reaction conditions for tosylation of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists. Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for tosylation of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.

Introduction & Mechanistic Rationale

The synthesis of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethyl 4-methylbenzenesulfonate represents a critical activation step in the preparation of bifunctional polyethylene glycol (PEG) linkers. The substrate, 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (often referred to as diethylene glycol mono-4-methylbenzyl ether), contains a primary aliphatic alcohol and a chemically stable 4-methylbenzyl ether moiety.

The transformation converts the hydroxyl group—a poor leaving group—into a tosylate (p-toluenesulfonate), a potent electrophile suitable for subsequent nucleophilic substitutions (


), such as radiofluorination (

F-labeling), azidation, or amination.
Mechanistic Insight: The DMAP-Catalyzed Pathway

While standard tosylation can proceed with pyridine alone, the inclusion of 4-Dimethylaminopyridine (DMAP) significantly accelerates the reaction via a "nucleophilic catalysis" mechanism.

  • Activation: DMAP attacks

    
    -toluenesulfonyl chloride (TsCl) to form a highly reactive 
    
    
    
    -tosyl-4-dimethylaminopyridinium cation.
  • Transfer: The alcohol oxygen attacks this intermediate, expelling DMAP and forming the protonated tosylate.

  • Deprotonation: The stoichiometric base (Triethylamine or Pyridine) neutralizes the proton, driving the equilibrium forward and preventing acid-catalyzed side reactions (e.g., ether cleavage).

Reaction Scheme & Pathway

ReactionPathway Substrate Substrate: 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (Primary Alcohol) Intermediate Intermediate: Activated Pyridinium Complex Substrate->Intermediate Nucleophilic Attack Reagents Reagents: TsCl (1.5 eq) Et3N (2.0 eq) DMAP (0.1 eq) DCM, 0°C to RT Reagents->Intermediate Catalytic Activation Product Product: Tosylated PEG Ether (Electrophilic Linker) Intermediate->Product Elimination of DMAP/HCl

Figure 1: Reaction pathway for the DMAP-catalyzed tosylation of PEG-alcohol derivatives.

Critical Reaction Parameters

Success in this synthesis relies on controlling three variables to minimize side products (such as alkyl chlorides or elimination products) and facilitate purification of the amphiphilic product.

ParameterRecommended ConditionScientific Rationale
Stoichiometry Alcohol (1.0 eq) : TsCl (1.5 eq)Excess TsCl ensures complete conversion of the alcohol. Residual TsCl is easier to remove than unreacted alcohol, which co-elutes with the product.
Base Triethylamine (2.0 eq)Acts as an HCl scavenger. While pyridine can be used as a solvent, Et

N in DCM allows for an easier aqueous workup (acid wash) to remove the base.
Catalyst DMAP (0.1 - 0.2 eq)Essential for sterically hindered or PEG-like alcohols to reduce reaction time from >12h to <4h, minimizing thermal degradation.
Solvent Dichloromethane (DCM)Solubilizes both the lipophilic benzyl ether and the polar PEG chain. Anhydrous grade is strictly required to prevent TsCl hydrolysis.
Temperature 0°C

RT
Addition at 0°C prevents exotherm-driven side reactions. Warming to RT ensures kinetic completion.

Detailed Experimental Protocol

Materials
  • Substrate: 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (Dried azeotropically with toluene if water content >0.1%).

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (Recrystallized from hexane/CHCl
    
    
    
    if solid is yellow/impure).
  • Base: Triethylamine (Et

    
    N), anhydrous.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Solubilization: Charge the flask with the Substrate (1.0 g, ~3.9 mmol, 1.0 eq). Add Anhydrous DCM (20 mL, 0.2 M concentration).

  • Base Addition: Add Et

    
    N  (1.1 mL, 7.8 mmol, 2.0 eq) and DMAP  (48 mg, 0.39 mmol, 0.1 eq). Stir until dissolved.
    
  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

Phase 2: Reagent Addition & Monitoring[2]
  • TsCl Addition: Dissolve TsCl (1.12 g, 5.9 mmol, 1.5 eq) in minimal DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.

    • Note: Dropwise addition controls the exotherm and prevents localized high concentrations that could favor chlorination.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 3–4 hours.

  • Validation (TLC): Monitor reaction progress using TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes).

    • Visualization: UV (254 nm) for the aromatic rings. Stain with KMnO

      
       or Iodine to visualize the PEG chain.
      
    • Target: Disappearance of the lower Rf alcohol spot and appearance of a higher Rf UV-active spot.

Phase 3: Workup & Purification
  • Quench: Add water (10 mL) and stir vigorously for 10 minutes to hydrolyze excess TsCl into water-soluble TsOH.

  • Extraction: Transfer to a separatory funnel. Dilute with DCM (30 mL).

  • Wash Sequence (Critical):

    • Wash 1: 1M HCl (2 x 20 mL) – Removes Et

      
      N and DMAP.
      
    • Wash 2: Sat. NaHCO

      
       (2 x 20 mL) – Neutralizes acid and removes TsOH.
      
    • Wash 3: Brine (1 x 20 mL) – Dries the organic layer.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator, <40°C).
  • Purification: The crude oil is typically purified via silica gel flash chromatography.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Storage: Store the purified oil at -20°C under argon.

Workflow Visualization

ProtocolWorkflow Start Start: Dry Substrate (Azeotropic Distillation) Mix Dissolve in DCM + Et3N + DMAP Cool to 0°C Start->Mix React Add TsCl (Dropwise) Warm to RT (3-4h) Mix->React Check TLC Check (Hex:EtOAc 6:4) React->Check Check->React Incomplete Quench Quench with Water Hydrolyze Excess TsCl Check->Quench Complete Workup Wash: 1M HCl -> NaHCO3 -> Brine Remove Base & TsOH Quench->Workup Purify Flash Chromatography Yield: Viscous Oil Workup->Purify

Figure 2: Step-by-step experimental workflow for the isolation of the target tosylate.

Troubleshooting & Quality Control

Common Issues
  • Residual Pyridine/Base: If the product smells of amine or shows tailing on TLC, the acid wash (Step 10) was insufficient. Repeat the DCM dissolution and HCl wash.

  • TsCl Contamination: If white crystals appear in the oil upon standing, it is likely unreacted TsCl.

    • Remedy: Recrystallize from Hexane/EtOAc (TsCl crystallizes out, product remains in solution) or repeat chromatography.

  • Hydrolysis: Tosylates are sensitive to moisture over time. Avoid using methanol or water during storage.

Analytical Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the pair of doublets characteristic of the tosyl group (approx.

      
       7.8 and 7.3 ppm).
      
    • Verify the methyl singlet of the tosyl group at

      
       2.45 ppm.
      
    • Verify the methyl singlet of the 4-methylbenzyl ether at

      
       2.35 ppm (distinct from tosyl methyl).
      
    • The

      
      -methylene protons (next to OTs) will shift downfield to approx. 
      
      
      
      4.16 ppm compared to the starting alcohol (
      
      
      3.6-3.7 ppm).

References

  • Provides baseline stoichiometry for PEG-tosyl
  • Organic Chemistry Portal. (n.d.). Tosylation of Alcohols. Retrieved March 5, 2026, from [Link]

    • Authoritative source for general tosyl
  • Reference for physical properties and handling of similar PEG-tosyl
  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride. Molecules, 16(7). Retrieved March 5, 2026, from [Link]

    • Discusses side reactions (chlorination)
  • Royal Society of Chemistry. (n.d.). General procedure for alcohol tosylation. Retrieved March 5, 2026, from [Link]

    • Standard operating procedure for DMAP-catalyzed tosyl

Sources

Application

Synthesis of heterobifunctional PEG linkers starting from 4-methylbenzyl diethylene glycol

Topic: Synthesis of heterobifunctional PEG linkers starting from 4-methylbenzyl diethylene glycol Content Type: Application Note & Protocol Audience: Senior Research Scientists, Medicinal Chemists, ADC Development Teams...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of heterobifunctional PEG linkers starting from 4-methylbenzyl diethylene glycol Content Type: Application Note & Protocol Audience: Senior Research Scientists, Medicinal Chemists, ADC Development Teams

Utilizing 4-Methylbenzyl Diethylene Glycol as a Defined Scaffold

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, the "linker" is not merely a bridge but a critical determinant of pharmacokinetics, solubility, and therapeutic index. While polydisperse PEGs often lead to heterogeneous product profiles, discrete (monodisperse) PEGs offer precise control.

This guide details the synthesis of high-purity heterobifunctional linkers starting from 4-methylbenzyl diethylene glycol . We focus on the generation of the versatile


-Amino-

-Hydroxyl PEG (

)
intermediate. This scaffold serves as the divergence point for synthesizing high-value linkers such as Maleimide-PEG-NHS and Azide-PEG-Carboxyl .
Strategic Analysis: The 4-Methylbenzyl Advantage

The choice of 4-methylbenzyl (4-MeBzl) as a protecting group over standard Benzyl (Bn) or p-Methoxybenzyl (PMB) is strategic:

  • Enhanced Lipophilicity: The methyl group aids in monitoring reaction progress via TLC and HPLC compared to unsubstituted glycols.

  • Acid Stability: Unlike PMB, 4-MeBzl is stable to mild acidic conditions (e.g., dilute TFA, acetic acid), allowing for selective manipulations of other acid-sensitive groups prior to deprotection.

  • Clean Hydrogenolysis: It is cleanly removed via catalytic hydrogenation, which simultaneously reduces azides to amines—a "two-birds-one-stone" efficiency step in amino-PEG synthesis.

Synthesis Workflow: The "Divergent Scaffold" Approach

The synthesis follows a linear modification strategy to create a reactive amine terminus, followed by a global deprotection/reduction event.

PEG_Synthesis_Flow Start 4-Methylbenzyl Diethylene Glycol Step1 Activation (Tosylation) Start->Step1 TsCl, TEA Step2 Nucleophilic Substitution (Azide) Step1->Step2 NaN3, DMF Step3 Global Hydrogenolysis (H2, Pd/C) Step2->Step3 Simultaneous Deprotection & Reduction Scaffold SCAFFOLD: HO-PEG2-NH2 Step3->Scaffold PathA Route A: Boc-Protection Scaffold->PathA Boc2O PathB Route B: Maleimide Funct. Scaffold->PathB Mal-NHS

Figure 1: Strategic workflow for converting monoprotected glycol into a bifunctional amino-alcohol scaffold.

Detailed Protocols
Protocol A: Activation of Hydroxyl Group (Tosylation)

Objective: Convert the free hydroxyl of 4-methylbenzyl diethylene glycol into a reactive tosylate leaving group.

  • Reagents: 4-methylbenzyl diethylene glycol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (cat.), Dichloromethane (DCM).

  • Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride.

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 4-methylbenzyl diethylene glycol in anhydrous DCM (0.2 M concentration).
    
  • Addition: Add TEA and catalytic DMAP. Cool the solution to 0°C.

  • Reaction: Add TsCl portion-wise over 15 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a UV-active spot (
      
      
      
      ).
  • Workup: Wash with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

    • Yield Target: >90%.[1][2]

Protocol B: Azide Installation (Nucleophilic Substitution)

Objective: Displace the tosylate with an azide moiety.

  • Reagents: Tosylated intermediate (1.0 eq), Sodium Azide (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and quench waste with bleach.

Step-by-Step:

  • Solvation: Dissolve the tosylate in anhydrous DMF (0.5 M).

  • Reaction: Add

    
     in a single portion. Heat the mixture to 60°C for 12–16 hours behind a blast shield.
    
  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether (

    
    ) or EtOAc.
    
    • Note: DMF is difficult to remove; multiple water washes are required.

  • Purification: Silica plug filtration. The product is often pure enough for the next step.

    • Analytics: IR spectroscopy will show a strong characteristic azide stretch at

      
      .
      
Protocol C: Global Hydrogenolysis (The "Unmasking")

Objective: Simultaneously cleave the 4-methylbenzyl ether and reduce the azide to an amine to yield


 .
  • Reagents: Azide intermediate, 10% Pd/C (10 wt% loading), Methanol (MeOH),

    
     balloon (or Parr shaker at 30 psi).
    
  • Critical Insight: 4-Methylbenzyl ethers are more stable than PMB but cleave readily under standard hydrogenolysis conditions, unlike simple alkyl ethers.

Step-by-Step:

  • Preparation: Dissolve the azide in MeOH. Flush the flask with

    
    .[3]
    
  • Catalyst: Carefully add Pd/C (wet support preferred to minimize ignition risk).

  • Hydrogenation: Purge with

    
     and stir vigorously at RT for 12–24 hours.
    
    • Monitoring: Disappearance of the azide peak in IR and loss of UV activity (cleavage of the aromatic ring).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The product is a viscous oil/waxy solid.

    • Storage: Store under Argon at -20°C. Amines absorb

      
       from air rapidly.
      
Downstream Application: Synthesis of

Once the


 scaffold is obtained, it can be converted into a heterobifunctional linker for ADC conjugation.
StepTransformationReagentsRationale
1 Amine Protection

,

, Dioxane/H2O
Protects amine to allow oxidation of the alcohol.
2 Carboxylation TEMPO, BAIB (Bis-acetoxyiodobenzene)Mild oxidation of primary alcohol to carboxylic acid (

).
3 Deprotection TFA/DCM (1:1)Removes Boc group to reveal amine.
4 Maleimide Coupling N-Methoxycarbonylmaleimide, Sat.

Converts amine to maleimide (stable linkage for Cys-mAbs).
Analytical Specifications (QC)

For a successful synthesis, the final linker must meet these criteria:

ParameterMethodAcceptance Criteria
Purity RP-HPLC (C18, Water/ACN gradient)>95% (Area under curve)
Identity H-NMR (DMSO-d6)Integration of PEG backbone (3.5-3.6 ppm) vs. Terminal groups matches theoretical ratio.
Mass LC-MS (ESI+)

within 0.5 Da of calc. mass.
Free Thiol/Amine Ellman’s / Ninhydrin TestNegative (for Maleimide linkers).
Troubleshooting Guide

Issue: Incomplete Cleavage of 4-Methylbenzyl Group

  • Cause: Catalyst poisoning (sulfur traces from reagents) or insufficient

    
     pressure.
    
  • Solution: Add a drop of Acetic Acid to the hydrogenation mixture to protonate the ether oxygen, accelerating cleavage. Increase pressure to 50 psi.

Issue: Low Yield in Azidation

  • Cause: Elimination of Tosylate to Vinyl ether (competing E2 reaction).

  • Solution: Lower temperature to 50°C and ensure strictly anhydrous conditions. Avoid strong bases.

Issue: Product "Disappears" during Workup

  • Cause:

    
     is highly water-soluble.
    
  • Solution: Do not wash with water in the final step. After filtering Pd/C, simply evaporate. If purification is needed, use precipitation (dissolve in min. DCM, pour into cold

    
    ).
    
References
  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) . MDPI. (Describes the fundamental strategy of using monotosyl PEG for heterobifunctionalization).

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers . NIH / PMC. (Details the conversion of PEG-OH to PEG-Azide and subsequent handling).

  • Deprotection of DMB, PMB, and Benzyl Ethers . BenchChem.[4] (Comparative analysis of benzyl-type protecting group stability and cleavage conditions).

  • Amino Acid-Protecting Groups . Chemical Reviews (ACS). (Authoritative review on the stability of 4-methylbenzyl vs. standard benzyl groups).

  • Synthesis of heterobifunctional poly(ethylene glycol)s . Polymer Chemistry (RSC). (Discusses acetal and ether protection strategies for PEG).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Glycol Ether Synthesis &amp; 4-Methylbenzyl Chloride Removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis of glycol ethers via the Williamson ether reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis of glycol ethers via the Williamson ether reaction. A common bottleneck in this workflow is the persistence of unreacted 4-methylbenzyl chloride (4-MBC)—a toxic, lachrymatory alkylating agent—in the final product mixture.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the high-purity isolation of your target glycol ethers.

Part 1: Physicochemical Properties of 4-Methylbenzyl Chloride

Understanding the physical and chemical behavior of 4-MBC is the first step in designing an effective removal strategy. The quantitative data below dictates the parameters for distillation, extraction, and chemical quenching.

PropertyValueRelevance to Purification
Molecular Weight 140.61 g/mol Useful for stoichiometric calculations during chemical quenching.
Boiling Point (atm) 200–202 °CIndicates suitability for high-vacuum distillation.
Density 1.051 g/mL at 20 °CRelevant for phase separation in liquid-liquid extraction.
Solubility Insoluble in water; Miscible in organicsPrevents simple aqueous washing; requires biphasic or chemical scavenging.
Reactivity Primary Alkyl Halide (Electrophile)Highly susceptible to SN2 attack by nucleophilic scavengers.

(Data sourced from the[1])

Part 2: Decision Matrix for Removal Strategy

Before proceeding to the troubleshooting FAQs, consult the decision tree below to determine the most logical purification pathway based on the physicochemical properties of your specific glycol ether product.

DecisionTree Start Unreacted 4-MBC in Product Mixture CheckBP Is the Glycol Ether Boiling Point > 250 °C? Start->CheckBP Distillation Vacuum Distillation (Kugelrohr at <1 mmHg) CheckBP->Distillation Yes CheckPolarity Is the Glycol Ether Highly Water Soluble? CheckBP->CheckPolarity No / Unstable Extraction Liquid-Liquid Extraction (Wash with Heptane) CheckPolarity->Extraction Yes Scavenging Chemical Quenching (Polymer-Bound Amine) CheckPolarity->Scavenging No

Caption: Decision tree for selecting the optimal 4-MBC removal strategy based on product properties.

Part 3: Troubleshooting FAQs

Q1: Why does unreacted 4-methylbenzyl chloride remain in my reaction mixture despite using excess glycol? A: In the [2], an alkoxide nucleophile attacks the primary alkyl halide (4-MBC) via an SN2 mechanism. However, if the glycol is sterically hindered (e.g., secondary/tertiary alcohols) or if the alkoxide formation is incomplete due to weak base or trace moisture, the reaction kinetics slow down significantly. To force the reaction to completion, researchers often intentionally use an excess of 4-MBC. This kinetic driving force inevitably leaves unreacted electrophile in the crude mixture once the glycol is fully consumed.

Q2: How can I chemically quench the unreacted 4-MBC without damaging my glycol ether product? A: The most robust and self-validating method is utilizing a [3] (e.g., aminomethyl polystyrene). The solid-phase primary amine acts as a sacrificial nucleophile, attacking the electrophilic benzylic carbon of 4-MBC to form a resin-bound benzylamine. Because the byproduct is covalently attached to a macroscopic polymer bead, it can be completely removed via simple vacuum filtration, leaving the soluble glycol ether intact in the filtrate.

Q3: Can I remove 4-MBC via distillation, and what are the parameters? A: Yes, provided your synthesized glycol ether is thermally stable and has a significantly higher boiling point (e.g., PEG-based ethers). According to [1], 4-MBC has a boiling point of 200–202 °C at atmospheric pressure. By applying a high vacuum (<1 mmHg), the boiling point of 4-MBC drops to approximately 60–80 °C. This allows for safe removal using a Kugelrohr distillation apparatus without thermally degrading the target product.

Q4: How do I monitor the complete removal of 4-MBC? A: 4-MBC is highly UV-active due to its aromatic ring. You can monitor its disappearance using Thin-Layer Chromatography (TLC) with a UV lamp (254 nm). On silica gel with a non-polar eluent (e.g., 10% EtOAc in Hexanes), 4-MBC typically exhibits a high retention factor (Rf > 0.7), easily distinguishing it from the more polar glycol ether. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the specific mass ion (m/z 140).

Part 4: Reaction & Quenching Pathway

The following diagram illustrates the causality of the chemical quenching strategy, demonstrating how the solid-phase scavenger selectively targets the unreacted electrophile.

ReactionPathway Glycol Glycol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Glycol->Alkoxide + Base Base Base (NaH / NaOH) Base->Alkoxide Product Glycol Ether (Product) Alkoxide->Product + 4-MBC MBC 4-Methylbenzyl Chloride (Electrophile) MBC->Product Excess Excess 4-MBC (Impurity) MBC->Excess Unreacted Waste Resin-Bound Benzylamine (Filtered Out) Excess->Waste + Scavenger Scavenger Polymer-Bound Amine (Nucleophile) Scavenger->Waste

Caption: Williamson ether synthesis mechanism followed by the polymer-bound amine scavenging pathway.

Part 5: Experimental Protocols
Protocol A: Chemical Quenching using Polymer-Bound Amine Scavenger

This protocol establishes a self-validating system where the physical state of the impurity is altered (liquid to solid-bound) for absolute separation.

  • Dissolution: Dissolve the crude reaction mixture (containing the glycol ether and unreacted 4-MBC) in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure the concentration is approximately 0.1 M.

  • Scavenger Addition: Add 2.5 to 3.0 molar equivalents of a polymer-bound amine scavenger (e.g., aminomethyl polystyrene resin, typical loading 1.0–2.0 mmol/g) relative to the estimated amount of unreacted 4-MBC.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3 to 4 hours. Note: Do not use a magnetic stir bar at high speeds, as this will mechanically shear the polymer beads and complicate filtration.

  • Validation: Spot the reaction mixture on a TLC plate alongside a pure 4-MBC standard. Elute with 10% EtOAc in Hexanes. The reaction is complete when the UV-active spot corresponding to 4-MBC (Rf ~0.7-0.8) completely disappears from the mixture lane.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin cake with 2–3 column volumes of DCM to ensure complete recovery of the glycol ether.

  • Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to isolate the highly purified glycol ether.

Protocol B: High-Vacuum Kugelrohr Distillation

Use this protocol only if your glycol ether is thermally stable and has a boiling point exceeding 250 °C at atmospheric pressure.

  • Setup: Transfer the crude liquid mixture into the distillation bulb of a Kugelrohr apparatus. Fill no more than one-third of the bulb's volume to prevent bumping.

  • Vacuum Application: Connect the system to a high-vacuum manifold. Evacuate the system to a pressure of <1.0 mmHg.

  • Cooling: Submerge the receiving bulb in a dry ice/acetone bath (-78 °C) to trap the volatile 4-MBC and prevent it from contaminating the vacuum pump.

  • Heating: Gradually increase the oven temperature to 70–80 °C. Rotate the distillation flask continuously.

  • Collection: The unreacted 4-MBC will vaporize and condense in the receiving bulb. Maintain the temperature and vacuum until no further condensation is observed (typically 45–60 minutes depending on scale).

  • Recovery: Allow the oven to cool to room temperature before breaking the vacuum. The purified glycol ether will remain in the original distillation bulb.

References
  • National Center for Biotechnology Information. "4-Methylbenzyl chloride | C8H9Cl | CID 7722". PubChem Database. Available at:[Link]

  • Ashenhurst, J. "The Williamson Ether Synthesis". Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Purification of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol by vacuum distillation

Welcome to the Technical Support Center for the purification of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (also known as diethylene glycol mono(4-methylbenzyl) ether). As a Senior Application Scientist, I have structu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (also known as diethylene glycol mono(4-methylbenzyl) ether).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. High-boiling glycol ethers are notoriously challenging to purify due to their thermal sensitivity and propensity for azeotrope formation. This guide provides the physicochemical grounding, self-validating protocols, and mechanistic troubleshooting necessary to achieve high-purity isolation without compromising the structural integrity of your target molecule.

Physicochemical Profiling & Quantitative Data

Before initiating any distillation, it is critical to understand the thermal boundaries of your target molecule. Because the specific 4-methylbenzyl derivative is a specialized intermediate, we extrapolate baseline metrics from its closest structural analog, diethylene glycol monobenzyl ether, adjusting for the inductive and mass effects of the para-methyl group.

Table 1: Physicochemical Properties & Distillation Parameters

ParameterDiethylene Glycol Monobenzyl Ether (Analog)2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (Target)
Molecular Formula


Molecular Weight 196.24 g/mol 210.27 g/mol
Density 1.094 g/mL at 25 °C[1]~1.08 - 1.09 g/mL (Estimated)
Boiling Point (Atmospheric) ~270 °C (Decomposes)[2]>280 °C (Decomposes)
Boiling Point (Vacuum) 80 – 110 °C at 0.5 mmHg[3]95 – 125 °C at 0.5 mmHg (Target Collection)
Thermal Stability Prone to ether cleavage > 150 °CProne to ether cleavage > 150 °C

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a closed-loop system. Each step contains a validation check that must be passed before proceeding to the next.

ProtocolWorkflow Step1 1. Crude Pre-Treatment (Alkaline Wash & Desiccation) Step2 2. Apparatus Assembly (Claisen Head + Short Path) Step1->Step2 Step3 3. Vacuum Integrity Check (Drop Test: Hold < 0.5 mmHg) Step2->Step3 Step4 4. Distillation Execution (Collect at 95-125°C / 0.5 mmHg) Step3->Step4 Step5 5. Anaerobic Shutdown (Cool under vacuum, backfill N2) Step4->Step5

Workflow for the vacuum distillation of high-boiling glycol ethers.

Step-by-Step Methodology
  • Crude Pre-Treatment (Causality: Acid-Catalyzed Cleavage): Wash the crude reaction mixture with a 5% aqueous

    
     solution. Why? Residual acidic catalysts (e.g., 
    
    
    
    ,
    
    
    -TsOH) from the etherification step will rapidly catalyze the cleavage of the benzyl ether bond at elevated distillation temperatures[4]. Dry the organic layer thoroughly over anhydrous
    
    
    .
  • Apparatus Assembly: Assemble a short-path distillation setup utilizing a Claisen adapter . The dual-neck design of the Claisen flask is mandatory to prevent violently agitated liquid from splashing directly into the condenser[5][6]. Lightly grease all standard taper joints to ensure a hermetic seal. Add a heavy-duty magnetic stir bar. Note: Do not use boiling chips; they lack the necessary trapped air to function under high vacuum and will fail to provide nucleation sites[4][6].

  • Vacuum Integrity Check (Self-Validation): Connect the system to a high-vacuum pump equipped with a dry ice/acetone cold trap[4]. Apply the vacuum while the system is cold. Isolate the pump using a manifold valve and observe the manometer. Validation: The system must hold a static pressure of < 0.5 mmHg for 5 minutes. If the pressure rises, you have a leak. Regrease joints and re-test.

  • Heating & Fractionation: Once a stable vacuum of < 0.5 mmHg is established, begin magnetic stirring at a high RPM (e.g., 600-800 RPM) to prevent bumping[6]. Slowly ramp the oil bath temperature.

    • Forerun: Collect unreacted 4-methylbenzyl chloride/alcohol and trace diethylene glycol up to ~90 °C.

    • Main Fraction: Collect the target 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol between 95 °C and 125 °C.

  • Anaerobic Shutdown: Remove the heating mantle. Crucial: Allow the distillation pot to cool to room temperature while still under full vacuum. Hot glycol ethers react rapidly with atmospheric oxygen to form explosive peroxides. Once the system is at ambient temperature, slowly backfill the apparatus with inert Nitrogen gas before opening[4].

Troubleshooting Guides & FAQs

TroubleshootingFlow Start Identify Distillation Failure Mode Bump Violent Bumping & Splash-over? Start->Bump Temp Discoloration or Thermal Degradation? Start->Temp Purity Co-distillation with Diethylene Glycol? Start->Purity FixBump Action: Maximize Stir RPM or Insert Capillary Bleed Bump->FixBump Yes FixTemp Action: Alkaline Wash & Verify Vacuum < 0.5 mmHg Temp->FixTemp Yes FixPurity Action: Pre-Extraction or Azeotropic Distillation Purity->FixPurity Yes

Diagnostic logic tree for resolving common vacuum distillation failures.

Q1: My mixture is bumping violently under vacuum, ruining the purity of my distillate. Boiling chips aren't working. How do I stop this? A: Boiling chips rely on trapped air expanding to form bubbles, which acts as a nucleation site. Under high vacuum, this air is immediately evacuated, rendering the chips useless[4][6]. Solution: You must forcefully induce nucleation. The preferred method is aggressive magnetic stirring[6]. If stirring is insufficient due to high viscosity, insert a fine glass capillary tube (ebulliator) through a thermometer adapter into the liquid. This allows a microscopic, continuous bleed of inert gas (or air) into the bottom of the flask, providing a steady stream of bubbles that breaks the surface tension and prevents superheating[4][5].

Q2: I am observing a dark discoloration and a drop in vacuum pressure before reaching the expected boiling point. What is happening? A: You are witnessing the thermal degradation (likely ether cleavage) of your product. This is usually caused by two intersecting factors: inadequate vacuum and acidic impurities. If your vacuum is poor (e.g., > 5 mmHg), you are forced to heat the pot well above 150 °C to achieve vaporization. At these temperatures, trace acidic residues from your synthesis will rapidly cleave the ether bonds, releasing volatile byproducts that further destroy your vacuum[4]. Solution: Abort the distillation. Re-dissolve the crude in an organic solvent, wash with aqueous base (


), dry, and ensure your vacuum pump can pull at least 0.5 mmHg before attempting distillation again.

Q3: NMR analysis shows my final product is heavily contaminated with unreacted diethylene glycol. They seem to be co-distilling. How can I separate them? A: Diethylene glycol has a very high boiling point and can easily co-distill or form azeotropes with your target mono-ether during standard fractional distillation. Solution: Do not rely on vacuum distillation alone for this separation. Instead, utilize a pre-distillation purification step. You can perform a liquid-liquid extraction using a volatile saturated aliphatic hydrocarbon (like hexane), which selectively extracts the mono-alkylated ether while leaving the highly polar diethylene glycol in the aqueous phase[7]. Alternatively, you can perform an azeotropic distillation prior to vacuum distillation by adding an entrainer like n-heptanol, which forms a low-boiling azeotrope specifically with diethylene glycol, effectively stripping it from the mixture[8][9].

Q4: My vacuum pressure fluctuates wildly during the run, causing the distillation to stall and restart. How do I stabilize it? A: Fluctuating vacuum is typically caused by volatile solvents bypassing the condenser and entering the vacuum pump, which contaminates the pump oil and destroys its ability to pull a deep vacuum[4]. Solution: First, ensure you have completely stripped all low-boiling reaction solvents (e.g., THF, DCM) using a rotary evaporator before transferring to the high-vacuum setup. Second, you must install a dry ice/acetone cold trap between your distillation receiver and the vacuum pump[4][6]. This trap condenses any stray volatiles before they can degrade the pump oil. If the oil is already cloudy or yellow, perform an oil change immediately.

References

  • ChemBK. "di(ethylene glycol) benzyl ether - Physico-chemical Properties." chembk.com. Available at:[Link]

  • Google Patents. "US6034281A - Purification of diethylene glycol monoethyl ether." google.com.
  • Google Patents. "US2346783A - Purification of ethers of diethylene glycol." google.com.
  • MLSU. "Vacuum Distillation." mlsu.ac.in. Available at:[Link]

  • Googleapis. "United States Patent (19) 11 Patent Number." googleapis.com. Available at:[Link]

  • YouTube. "Vacuum Distillation." youtube.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Handling of Benzyl Glycol Ethers

Current Status: Online | Topic: Peroxide Prevention & Remediation | Level: Advanced Introduction: The Invisible Hazard Welcome to the Technical Support Center. You are likely here because you are working with benzyl glyc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Topic: Peroxide Prevention & Remediation | Level: Advanced

Introduction: The Invisible Hazard

Welcome to the Technical Support Center. You are likely here because you are working with benzyl glycol ethers (e.g., Ethylene Glycol Monobenzyl Ether) and are concerned about autoxidation .

Benzyl glycol ethers are structurally unique. They possess a "perfect storm" for peroxide formation: an ether linkage adjacent to a benzylic carbon. This benzylic position allows for the formation of highly stabilized radical intermediates, making these solvents significantly more prone to peroxide formation than standard dialkyl ethers (like diethyl ether).

This guide provides the protocols required to detect, remove, and prevent these hazardous impurities, ensuring the integrity of your biological assays and the safety of your laboratory.

Module 1: The Mechanism (Why is this happening?)

Q: Why do benzyl glycol ethers degrade faster than other solvents?

A: It is a matter of radical stability . In standard ethers, the hydrogen on the


-carbon is abstracted to form a radical. In benzyl glycol ethers, this 

-carbon is also attached to a phenyl ring. When a radical forms at this position, it is stabilized by resonance with the aromatic ring and the lone pairs of the oxygen. This lowers the activation energy for hydrogen abstraction by atmospheric oxygen, accelerating the chain reaction.
Visualization: The Autoxidation Cascade

The following diagram illustrates the self-propagating cycle that turns your solvent into a hazard.

AutoxidationMechanism Substrate Benzyl Glycol Ether (Stable) Radical Benzylic Radical (Resonance Stabilized) Substrate->Radical H• Abstraction Initiation Initiation (Light/Heat/Impurity) Initiation->Radical PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad Fast Oxygen + O2 (Atmospheric) Oxygen->PeroxyRad Hydroperoxide Hydroperoxide (Accumulation) PeroxyRad->Hydroperoxide Rate Limiting Chain Abstracts H from New Substrate Hydroperoxide->Chain Chain->Radical Cycle Continues

Figure 1: The autoxidation pathway. Note that the cycle regenerates the radical, leading to exponential peroxide accumulation if inhibitors (like BHT) are depleted.

Module 2: Diagnostics (How do I know?)

Q: My assay baseline is drifting. Could peroxides be the cause?

A: Yes. Peroxides are strong oxidants. They can oxidize sensitive amino acids (like cysteine or methionine) in proteins, degrade nucleic acids, and interfere with redox-sensitive dyes in cell-based assays.

Q: How do I definitively test for peroxides? Do not rely on visual inspection unless you see crystals (which indicates an immediate explosion hazard). Use the following quantitative methods.

Comparative Testing Protocols
FeatureSemi-Quantitative Strips (e.g., Quantofix)Iodometric Titration (ASTM E299)
Sensitivity 1–100 ppm (mg/L)0.5–1000+ ppm
Speed Instant (15 seconds)Slow (30–60 mins)
Mechanism Peroxidase-catalyzed redox reactionOxidation of Iodide (

) to Iodine (

)
Best Use Routine daily safety checksValidating "Peroxide-Free" status for sensitive synthesis
Interference High pH can cause false negativesReducing agents in sample cause false negatives

Standard Operating Procedure (SOP) for Rapid Testing:

  • Dip the test strip into the solvent for 1 second.

  • Shake off excess liquid.

  • Wait exactly 15 seconds (or as per manufacturer instructions).

  • Compare color to the chart.

    • < 10 ppm: Safe for general use.

    • 10–30 ppm: Usable for non-sensitive work; DO NOT DISTILL .

    • > 30 ppm: Requires remediation (See Module 3).

    • > 100 ppm: Hazardous waste.[1] Contact safety officer.

Module 3: Remediation (How do I fix it?)

Q: I have 50 ppm peroxides. Can I just distill it to clean it?

A: ABSOLUTELY NOT. Distillation concentrates peroxides in the pot residue. As the solvent boils off, the peroxide concentration rises exponentially, leading to a detonation. You must chemically remove peroxides before any distillation.

Protocol A: Ferrous Sulfate Wash (The Gold Standard)

This method uses Fe(II) to reduce peroxides to harmless alcohols.

Reagents:

  • Ferrous Sulfate (

    
    )
    
  • Sulfuric Acid (

    
    )
    
  • Water[2]

Step-by-Step:

  • Prepare Solution: Dissolve 60g of

    
     and 6mL of conc. 
    
    
    
    in 110mL of distilled water.
  • Mix: Add this solution to your benzyl glycol ether in a separatory funnel (Ratio: 20mL Fe solution per 1L solvent).

  • Agitate: Shake vigorously for 1–2 minutes. Vent frequently.

  • Separate: Allow layers to separate. The aqueous layer (bottom) will turn yellow/brown (oxidized Iron). Drain it.

  • Wash: Wash the organic layer with water to remove acid traces.

  • Dry: Dry over Magnesium Sulfate (

    
    ) or Calcium Chloride.
    
  • Validation: MANDATORY: Retest with a peroxide strip. It must read 0 ppm.[3]

Protocol B: Activated Alumina (For Anhydrous Needs)

If adding water is unacceptable, pass the solvent through a column of activated alumina.[2]

  • Load: 50g of Alumina per 100mL of solvent.

  • Mechanism: Alumina adsorbs and decomposes peroxides.

  • Note: The alumina now contains peroxides.[3] Flush it with dilute

    
     before disposal.[2]
    

Module 4: Prevention & Storage

Q: How do I keep this from happening again?

A: You must break the radical chain reaction (Termination) or prevent Initiation.

  • Inhibitors (BHT):

    • Add Butylated Hydroxytoluene (BHT) at 250 ppm. BHT acts as a radical scavenger.[4] It donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that terminates the chain.

    • Caveat: If your application is sensitive to aromatics (e.g., HPLC analysis), use uninhibited solvent but store it under strict conditions.

  • Inert Atmosphere:

    • Oxygen is the fuel. Store benzyl glycol ethers under Nitrogen or Argon .[5]

    • Use septum caps to prevent air ingress during needle withdrawals.

  • Darkness:

    • UV light initiates radical formation. Store in amber glass bottles or metal cans.

Workflow: The Decision Matrix

Follow this logic flow to ensure safety before every experiment.

SafetyWorkflow Start Start: Solvent Check Test Test Peroxide Level Start->Test ResultLow < 10 ppm Test->ResultLow ResultMed 10 - 100 ppm Test->ResultMed ResultHigh > 100 ppm or Crystals Test->ResultHigh ActionUse Safe to Use ResultLow->ActionUse ActionClean Perform FeSO4 Wash ResultMed->ActionClean ActionBomb DO NOT TOUCH Contact EHS/Bomb Squad ResultHigh->ActionBomb Retest Retest ActionClean->Retest Retest->ResultLow Pass Retest->ActionClean Fail

Figure 2: Operational decision tree for handling peroxidizable solvents.

References

  • ASTM International. (2017).[6] ASTM E299-17 Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[6] West Conshohocken, PA. Link

  • National Institutes of Health (NIH). (2023). Peroxide-Forming Chemicals Procedures.[2][3][4][5][6][7][8][9] Western Washington University EHS.[7] Link

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][3][4][5][6][7][8][9] Chemical Health and Safety, 8(5), 12-22. (Cited via Cornell EHS Guide). Link

  • University of British Columbia (UBC). (2014). Handling and Removing Peroxides Safety Guideline.[1][3][8][9] Risk Management Services.[9] Link

  • Burkey, T. J., et al. (1985). Organometallic chemistry of benzyl radicals. Journal of the American Chemical Society. (Mechanism of benzylic stabilization). Link

Sources

Optimization

Troubleshooting phase separation issues with amphiphilic benzyl ethers

Current Status: Operational Topic: Phase Separation, Emulsions, and Oiling Out Audience: Chemical Researchers & Process Scientists Technical Overview: The Amphiphilic Paradox Amphiphilic benzyl ethers represent a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Phase Separation, Emulsions, and Oiling Out Audience: Chemical Researchers & Process Scientists

Technical Overview: The Amphiphilic Paradox

Amphiphilic benzyl ethers represent a unique challenge in organic synthesis and formulation. Structurally, they combine a hydrophobic benzyl ether moiety (aromatic, planar) with a hydrophilic domain (often PEG, carbohydrates, or ionic heads).

Why Phase Separation Occurs: These molecules act as surfactants. In reaction mixtures or purification solvents, they do not simply "dissolve"; they self-assemble.

  • LCST Behavior: Many benzyl-functionalized amphiphiles exhibit Lower Critical Solution Temperature (LCST) behavior. As temperature rises, the hydration shell around the hydrophilic portion breaks (entropy gain), causing the polymer/molecule to collapse and phase separate (cloud point).

  • Oiling Out (LLPS): During crystallization, if the energy barrier for crystal nucleation is higher than that for Liquid-Liquid Phase Separation (LLPS), the product will form a solute-rich oil droplet rather than a solid crystal. This is exacerbated by impurities (like unreacted benzyl bromide) that act as "oil-phase solvents."

Diagnostic Workflow

Use this decision tree to identify the specific phase separation mode and the corresponding troubleshooting protocol.

PhaseSeparationDiagnostic Start Observation: Phase Issue Q1 When does it occur? Start->Q1 Workup During Extraction/Workup Q1->Workup Synthesis Purification During Crystallization/Purification Q1->Purification Isolation Storage During Storage/Use Q1->Storage Formulation Emulsion Stable Milky Layer (Emulsion) Workup->Emulsion No separation RagLayer Solid Debris at Interface (Rag Layer) Workup->RagLayer Particulate Oiling Product forms Oil instead of Crystal Purification->Oiling Biphasic Clouding Solution turns cloudy on warming Storage->Clouding Temp Change Action_Emulsion Go to Protocol A: Breaking Emulsions Emulsion->Action_Emulsion Action_Filter Action: Filter through Celite/Glass Wool RagLayer->Action_Filter Action_Cryst Go to Protocol B: Oiling Out Rescue Oiling->Action_Cryst Action_LCST Action: Check LCST; Store < Cloud Point Clouding->Action_LCST

Figure 1: Diagnostic logic for identifying phase separation mechanisms in amphiphilic benzyl ether workflows.

Troubleshooting Guide: Synthesis & Workup

Issue: The "Milky" Extraction (Emulsions)

Context: You are performing a liquid-liquid extraction (e.g., DCM/Water or EtOAc/Water) after benzyl protection. The layers refuse to separate.

SymptomRoot CauseImmediate Fix
Stable Emulsion Product is acting as a surfactant, lowering interfacial tension.Salting Out: Saturate aqueous phase with NaCl.[1] This increases ionic strength, driving the organic surfactant into the organic layer.
Rag Layer Insoluble byproducts (salts, polymer aggregates) accumulating at the interface.Filtration: Filter the entire biphasic mixture through a Celite pad or glass wool to remove the solid stabilizers.
Density Inversion Halogenated solvents (DCM) vs. brine. Densities are close.Check Layers: Use the "drop test" (add a drop of water).[1] If unsure, add more solvent to change density.

Q: I added brine, but the emulsion persists. What now? A: The "Salting Out" method may fail if the organic solvent is too polar.

  • Technique: Add a small amount of a "demulsifier" co-solvent.[2]

    • For DCM extractions: Add 2-5% Methanol.

    • For EtOAc extractions: Add 2-5% 2-Propanol (Isopropanol).

    • Mechanism:[3][4][5][6][7][8] These alcohols reduce the surface tension difference and disrupt the surfactant micelle stability at the interface [1, 2].

Q: Can I prevent this in future runs? A: Yes. Switch from Liquid-Liquid Extraction (LLE) to Solid Phase Extraction (SPE) or simple filtration if possible. If LLE is necessary, do not shake the separatory funnel vigorously. Use the "gentle inversion" method (20-30 times) to allow mass transfer without creating micro-droplets [1].

Troubleshooting Guide: Purification & Isolation

Issue: Product "Oils Out" Instead of Crystallizing

Context: You are trying to recrystallize the benzyl ether. Upon cooling or adding anti-solvent, a second liquid phase (oil) appears at the bottom, rather than crystals.

Q: Why is this happening? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs because the metastable "oil" phase is energetically accessible before the crystal nucleation barrier is overcome. It is often caused by:

  • Impurities: Residual benzyl bromide or benzyl alcohol acts as a solvent for your product, lowering the melting point.

  • Supersaturation: Adding anti-solvent too fast spikes the local concentration, pushing the system into the "labile" zone where spinodal decomposition (oiling) is faster than nucleation [3].

Q: How do I fix an oiled-out mixture? A: Do not cool it further; that increases viscosity and stops crystallization.

  • Re-heat: Heat until the mixture is homogeneous (one phase).

  • Seed: Add a seed crystal at the cloud point (just before oiling would occur).

  • Slow Cool: Cool very slowly to keep the system in the metastable zone for crystal growth, avoiding the LLPS boundary [3].

Detailed Protocols

Protocol A: Breaking Stubborn Emulsions (The "Salt & Spin" Method)

Use when standard brine addition fails.

  • Saturation: Add solid NaCl directly to the separatory funnel until no more dissolves.

  • Centrifugation: If the volume permits (e.g., <50 mL), transfer the emulsion to centrifuge tubes. Spin at 3000-4000 rpm for 5-10 minutes . The G-force is often the only way to overcome the surfactant stabilization [1].

  • Filtration: If centrifugation is impossible, set up a vacuum filtration with a Celite 545 pad. Pour the entire emulsion through. The Celite breaks the physical droplets. Rinse the pad with fresh organic solvent to recover the product.

Protocol B: Inducing Crystallization from an Oiled Phase

Use when the product separates as a gum/oil.

  • Solvent Selection: Choose a solvent system where the boiling point is higher than the melting point of the solute (if known). Avoid solvents that are "too good" (like pure DCM) as they encourage oiling.

  • The "Trituration" Trick:

    • Decant the supernatant solvent from the oil.

    • Add a solvent in which the product is insoluble (e.g., Pentane, Hexane, or cold Diethyl Ether).

    • Scratch the side of the flask vigorously with a glass rod while sonicating. This provides mechanical energy to overcome the nucleation barrier.

  • Impurity Removal: If the oil persists, your product is likely impure. Pass it through a short silica plug to remove residual benzylating reagents (benzyl bromide/chloride) before attempting crystallization again.

Stability & Application Data

Q: My clear solution turns cloudy when I hold it or warm it. Is it degrading? A: Likely not. This is LCST (Lower Critical Solution Temperature) behavior.[9][10][11][12]

  • Mechanism: Amphiphilic benzyl ethers (especially PEGylated ones) form hydrogen bonds with water at low temperatures. As T increases, these bonds break, and hydrophobic interactions (benzyl-benzyl stacking) dominate, causing phase separation [4].

  • Verification: Cool the sample on ice. If it clarifies, it is a reversible physical phase transition, not chemical degradation.

Q: What about chemical stability? A: Benzyl ethers are robust to bases and reducing agents but sensitive to:

  • Oxidation: Exposure to air/light over time can oxidize the benzylic position to a benzoate or benzaldehyde (smell of almonds indicates degradation) [5].

  • Acidity: Strong Lewis acids (BCl3) or Brønsted acids will cleave the ether [6].

Stability Profile Table
ConditionStabilityNotes
Basic (NaOH, KOH) HighStable up to reflux.
Acidic (HCl, H2SO4) ModerateStable to dilute acid; cleaved by strong acid/heat.
Oxidative (Air/Light) Low/ModerateCan oxidize to benzaldehyde over months. Store under Argon.
Reductive (H2/Pd) LowCleaves readily (Deprotection method).

References

  • Biotage. (2023).[8] Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Polymeric crown ethers: LCST behavior in water and stimuli-responsiveness. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008).[7] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[7] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Thermal Stability of 4-Methylbenzyl Diethylene Glycol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to the thermal stability of 4-methylbenzyl diethylene glycol derivatives. As compounds that often serve as critical linkers or excipients in complex formulations, their stability is paramount to final product efficacy and safety.[1][2] This resource is designed to provide both foundational knowledge and actionable protocols to help you diagnose and solve stability issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal stability of 4-methylbenzyl diethylene glycol derivatives.

Q1: What is thermal stability, and why is it critical for my compound?

Thermal stability refers to a material's ability to resist decomposition or structural changes at high temperatures.[3] For 4-methylbenzyl diethylene glycol derivatives used in pharmaceutical development, high thermal stability is crucial for several reasons:

  • Manufacturing & Processing: Many manufacturing processes, such as melt extrusion, spray drying, or sterilization, involve high temperatures. The compound must remain intact to ensure the quality and performance of the final product.[4]

  • Storage & Shelf-Life: Drug products can be exposed to fluctuating temperatures during shipping and storage.[2] Thermal degradation can lead to a loss of potency, the formation of toxic byproducts, and a shortened shelf-life.[2][3]

  • Regulatory Compliance: Regulatory agencies require extensive stability testing to ensure that a drug product is safe and effective throughout its entire lifecycle.[2]

Q2: What are the primary mechanisms of thermal degradation for these compounds?

The most common degradation pathway for diethylene glycol derivatives, especially in the presence of air, is thermo-oxidative degradation .[5][6] The core of this issue lies in the ether linkages (-CH2-O-CH2-) of the diethylene glycol backbone.

  • Initiation: At elevated temperatures, a hydrogen atom can be abstracted from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. This process is significantly accelerated by the presence of oxygen.

  • Propagation: This initial radical reacts rapidly with molecular oxygen (O2) to form a peroxy radical (R-OO•). This highly reactive peroxy radical can then abstract a hydrogen from another molecule, propagating a chain reaction and creating a hydroperoxide (R-OOH) and a new carbon-centered radical.

  • Termination & Scission: The unstable hydroperoxides can decompose, leading to chain scission (breaking of the molecule's backbone). This results in the formation of lower molecular weight byproducts, such as aldehydes and formic esters, which can compromise the purity and function of the material.[6][7] The diethylene glycol unit itself is often considered a weak point in polymer chains for this reason.[8][9]

Q3: How do common synthesis-related impurities affect thermal stability?

The thermal stability of your final compound is highly dependent on its purity. Impurities from the synthesis process can act as catalysts for degradation. Potential problematic impurities include:

  • Residual Catalysts: Acidic or basic catalysts used during etherification or esterification can lower the activation energy for degradation reactions.

  • Unreacted Starting Materials: For example, residual 4-methoxybenzyl alcohol or diethylene glycol can have different degradation profiles and may initiate decomposition.

  • Peroxides: Solvents like ethers (e.g., THF, diethyl ether) used in synthesis or purification can form explosive peroxides over time, which are potent initiators of radical degradation.[10] It is critical to use peroxide-free solvents.

A thorough purification and characterization process, using techniques like HPLC and NMR, is essential to remove these impurities.[11][12]

Q4: What is the role of an antioxidant in improving thermal stability?

Antioxidants are chemical compounds added in small quantities (typically 0.01-0.1%) to inhibit oxidation.[13] They are the most effective way to combat thermo-oxidative degradation. They primarily fall into two classes:

  • Primary Antioxidants (Radical Scavengers): These are the first line of defense. Hindered phenols , such as Butylated Hydroxytoluene (BHT), are the most common type.[10][14] They work by donating a hydrogen atom to the reactive peroxy radicals (R-OO•), effectively neutralizing them and terminating the degradation chain reaction.[4][15] The resulting hindered phenol radical is very stable due to steric hindrance and resonance, preventing it from propagating the reaction.[15][16]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, such as phosphites and thioethers , work by decomposing the hydroperoxides (R-OOH) into stable, non-radical products.[4][17] This prevents the hydroperoxides from breaking down into more reactive radicals.

Often, a synergistic effect is achieved by using a combination of primary and secondary antioxidants to target different stages of the degradation cycle.[4][18]

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental issues encountered when assessing the thermal stability of 4-methylbenzyl diethylene glycol derivatives.

Problem 1: My compound shows significant degradation at a lower temperature than expected in TGA analysis.

Potential Cause Recommended Solution & Scientific Rationale
Sample Impurity Solution: Verify the purity of your sample using HPLC.[19] Rationale: As discussed in the FAQ, residual solvents, catalysts, or starting materials can significantly lower the decomposition temperature. A purity of >99% is recommended for accurate stability assessment.
Presence of Oxygen Solution: Ensure the Thermogravimetric Analysis (TGA) is run under a high-purity inert atmosphere (e.g., Nitrogen or Argon) with a sufficient purge gas flow rate (typically 20-50 mL/min).[20] Rationale: The primary degradation mechanism is thermo-oxidative.[5][6] Removing oxygen prevents the formation of reactive peroxy radicals, often resulting in a significant increase in the observed onset temperature of degradation.
Reactive Sample Pan Solution: Use an inert sample pan, such as platinum, ceramic, or alumina. Avoid using aluminum pans at high temperatures, as they can be reactive. Rationale: The material of the TGA pan can catalyze degradation at high temperatures. It is crucial to select a pan material that is inert to your sample and any potential degradation products across the entire temperature range.[21]
Contaminated TGA Instrument Solution: Perform a "burn-out" cleaning cycle on the TGA furnace (heating to a high temperature under air or oxygen) to remove residues from previous experiments. Run a baseline with an empty pan to ensure it is clean and stable. Rationale: Residue from previous samples can volatilize or react during your experiment, causing apparent mass loss and leading to inaccurate results.[22]

Problem 2: TGA results for the same batch are inconsistent and not reproducible.

Potential Cause Recommended Solution & Scientific Rationale
Inconsistent Sample Mass/Packing Solution: Use a consistent sample mass (e.g., 5-10 mg) for all runs. Ensure the sample is spread thinly and evenly at the bottom of the pan. Rationale: A large or poorly packed sample can lead to poor heat transfer and temperature gradients within the sample, causing inconsistent decomposition behavior.[20]
Variable Heating Rate Solution: Use a standardized, moderate heating rate, such as 10 °C/min or 20 °C/min.[23] Rationale: The observed decomposition temperature is dependent on the heating rate. Faster rates can shift the degradation to higher temperatures. Using a consistent rate is essential for comparing results between experiments.[24]
Instrumental Drift / Calibration Issues Solution: Regularly calibrate the TGA for both mass and temperature using certified reference materials. Rationale: The balance and thermocouple of a TGA can drift over time. Regular calibration ensures the accuracy of mass and temperature readings, which is fundamental for reproducible data.[20][25]
Inconsistent Gas Flow Solution: Ensure the gas flow rate is constant and the gas lines are not blocked.[26] Rationale: The purge gas removes corrosive or reactive degradation products from the sample environment. Fluctuations in the flow rate can alter the atmosphere around the sample, affecting the degradation kinetics and leading to variable results.[20]

Problem 3: I observe discoloration (e.g., yellowing) of my compound upon heating or storage.

Potential Cause Recommended Solution & Scientific Rationale
Oxidative Degradation Solution: Add a primary hindered phenol antioxidant (e.g., BHT, Irganox 1010) at a low concentration (e.g., 0.05% w/w). Store the material protected from light and under an inert atmosphere (e.g., argon or nitrogen).[27] Rationale: Yellowing is often a sign of oxidation. The formation of conjugated systems or quinoid-type structures from the oxidation of phenolic moieties (even the 4-methylbenzyl group) can lead to color formation.[4] Antioxidants inhibit these initial oxidation steps.[14]
Interaction with Impurities Solution: Re-purify the material to remove trace impurities. Rationale: Trace metals or other contaminants can catalyze oxidative discoloration. High purity is essential for color stability.
Photodegradation Solution: Store samples in amber vials or otherwise protected from light. Rationale: UV light can provide the energy to initiate radical formation, leading to degradation and color changes, especially in aromatic compounds.

Problem 4: My chosen antioxidant is not improving thermal stability effectively.

Potential Cause Recommended Solution & Scientific Rationale
Incorrect Antioxidant Type Solution: If using only a secondary antioxidant (e.g., a phosphite), add a primary hindered phenol antioxidant. Consider a synergistic blend. Rationale: Primary and secondary antioxidants address different parts of the degradation cycle. Phosphites are excellent at decomposing hydroperoxides but are less effective at scavenging the initial radicals. A primary antioxidant is needed to stop the chain reaction at its source.[4][18]
Insufficient Concentration Solution: Increase the antioxidant concentration incrementally (e.g., from 0.05% to 0.1% to 0.2% w/w) and re-evaluate using TGA. Rationale: There is an optimal concentration for antioxidant effectiveness. Too little will provide inadequate protection.
Antioxidant Volatility Solution: Select a higher molecular weight antioxidant (e.g., Irganox 1010 vs. BHT). Rationale: At high processing temperatures, a low molecular weight antioxidant like BHT may volatilize out of the sample before it can provide protection. Higher molecular weight antioxidants are less volatile and remain effective at higher temperatures.[15]
Antioxidant Degradation Solution: Confirm the stability of your antioxidant under your specific processing conditions. Rationale: The antioxidant itself can degrade at very high temperatures. Ensure the chosen stabilizer is rated for the temperatures you are working with.[13]

Section 3: Experimental Protocols

These protocols provide standardized methods for assessing the stability and purity of your derivatives.

Protocol 3.1: Standardized Thermogravimetric Analysis (TGA) for Assessing Onset of Degradation

This protocol determines the temperature at which significant thermal degradation begins.

  • Instrument Calibration: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity (>99%) sample into an inert TGA pan (ceramic or platinum recommended). Distribute the sample evenly across the bottom of the pan.

  • TGA Method Setup:

    • Purge Gas: High-purity Nitrogen or Argon.

    • Gas Flow Rate: Set to 40 mL/min.

    • Temperature Program:

        • Equilibrate at 30 °C.

        • Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature (T_onset) . This is often calculated as the temperature at which 5% mass loss occurs (T₅%). This value serves as the primary metric for thermal stability.

Protocol 3.2: Screening of Antioxidant Efficacy for Thermal Stabilization

This protocol compares the effectiveness of different antioxidants.

  • Stock Solution Preparation: Prepare a stock solution of your 4-methylbenzyl diethylene glycol derivative in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Antioxidant Addition:

    • Prepare a series of vials. To each, add a specific amount of the stock solution.

    • To each vial, add a different antioxidant (e.g., BHT, Irganox 1010) or a synergistic blend (e.g., Irganox 1010 + a phosphite antioxidant) to achieve a final target concentration (e.g., 0.1% w/w relative to your compound). Include a control sample with no antioxidant.

  • Sample Preparation for TGA: Gently evaporate the solvent from each vial under a stream of nitrogen, followed by drying under vacuum to constant weight. This ensures the antioxidant is intimately mixed with your compound.

  • TGA Analysis: Analyze each prepared sample (including the control) using the TGA protocol described in 3.1 .

  • Comparison: Compare the T_onset (T₅%) values for the control and each antioxidant-stabilized sample. A higher T_onset indicates more effective stabilization.

Protocol 3.3: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to assess the purity of the synthesized derivative.

  • System: An HPLC system with a UV detector is required.[28]

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[19]

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 274 nm (due to the benzyl group).

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes. This should be optimized to achieve good separation of the main peak from any impurities.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase (e.g., 50:50 A:B). Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Section 4: Data Interpretation & Visualization

Table 1: Common Antioxidants for Stabilization
Antioxidant Class Mechanism of Action Examples Typical Use Level (% w/w) Notes
Primary (Radical Scavenger) Donates a hydrogen atom to neutralize peroxy radicals, stopping the chain reaction.[13][15]Butylated Hydroxytoluene (BHT), Irganox 1010, Irganox 10760.01 - 0.2Essential first line of defense against thermo-oxidative degradation. Higher MW versions are better for high-temperature applications.[15]
Secondary (Hydroperoxide Decomposer) Decomposes hydroperoxides into stable, non-radical products.[4][17]Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), Thioethers0.05 - 0.2Most effective when used in combination with a primary antioxidant for synergistic protection.[18]
Diagrams

Below are diagrams created using DOT language to visualize key processes and workflows.

G Thermo-Oxidative Degradation & Antioxidant Intervention cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Compound R-H (DEG Derivative) Radical R• (Carbon Radical) Compound->Radical Heat, O₂ (Initiation) Peroxy R-OO• (Peroxy Radical) Radical->Peroxy + O₂ Hydroperoxide R-OOH (Hydroperoxide) Peroxy->Hydroperoxide + R-H (Propagation) - R• Antioxidant Ar-OH (Hindered Phenol) Peroxy->Antioxidant Intervention Products Degradation Products (Aldehydes, Esters) Hydroperoxide->Products Heat (Chain Scission) StableRadical Ar-O• (Stable Phenoxyl Radical) (Prevents Propagation) Antioxidant->StableRadical H• Donation TGA_Troubleshooting Workflow: Troubleshooting Inconsistent TGA Results Start Inconsistent TGA Results Observed CheckMass Is sample mass/packing consistent (e.g., 5-10 mg, thin layer)? Start->CheckMass CheckRate Is the heating rate identical for all runs (e.g., 10 °C/min)? CheckMass->CheckRate Yes FixMass Action: Standardize sample prep protocol. CheckMass->FixMass No CheckGas Is the purge gas (N₂) flow rate stable and correct (e.g., 40 mL/min)? CheckRate->CheckGas Yes FixRate Action: Use a single, standardized TGA method for all runs. CheckRate->FixRate No CheckCal When was the last Temp/Mass Calibration? CheckGas->CheckCal Yes FixGas Action: Check for leaks/blockages. Verify flow rate. CheckGas->FixGas No FixCal Action: Perform mass and temperature calibration with standards. CheckCal->FixCal Not Recent / Unknown Rerun Rerun Experiment CheckCal->Rerun Recent FixMass->Rerun FixRate->Rerun FixGas->Rerun FixCal->Rerun

Caption: Logical workflow for troubleshooting non-reproducible TGA measurements.

Antioxidant_Screening Experimental Workflow: Antioxidant Screening Start Prepare Stock Solution of Derivative in Solvent PrepSamples Aliquot stock solution into separate vials: - Control (No Additive) - Sample + Antioxidant A (0.1%) - Sample + Antioxidant B (0.1%) - Sample + Synergistic Blend Start->PrepSamples DrySamples Evaporate solvent and dry all samples under vacuum PrepSamples->DrySamples TGA Run TGA on each sample (Protocol 3.1) DrySamples->TGA Analyze Compare Onset Temperatures (T₅%) of all samples TGA->Analyze Result Identify antioxidant(s) that provide the largest increase in T₅% compared to the control. Analyze->Result

Caption: Step-by-step workflow for screening the efficacy of different antioxidants.

Section 5: References

  • Wellt Chemicals. (2024, January 5). The Ultimate Guide to Hindered Phenol in 2024.

  • amfine.com. Hindered Phenols | Antioxidants for Plastics.

  • Han, S., Kim, C., & Kwon, D. Thermal/oxidative degradation and stabilization of polyethylene glycol.

  • Tintoll. Hindered Phenol Antioxidant HPAO.

  • Han, S., Kim, C., & Kwon, D. (1995). Thermal/oxidative degradation and stabilization of polyethylene glycol. Semantic Scholar.

  • Lecomte, H. A., & Liggat, J. J. (2006, April 15). Degradation mechanism of diethylene glycol units in a terephthalate polymer. Pure And Applied Chemistry.

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant.

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.

  • Thermal degradation of Triethylene glycol used in dehydration of natural gas. (2025, June 2).

  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues.

  • Request PDF. Effect of Stabilizers, Molecular Weight and Environment on Thermal Stability of Polyethylene Glycol (PEG). ResearchGate.

  • Request PDF. (2025, August 5). Degradation mechanism of diethylene glycol units in a terephthalate polymer. ResearchGate.

  • General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions.

  • Wikipedia. Butylated hydroxytoluene.

  • Tintoll. Thioether Antioxidant.

  • Vun, C. (2023, May 24). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res, 12(3).

  • nexacule. (2025, May 25). Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers.

  • Lab Manager. Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

  • TGA Data Interpretation and Errors. Scribd.

  • Ríos, F., et al. (2017, February 10). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. MDPI.

  • YouTube. (2023, September 8). Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results!.

  • Hampton Research. (1986, August 2). PEG Stability.

  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.

  • RSSL. The Stability Challenges for Pharmaceutical Products.

  • Request PDF. The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate.

  • (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.

  • PSE Community.org. (2022, June 12). Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology.

  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • Request PDF. Purity detection of the five compounds by HPLC. Conditions: column,.... ResearchGate.

  • Chemistry LibreTexts. (2023, January 24). 31.1: Thermogravimetry.

Sources

Optimization

Technical Support Center: HPLC Separation of 4-Methylbenzyl Diethylene Glycol Derivatives

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for researchers and drug development professionals tasked with isolating and quantifying the etherification products of diethylene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for researchers and drug development professionals tasked with isolating and quantifying the etherification products of diethylene glycol (DEG) and 4-methylbenzyl halides.

Mechanistic Overview

When synthesizing 4-methylbenzyl ethers of diethylene glycol, the reaction yields a complex mixture: unreacted DEG, the mono-substituted product, and the di-substituted product. The fundamental chromatographic challenge lies in the extreme polarity differences across these species. Unreacted DEG is highly hydrophilic, the mono-substituted product is amphiphilic, and the di-substituted product is highly hydrophobic. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase is the industry standard for resolving this mixture[1].

Visualizing the Chromatographic Logic

HPLC_Workflow Mix Crude Reaction Mixture (DEG, Mono-, Di-substituted) Col C18 Reversed-Phase Column (Hydrophobic Stationary Phase) Mix->Col Injection DEG Unreacted DEG (Highly Polar, 2 -OH) Elutes at 0-5% Organic Col->DEG Isocratic Hold (Low Organic) Mono Mono-substituted Product (Moderate Polarity, 1 -OH) Elutes at 30-50% Organic Col->Mono Gradient Ramp (Medium Organic) Di Di-substituted Product (Highly Hydrophobic, 0 -OH) Elutes at 80-100% Organic Col->Di Gradient Peak (High Organic)

Chromatographic workflow for the polarity-driven separation of DEG derivatives.

Quantitative Chromatographic Parameters

To successfully design an elution method, it is critical to understand the physicochemical properties dictating retention. The table below summarizes the predictive parameters for method development.

AnalyteStructural FeaturesRelative HydrophobicityOptimal Elution (% Acetonitrile)UV Detection (254 nm)
Diethylene Glycol (DEG) 2 Free -OH, 0 Aromatic ringsVery Low0 - 5%None (Transparent)
Mono-4-methylbenzyl DEG 1 Free -OH, 1 Aromatic ringModerate30 - 50%Moderate Absorbance
Di-4-methylbenzyl DEG 0 Free -OH, 2 Aromatic ringsHigh80 - 100%High (~2x Mono response)
Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing for the mono-substituted product, while the di-substituted peak is perfectly symmetrical? Causality & Solution: The mono-substituted product retains a free, unreacted terminal hydroxyl (-OH) group. This group acts as a strong hydrogen bond donor and acceptor, allowing it to interact with unreacted, acidic silanol groups (Si-OH) on the silica backbone of the stationary phase. The di-substituted product lacks this free hydroxyl and is shielded by bulky aromatic rings, preventing secondary interactions. Fix: Switch to a fully end-capped C18 column or a column specifically engineered with low silanol activity to eliminate secondary hydrogen bonding[1]. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase will suppress silanol ionization.

Q2: Isocratic elution is causing the di-substituted peak to broaden excessively or not elute at all. How should I optimize the mobile phase? Causality & Solution: The polarity gap between the mono- and di-substituted products is too vast for isocratic elution. If the organic modifier concentration is low enough to resolve the mono-product from the void volume, the di-product will be overly retained, leading to severe band broadening (due to longitudinal diffusion) and poor sensitivity[2]. Fix: Implement a gradient elution. Start at 30% Acetonitrile to resolve the mono-product, then ramp up to 95-100% Acetonitrile to rapidly elute the highly hydrophobic di-substituted product.

Q3: How can I detect unreacted DEG if it doesn't absorb UV light? Causality & Solution: Pure glycols lack a chromophore, making them invisible to standard UV-Vis detectors at 254 nm. While the 4-methylbenzyl derivatives can be easily tracked via UV due to their aromatic rings, quantifying residual DEG requires alternative detection[3]. Fix: If tracking unreacted DEG is critical to your workflow, you must either use a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or derivatize the DEG prior to analysis[2]. For routine reaction monitoring where only the mono/di ratio is needed, UV detection at 254 nm is sufficient.

Self-Validating RP-HPLC Protocol

This methodology is designed to be a self-validating system, ensuring that any separation artifacts are immediately identifiable through built-in control steps.

Phase 1: System and Sample Preparation

  • Mobile Phase Setup: Prepare Mobile Phase A (HPLC-grade Water with 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile with 0.1% Formic Acid). The formic acid ensures consistent pH and suppresses residual silanol activity on the column.

  • Sample Dilution: Dissolve the crude reaction mixture in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~1 mg/mL. Causality: Using pure water will cause the di-substituted product to precipitate, while pure acetonitrile may cause poor peak shape for the early-eluting mono-product due to solvent mismatch upon injection.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Causality: Removes insoluble aggregates that would otherwise permanently foul the column frit.

Phase 2: Gradient Execution

  • Equilibration: Install an end-capped C18 analytical column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate at 30% B at a flow rate of 1.0 mL/min until the UV baseline (at 254 nm) is entirely flat.

  • Gradient Program:

    • 0.0 - 2.0 min (30% B): Isocratic hold. Purpose: Washes out highly polar impurities (salts, unreacted DEG) into the void volume.

    • 2.0 - 12.0 min (30% to 95% B): Linear ramp. Purpose: Differentially elutes the mono-substituted product (typically around 40-50% B) followed by the di-substituted product.

    • 12.0 - 15.0 min (95% B): Isocratic hold. Purpose: Clears the column of any highly lipophilic byproducts.

    • 15.0 - 15.1 min (95% to 30% B): Return to initial conditions.

    • 15.1 - 20.0 min (30% B): Re-equilibration.

Phase 3: System Validation

  • Blank Injection: Inject 10 µL of the sample diluent (50:50 Water:Acetonitrile). Validation: Confirms the absence of ghost peaks or carryover from previous runs.

  • Stoichiometric UV Check: Integrate the peaks for the mono- and di-substituted products. Because the di-substituted product contains two 4-methylbenzyl chromophores compared to the mono-substituted product's one, its molar absorptivity at 254 nm should be approximately double. This allows for a rough internal validation of peak identity before mass spectrometry confirmation.

  • Resolution (Rs) Calculation: Calculate the resolution between the mono and di peaks using the chromatography data system. An Rs > 2.0 validates baseline separation, ensuring that preparative scale-up or fraction collection will yield high-purity isolates.

References
  • Separation of Diethylene glycol monophenyl ether on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • New derivatizing reagent for analysis of diethylene glycol by HPLC with fluorescence detection. ResearchGate. Available at:[Link]

  • Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. MDPI. Available at: [Link]

Sources

Troubleshooting

Handling hygroscopic properties of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol

Technical Support Hub: Handling Hygroscopic Properties of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol Executive Summary & Chemical Identity This guide addresses the specific challenges associated with 2-[2-[(4-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Handling Hygroscopic Properties of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol

Executive Summary & Chemical Identity

This guide addresses the specific challenges associated with 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol . Based on its structure—a diethylene glycol backbone capped with a 4-methylbenzyl ether and a free primary hydroxyl group—this compound exhibits significant hygroscopicity .[1][2]

Users frequently encounter issues with water uptake leading to stoichiometric errors in synthesis, shifting retention times in chromatography, and broad hydroxyl signals in NMR. This guide provides self-validating protocols to mitigate these risks.

Chemical Profile:

  • IUPAC Name: 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol[1][2]

  • Functional Class: Glycol Ether / Benzyl Ether Derivative[1][2]

  • Key Property: Hygroscopic, Viscous Liquid (High Boiling Point)

  • Primary Risk: Rapid atmospheric moisture absorption affecting purity assays and reaction stoichiometry.[1]

Technical Troubleshooting & FAQ

Section A: Storage & Stability

Q1: I received a shipment of the compound, and it appears viscous. How should I store it to prevent water uptake? A: The viscosity is intrinsic to the diethylene glycol chain. To prevent moisture uptake:

  • Primary Storage: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed glass vial with a PTFE-lined septum.

  • Secondary Containment: Place the primary vial inside a desiccator containing active desiccant (e.g., Phosphorus Pentoxide (

    
    ) or anhydrous Calcium Sulfate).
    
  • Temperature: Refrigeration (

    
    ) is recommended to slow oxidative degradation (peroxide formation), but always allow the container to reach room temperature before opening  to prevent condensation of atmospheric moisture onto the cold liquid.[1]
    

Q2: Can I store this compound in plastic containers? A: No. Avoid LDPE or HDPE for long-term storage.[1][2] Glycol ethers can leach plasticizers from certain polymers, and plastics are permeable to water vapor over time. Use amber borosilicate glass to protect against both moisture ingress and potential photodegradation of the benzyl ether moiety.

Section B: Handling & Weighing

Q3: How do I weigh exact amounts without the mass increasing due to water absorption during the process? A: The "Open Boat" method is flawed for this compound. Use the Difference by Syringe method:

  • Tare a dry, empty reaction flask with a septum.

  • Fill a dry glass syringe (flushed with

    
    ) with the compound.[1]
    
  • Weigh the full syringe.[1]

  • Inject the required amount into the flask through the septum.

  • Weigh the empty syringe.[1]

  • Calculation:

    
    .
    Rationale: This method exposes the liquid to air for 0 seconds, eliminating hygroscopic error.
    

Q4: My NMR spectrum shows a broad peak that shifts between batches. Is the compound degrading? A: Likely not.[1] This is characteristic of water exchange .[1]

  • Diagnosis: The free hydroxyl proton of the ethanol tail exchanges rapidly with absorbed water protons. As water content increases, the chemical shift (

    
    ) of the -OH signal moves and broadens.[1][2]
    
  • Validation: Run a

    
     shake test. If the peak disappears, it is an exchangeable proton (OH + 
    
    
    
    ).
  • Solution: Dry the sample (see Section C) or use an aprotic solvent like DMSO-

    
     with molecular sieves in the NMR tube for characterization.[1][2]
    
Section C: Drying & Purification

Q5: The water content is 1.5% by Karl Fischer (KF).[1] How can I dry it without decomposing the ether linkage? A: Do not use strong acidic drying agents or high heat, which may cleave the benzyl ether.

  • Recommended Protocol (Azeotropic Drying):

    • Dissolve the compound in anhydrous Toluene (ratio 1:10).

    • Rotary evaporate the toluene at

      
       under reduced pressure. The toluene-water azeotrope will carry off the moisture.[1][2]
      
    • Repeat 2-3 times.

    • Finish with high vacuum (

      
       mbar) for 4 hours to remove residual solvent.[1]
      
  • Alternative (Molecular Sieves): Store the neat liquid over activated 3Å or 4Å molecular sieves for 24 hours. Filter through a 0.2

    
     hydrophobic PTFE filter before use.[1]
    

Experimental Workflows

Workflow 1: Handling Decision Tree

The following diagram illustrates the decision logic for handling 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol based on the required precision of your experiment.

HandlingProtocol Start Start: Handling 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol CheckApp Check Application Requirement Start->CheckApp HighSens High Sensitivity (Strict Stoichiometry / Anhydrous Rxn) CheckApp->HighSens MedSens Medium Sensitivity (General Synthesis / Extraction) CheckApp->MedSens LowSens Low Sensitivity (Rough Cleaning / Qualitative TLC) CheckApp->LowSens Glovebox Use Glovebox or Schlenk Line HighSens->Glovebox QuickWeigh Rapid Weighing in Capped Vial MedSens->QuickWeigh OpenAir Standard Weighing LowSens->OpenAir Syringe Weigh by Syringe Difference Glovebox->Syringe KFCheck Verify Water Content (Coulometric KF) Syringe->KFCheck Azeotrope Azeotropic Drying (if needed) QuickWeigh->Azeotrope

Caption: Decision matrix for selecting the appropriate handling protocol based on experimental moisture sensitivity.[1][2]

Workflow 2: Quantitative Water Determination

For accurate stoichiometry, you must determine the water content before use.

ParameterRecommendationReason
Method Coulometric Karl Fischer Volumetric KF is too insensitive for low water levels (<1%).[1][2]
Solvent System Methanol / Formamide (1:[1][2]1)Improves solubility of the viscous glycol ether.[1]
Sample Size 0.5 - 1.0 gEnsures sufficient water is detected for precision.[1][2]
Handling Inject through septumPrevents atmospheric moisture from biasing the result.[1]

Scientific Rationale (The "Why")

Mechanism of Hygroscopicity: The molecule contains a polyether backbone (diethylene glycol) and a terminal primary hydroxyl group .[1]

  • Hydrogen Bonding: The ether oxygens act as hydrogen bond acceptors, while the terminal -OH acts as both a donor and acceptor.[1] This creates a "ladder" structure that avidly binds water molecules from the air.

  • Viscosity: The viscous nature of the liquid slows down the diffusion of absorbed water into the bulk phase, often creating a "wet skin" on the surface that can mislead users into thinking the bulk is dry.

Impact on Synthesis: If used as a nucleophile (e.g., in a substitution reaction), absorbed water will compete with the terminal hydroxyl group.

  • Scenario: Reaction with an acid chloride.[1]

  • Result: Hydrolysis of the acid chloride to carboxylic acid instead of forming the desired ester, lowering yield and generating impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard protocols for drying glycol ethers). [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Handling Hygroscopic Reagents. Technical Bulletin. (General best practices for moisture-sensitive liquids).

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration Guide. (Methodologies for water determination in viscous organics).

  • PubChem. (2025).[1] Ethanol, 2-[2-(phenylmethoxy)ethoxy]- Compound Summary. (Structural analog data for physical property estimation). [1][2]

Sources

Optimization

Technical Support Center: Recrystallization of 4-Methylbenzyl PEG Derivatives

Topic: Solvent Selection & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide The Engineering Challenge: Amphiphilic Duality Recrystallizing 4-methylbenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide

The Engineering Challenge: Amphiphilic Duality

Recrystallizing 4-methylbenzyl polyethylene glycol (PEG) derivatives presents a unique thermodynamic challenge due to the molecule's amphiphilic duality . You are attempting to order a lattice containing two conflicting domains:

  • The PEG Chain: Hydrophilic, flexible, and prone to entropic disorder (random coil).

  • The 4-Methylbenzyl Group: Hydrophobic, aromatic, and rigid.

The Core Problem: PEG derivatives frequently exhibit Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation. This occurs when the energy barrier to form a crystal lattice is higher than the barrier to form a dense, amorphous oil phase.

Solvent Selection Matrix

Do not rely on a single solvent. High-purity crystalline PEG derivatives almost always require a binary solvent system (Solvent/Anti-solvent).

Polarity & Solubility Data
  • Target: Dissolve at High

    
    , Crystallize at Low 
    
    
    
    .
  • Constraint: Avoid acidic conditions (4-methylbenzyl ethers are acid-labile).

Solvent ClassRoleSuitabilityMechanism of Action
Alcohols (Ethanol, Isopropanol)Primary Solvent ⭐⭐⭐⭐⭐ (Excellent)Solubilizes PEG backbone via H-bonding; marginal solubility for benzyl group at low

. Best for cooling crystallization.
Chlorinated (DCM, Chloroform)Dissolver ⭐⭐⭐ (Good)Excellent solubility for both PEG and Benzyl groups. Too powerful for crystallization alone; requires anti-solvent.
Ethers (Diethyl Ether, MTBE)Anti-Solvent ⭐⭐⭐⭐⭐ (Excellent)PEG is insoluble. Induces precipitation. MTBE is preferred over Et₂O due to higher boiling point and safety.
Aliphatic Hydrocarbons (Hexane, Heptane)Anti-Solvent ⭐⭐⭐⭐ (Very Good)Forces the hydrophobic benzyl group to aggregate, driving nucleation.
Water Variable ⭐ (Poor)While PEG is water-soluble, water is difficult to remove and often leads to gels rather than crystals for this specific derivative.
Recommended Binary Systems
  • Ethanol / Heptane: The "Gold Standard" for obtaining crystals rather than powder.

    • Ratio: Start 1:1, adjust to 1:3.

  • DCM / MTBE: Best for "crashing out" (precipitation) if true recrystallization fails.

    • Ratio: 1:10 (High dilution required).

  • Isopropanol (IPA): Unique single-solvent capability. Dissolves at 60°C, crystallizes at 4°C.

Visualizing the Workflow

Workflow 1: Solvent System Decision Logic

This logic gate determines the optimal solvent based on your specific derivative's Molecular Weight (MW).

SolventSelection Start Start: Define PEG MW LowMW Low MW (< 1000 Da) Behaves like Organic Small Molecule Start->LowMW HighMW High MW (> 2000 Da) Behaves like Polymer Start->HighMW IPA Try Single Solvent: Isopropanol (Hot -> Cold) LowMW->IPA First Attempt Precip Precipitation Method: DCM (Solvent) + Ether/MTBE (Anti) HighMW->Precip Standard Protocol Binary1 Binary System: Ethanol (Solvent) + Heptane (Anti) IPA->Binary1 If Oiling Out Occurs Crystal Crystalline Solid Binary1->Crystal Powder Amorphous Powder Precip->Powder

Figure 1: Decision matrix for selecting solvent systems based on the molecular weight of the PEG derivative.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the solution turns cloudy and separates into a sticky oil at the bottom, rather than forming white crystals.

Root Cause:

  • Thermodynamic: The system entered a "miscibility gap" (liquid-liquid separation) before crossing the solubility curve (solid-liquid separation).

  • Kinetic: Cooling was too rapid, trapping impurities that lower the melting point.

The Rescue Protocol (SOP)

Step 1: Re-dissolve Heat the mixture until the oil phase disappears and the solution is homogeneous.

Step 2: Seed at the Metastable Zone

  • Cool the solution slowly to just above the temperature where oiling previously occurred.

  • Add a seed crystal (a tiny amount of pure product or a scratch on the glass).

  • Why? Seeding bypasses the nucleation energy barrier, providing a template for the PEG chains to align.

Step 3: Slow Cooling (0.1°C/min) Do not use an ice bath immediately. Wrap the flask in a towel or use a programmable bath to cool to Room Temperature over 2-3 hours.

Step 4: Anti-Solvent Dosing If using a binary system (e.g., Ethanol/Heptane), add the Heptane dropwise to the hot solution until a faint turbidity persists, then add a drop of Ethanol to clear it. Allow to cool.

OilingOutRescue Oil Oiling Out Detected Heat Re-heat to Homogeneity Oil->Heat Seed Add Seed Crystal @ Metastable Zone Heat->Seed Cool slightly SlowCool Controlled Cooling (No Ice Bath) Seed->SlowCool Success Crystallization SlowCool->Success

Figure 2: The "Rescue Protocol" for converting an oiled-out phase into a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: How do I remove unreacted 4-methylbenzyl chloride?

A: This impurity is highly lipophilic.

  • Dissolve your crude PEG derivative in Water .

  • Perform a liquid-liquid extraction with Hexane or Diethyl Ether .

  • The 4-methylbenzyl chloride will migrate to the organic layer.

  • The PEG derivative remains in the aqueous layer.

  • Extract the aqueous layer with DCM to recover the PEG, then recrystallize.

Q2: My product smells like solvent even after drying. Why?

A: PEG lattices are helical and can mechanically trap solvent molecules (solvates).

  • Fix: You must dry the product under high vacuum (< 1 mbar) at a temperature slightly below the melting point (typically 30-40°C for PEGs) for at least 24 hours.

Q3: Can I use acidic solvents to improve solubility?

A: NO. The 4-methylbenzyl ether linkage is acid-sensitive. Exposure to strong acids (or even acidic impurities in chloroform) can cleave the protecting group, regenerating the free PEG-OH. Always ensure your solvents are neutral or slightly basic (e.g., wash DCM with bicarbonate before use).

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Prevention Strategies. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2022).[1] Operation Strategy for Avoiding Oiling‐Out During Anti‐Solvent Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Subject: Reducing Background Noise in UV Detection of Methylbenzyl Ether Linkers

Technical Support Center: UV Detection in Methylbenzyl Ether Linker Systems Document ID: TS-MBE-UV-001 Status: Active Last Updated: March 5, 2026 Executive Summary & Chemical Context The Challenge: Methylbenzyl ether-typ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: UV Detection in Methylbenzyl Ether Linker Systems

Document ID: TS-MBE-UV-001 Status: Active Last Updated: March 5, 2026

Executive Summary & Chemical Context

The Challenge: Methylbenzyl ether-type linkers (including Wang , HMPA , and HAL variants) are widely used in Solid Phase Peptide Synthesis (SPPS) for generating peptide acids. While highly effective, these linkers release resonance-stabilized carbocations (e.g., p-alkoxybenzyl cations) or quinone methide species upon acid cleavage.

The Noise Source: These cleavage byproducts, along with the necessary scavengers (phenol, thioanisole, EDT) required to quench them, possess high molar extinction coefficients in the low UV range (210–220 nm). This creates a "chemical noise floor" that manifests as:

  • Drifting baselines during gradient elution.[1]

  • "Ghost peaks" (non-peptide impurities) co-eluting with the product.

  • Signal saturation preventing the detection of low-abundance species.

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these noise sources.

Diagnostic Workflow (Visualized)

Use the following logic flow to identify the specific source of your UV interference.

UV_Noise_Troubleshooting Start START: Characterize Noise Type Is the noise a Drift or Discrete Peaks? Start->Type Drift Baseline Drift / Wandering Type->Drift Continuous Rise Peaks Discrete 'Ghost' Peaks Type->Peaks Sharp Spikes CheckWavelength Check Detection Wavelength (Is it < 220 nm?) Drift->CheckWavelength CheckScavengers Check Cleavage Cocktail (Phenol/Thioanisole?) Peaks->CheckScavengers SolventIssue Solvent Cutoff Issue (TFA/DMF absorbance) CheckWavelength->SolventIssue Yes LinkerAdduct Linker/Scavenger Adducts (Incomplete precipitation) CheckScavengers->LinkerAdduct Yes Action1 Action: Switch to 254/280 nm or Balance TFA in Mobile Phase SolventIssue->Action1 Action2 Action: Perform Ether Precipitation & Wash (x3) LinkerAdduct->Action2

Figure 1: Decision tree for diagnosing UV background noise based on signal topology.

Critical Troubleshooting & FAQs

Category A: The "Drifting" Baseline (Solvent & Reagent Effects)

Q: Why does my baseline rise sharply at the end of the gradient (high %B)? A: This is likely due to Refractive Index (RI) mismatch or TFA imbalance .

  • Mechanism: Trifluoroacetic acid (TFA) absorbs significantly at 214 nm. Acetonitrile (ACN) suppresses TFA ionization differently than water. As %ACN increases, the apparent absorbance of TFA changes, causing a drift.

  • Solution:

    • Balance the Absorbance: Add slightly less TFA to the organic phase (Buffer B) than the aqueous phase (Buffer A).

      • Example: 0.1% TFA in Water (A) and 0.085% TFA in ACN (B). This compensates for the optical difference.

    • Wavelength Shift: If your peptide contains aromatic residues (Trp, Tyr, Phe), detect at 280 nm where TFA and most solvents are transparent.

Q: I see a high background immediately after injection. Is this the linker? A: This is the Injection Peak (Void Volume) containing unbound scavengers.

  • Mechanism: Scavengers like Phenol and Thioanisole are small molecules that do not retain well on C18 columns. They elute early (1–2 min) but have massive extinction coefficients.

  • Fix: Do not integrate the first 2–3 minutes of the chromatogram. If the tailing interferes with early-eluting hydrophilic peptides, perform a Cold Ether Precipitation (see Section 5) to physically remove these scavengers before HPLC analysis.

Category B: "Ghost Peaks" (Linker Artifacts)

Q: I see peaks that have the correct mass but wrong retention time, or mass +106 / +108 Da. What are these? A: These are Linker-Scavenger Adducts .

  • Mechanism: Upon cleavage, the methylbenzyl ether linker generates a reactive carbocation. If this cation is not immediately quenched by a silane (e.g., TIS), it can re-attach to susceptible residues (Cys, Trp, Met) or react with the scavenger itself (e.g., Phenol adducts).

  • Identification:

    • +106 Da: Indicates alkylation by a p-cresol or methylbenzyl species.

    • +Linker Mass: Incomplete cleavage where the linker remains attached to the peptide.

  • Prevention: Use Triisopropylsilane (TIS) as the primary cation scavenger (2.5–5% v/v). It reacts irreversibly with the carbocation to form a UV-transparent silyl ether.

Quantitative Data: UV Cutoff Limits

Use this table to select solvents and scavengers that minimize background noise at your detection wavelength.

ComponentFunctionUV Cutoff (AU > 1.0)Interference at 214 nm?Recommended Action
TFA Ion-pairing agent~210 nmHigh Balance A/B phases (see Cat A).
Phenol Scavenger~270 nmSevere Wash thoroughly; avoid if detecting <280 nm.
Thioanisole Scavenger~290 nmSevere Use TIS instead if Met/Cys oxidation is not a risk.
DMF Wash Solvent~268 nmHigh Ensure resin is washed with DCM before cleavage.
Piperidine Fmoc Removal~220 nmModerate Monitor Fmoc removal at 301 nm (adduct specific).
Acetonitrile Mobile Phase~190 nmLow Use HPLC-grade (Far UV) ACN.

Validated Protocol: Scavenger Removal via Ether Precipitation

This protocol is the most effective method to eliminate "chemical noise" from scavengers before UV analysis.

Objective: Precipitate the peptide while keeping UV-absorbing scavengers (phenol, thioanisole, linker fragments) dissolved in the ether supernatant.

Step-by-Step Methodology:

  • Cleavage: Complete the acid cleavage reaction (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[2]

  • Concentration: Evaporate the TFA solution under nitrogen flow to a small volume (~1–2 mL). Do not dry completely.

  • Precipitation:

    • Prepare Diethyl Ether (or MTBE) and chill to -20°C .

    • Add 10-fold excess of cold ether to the TFA concentrate.

    • A white precipitate (peptide) should form immediately.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Wash (Critical Step):

    • Decant the supernatant (contains the UV noise).

    • Resuspend the pellet in fresh cold ether.

    • Vortex briefly and centrifuge again.

    • Repeat this wash 3 times.

  • Drying: Decant final ether and dry the pellet under nitrogen. Dissolve in H2O/ACN for HPLC.

Mechanism of Noise Generation

Understanding the chemistry helps predict when noise will occur.

Cleavage_Mechanism Resin Peptide-Linker-Resin (Methylbenzyl Ether) Acid TFA Cleavage Resin->Acid Peptide Free Peptide (Analyte) Acid->Peptide Cation Benzyl Carbocation (Reactive Species) Acid->Cation Scavenger Scavenger (Phenol/TIS) Cation->Scavenger Reaction Adduct Scavenger-Linker Adduct (UV Absorbing Impurity) Scavenger->Adduct If Phenol/Thioanisole (High UV Noise) Quenched Quenched Cation (Silane Derivative) Scavenger->Quenched If TIS (Lower UV Noise)

Figure 2: Chemical pathway showing how linker cleavage generates UV-absorbing byproducts.

References

  • Agilent Technologies. "Eliminating Baseline Problems in HPLC." Agilent Technical Library. [Link]

  • Biotage. "Overcoming Chromatography Solvent Detection Interferences." Biotage Blog. [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. [Link]

  • CEM Corporation. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches." Peptide Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol

An In-Depth Comparative Guide to the 1H NMR Structural Verification of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol In the development of advanced drug delivery systems—such as Proteolysis Targeting Chimeras (PROTACs) an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the 1H NMR Structural Verification of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol

In the development of advanced drug delivery systems—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the uniformity and precise characterization of polyethylene glycol (PEG) linkers are critical[1]. While standard PEG chains are ubiquitous, tracking their conjugation efficiency during multi-step synthesis presents a significant analytical challenge.

This guide objectively compares the 1H NMR analytical performance of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol (commonly known as diethylene glycol mono(4-methylbenzyl) ether or p-Methylbenzyl-PEG2-OH) against standard alternative linkers. By examining the causality behind specific structural modifications, we demonstrate why the p-methylbenzyl (Meb) group serves as a superior "NMR handle" for structural verification and yield quantification.

Mechanistic Insight: The "NMR Handle" Concept

The primary analytical hurdle in PEG chemistry is the polymer backbone itself. The diethylene glycol backbone inherently produces a dense, overlapping multiplet in the 3.5–3.7 ppm range[2]. When a standard benzyl group is used to protect or tag the PEG chain, its aromatic protons resonate at ~7.3 ppm. Unfortunately, the vast majority of small-molecule drug payloads (e.g., kinase inhibitors, cytotoxic agents) also contain complex aromatic ring systems that heavily overlap with this 7.3 ppm region, rendering accurate NMR integration nearly impossible.

The p-methylbenzyl (Meb) group is widely recognized in peptide and conjugate synthesis for its stability and distinct tracking properties[3]. By utilizing 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol, chemists introduce a highly shielded aryl methyl group (


) . This methyl group appears as a sharp, isolated singlet at ~2.34 ppm  in CDCl3. Because very few drug payloads possess signals that overlap with this specific aliphatic region, this singlet acts as an unobstructed diagnostic handle. This allows researchers to calculate conjugation efficiency by comparing the integration of the payload's unique signals against the 3-proton integration of the linker's methyl group.

Comparative 1H NMR Analysis: p-Methylbenzyl vs. Alternatives

To objectively evaluate the utility of 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol, we must compare its spectral resolution against standard Benzyl-PEG2-OH and Trityl-PEG2-OH linkers. High-resolution 1H NMR is the gold standard for verifying the structural integrity of these PEGylated conjugates[4].

Linker DerivativeDiagnostic 1H NMR HandleOverlap Risk with PayloadQuantification ReliabilityPrimary Use Case
p-Methylbenzyl-PEG2-OH 2.34 ppm (s, 3H,

)
Low (Aliphatic region is usually clear)Excellent (Sharp singlet, isolated)Complex payloads with aromatic rings
Benzyl-PEG2-OH 7.30 ppm (m, 5H, Ar-H)High (Overlaps with drug aromatics)Moderate (Broad multiplet)Simple aliphatic payloads
Trityl-PEG2-OH 7.2–7.4 ppm (m, 15H, Ar-H)Very High (Dominates aromatic region)Poor (Obscures payload signals)Solid-phase peptide synthesis

Data Interpretation: The p-methylbenzyl derivative is the only alternative that shifts the diagnostic quantification signal away from the crowded aromatic region, ensuring high-fidelity structural verification.

Experimental Protocol: High-Resolution 1H NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Before any conjugation yield is calculated, the internal integration ratios of the linker itself must be validated.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of the synthesized 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol conjugate.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field shimming errors.

Step 2: Instrument Setup & Acquisition (Causality-Driven Parameters)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Critical Parameter: Set the relaxation delay (

    
    ) to 10 seconds .
    
    • Causality: Methyl protons often have longer longitudinal (

      
      ) relaxation times than the PEG backbone. A standard 1-second delay will result in incomplete relaxation of the methyl signal, artificially suppressing its integration value and leading to inaccurate yield calculations. A 10-second delay ensures full 
      
      
      
      relaxation for absolute quantitative accuracy.
  • Acquire a minimum of 64 scans using a 30° pulse angle to ensure a high signal-to-noise ratio.

Step 3: Data Processing & Self-Validation

  • Apply baseline correction and set the TMS peak precisely to 0.00 ppm.

  • Self-Validation Check: Integrate the sharp singlet at 2.34 ppm and calibrate the value to exactly 3.00 (representing the p-methyl group).

  • Verify the benzylic

    
     singlet at ~4.50 ppm integrates to 2.00 .
    
  • Verify the PEG backbone multiplet at 3.5–3.7 ppm integrates to 8.00 .

  • If these internal ratios hold true, the system is validated. You may now integrate the newly attached payload's diagnostic peaks against the 2.34 ppm handle to determine the exact stoichiometric ratio of the conjugation.

Data Visualization: Conjugation Quantification Workflow

The following diagram maps the logical progression from linker synthesis to final yield quantification, highlighting the specific analytical checkpoints.

G N1 Synthesize Linker (p-Methylbenzyl-PEG2-OH) N2 Conjugate to Payload (ADC/PROTAC) N1->N2 Coupling Reaction N3 1H NMR Acquisition (CDCl3, D1=10s) N2->N3 Sample Prep N4 Peak Integration (2.34 ppm Handle) N3->N4 Internal Validation N5 Quantify Conjugation Efficiency (%) N4->N5 Yield Calculation

Workflow for quantifying PEG linker conjugation using the p-methylbenzyl NMR handle.

References

  • ACS Chemical Reviews - Amino Acid-Protecting Groups. Details the use and stability of the p-methylbenzyl (Meb) protecting group in complex organic synthesis. URL:[Link][3]

  • ACS Organic Process Research & Development - Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Discusses the critical need for uniform PEGs and precise characterization in drug delivery. URL:[Link][1]

  • PubMed Central (PMC) - PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors. Highlights the reliance on 1H NMR for the structural verification of PEGylated conjugates. URL:[Link][4]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Diethylene Glycol Mono-4-Methylbenzyl Ether

Executive Summary Diethylene glycol mono-4-methylbenzyl ether (DEG-4MBE) represents a specialized class of araliphatic glycol ethers often utilized as high-boiling solvents, coupling agents, or synthesis intermediates. P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethylene glycol mono-4-methylbenzyl ether (DEG-4MBE) represents a specialized class of araliphatic glycol ethers often utilized as high-boiling solvents, coupling agents, or synthesis intermediates. Precise characterization of DEG-4MBE is critical, particularly when distinguishing it from structural isomers (e.g., 2-methylbenzyl variants) or homologous impurities in pharmaceutical formulations.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of DEG-4MBE. By comparing its behavior against standard alternatives like Diethylene Glycol Monobenzyl Ether (DEG-Bn) and Diethylene Glycol Monobutyl Ether (DEG-Bu), we establish a robust identification protocol based on the unique stability of the 4-methylbenzyl cation (m/z 105) .

Part 1: Chemical Identity & Structural Basis

Before analyzing fragmentation, the structural connectivity dictates the ionization behavior. DEG-4MBE combines a lipophilic aromatic tail with a hydrophilic glycolic head, making it amenable to both ESI (Electrospray Ionization) and APCI (Atmospheric Pressure Chemical Ionization).

FeatureSpecification
Compound Name Diethylene glycol mono-4-methylbenzyl ether
Common Abbreviation DEG-4MBE
Molecular Formula

Exact Mass (Monoisotopic) 224.1412 Da
Structure

Key Moiety 4-Methylbenzyl (p-Xylyl) group

Part 2: Fragmentation Mechanics (The "Why")

The mass spectral signature of DEG-4MBE is governed by the lability of the benzylic ether bond. Unlike alkyl glycol ethers (like DEG-Bu), which fragment via random chain scissions, DEG-4MBE exhibits a directed fragmentation driven by the resonance stabilization of the aromatic ring.

Primary Cleavage Event: Benzylic Scission

Under Collision-Induced Dissociation (CID) in ESI+ or Electron Ionization (EI), the weakest bond is the


 ether linkage adjacent to the benzylic carbon.
  • Mechanism: The ether oxygen is protonated (ESI) or ionized (EI). Inductive cleavage occurs, ejecting the neutral diethylene glycol chain.

  • Result: Formation of the 4-methylbenzyl cation (m/z 105) . This is the base peak and the diagnostic ion.

  • Comparison: Unsubstituted benzyl ethers yield the tropylium ion (m/z 91). The +14 Da shift (methyl group) is the definitive identifier.

Secondary Fragmentation: Glycol Chain

The neutral glycol fragment (


) or its protonated counterparts may undergo further degradation, yielding characteristic "glycol series" ions:
  • m/z 89:

    
     (Protonated dioxane-like fragment)
    
  • m/z 45:

    
     (Ethylene oxide/glycol fragment)
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways, highlighting the dominance of the benzylic route.

FragmentationPathway M Precursor Ion [M+H]+ (m/z 225) TS Transition State (Protonated Ether) M->TS CID Energy Frag1 4-Methylbenzyl Cation (m/z 105) BASE PEAK TS->Frag1 Benzylic Cleavage (Dominant) Frag2 Diethylene Glycol Neutral Loss TS->Frag2 Frag3 Glycol Fragment (m/z 89) TS->Frag3 Chain Scission (Minor) Frag4 Ethylene Glycol Ion (m/z 45) Frag3->Frag4 Loss of C2H4O

Caption: Mechanistic pathway showing the preferential formation of the stable m/z 105 cation over glycol chain fragments.

Part 3: Comparative Performance Guide

To validate DEG-4MBE, one must compare it against its closest analogs. The table below summarizes the MS performance metrics, demonstrating why m/z 105 is the critical differentiator.

Table 1: Comparative MS Profiling of Glycol Ethers
ParameterDEG-4MBE (Target) DEG-Monobenzyl Ether DEG-Monobutyl Ether
Molecular Ion (

/

)
224 / 225210 / 211162 / 163
Base Peak (Fragment) m/z 105 (Methylbenzyl)m/z 91 (Tropylium)m/z 57 (Butyl) or 45
Ionization Efficiency (ESI) High (Aromatic ring aids ionization)HighLow (Lacks chromophore/charge site)
Selectivity Excellent (Unique 105 ion)Good (Common 91 ion)Poor (Common alkyl fragments)
Interference Risk Low (Specific mass)High (Many benzyl compounds)High (Ubiquitous alkyl chains)

Expert Insight:

"While alkyl glycol ethers (like DEGBE) suffer from poor sensitivity and non-specific fragmentation (making them hard to trace in complex matrices), DEG-4MBE acts as a 'self-labeling' molecule. The aromatic ring not only boosts ionization efficiency in ESI but provides a 'clean' fragment at m/z 105 that is rarely obscured by solvent background."

Part 4: Validated Experimental Protocol

This protocol is designed for the identification of DEG-4MBE impurities in a drug substance matrix using LC-MS/MS (ESI mode).

Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection S1 Dissolve Sample (MeOH/Water 50:50) S2 Filter (0.2 µm PTFE) S1->S2 LC1 Column: C18 Reverse Phase (Retention of Aromatic) S2->LC1 LC2 Gradient: 5% -> 95% ACN LC1->LC2 MS1 Source: ESI Positive (+) LC2->MS1 MS2 Scan: SIM (m/z 225) MS1->MS2 Screening MS3 MS/MS: Product Ion (105) MS2->MS3 Confirmation

Caption: Step-by-step LC-MS/MS workflow for isolating and confirming DEG-4MBE.

Detailed Methodology
  • Sample Preparation:

    • Dilute the analyte to 10 ppm in 50:50 Methanol:Water + 0.1% Formic Acid. Formic acid is crucial to protonate the ether oxygen, facilitating

      
       formation.
      
  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

    • Rationale: The 4-methylbenzyl group provides sufficient hydrophobicity for retention on C18, separating it from polar glycol impurities.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile benzyl ether).

    • Collision Energy (CID): Ramp 10-25 eV.

    • Target: Isolate precursor m/z 225.1 . Look for the emergence of m/z 105.07 (Quantifier) and m/z 89.0 (Qualifier).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Retrieved from [Link] (Comparative data on glycol ether fragmentation).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 4-Methylbenzyl alcohol. Retrieved from [Link] (Verification of m/z 105/107 fragments).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Validation

Application Note: Comparative Hydrophobicity of Benzyl vs. 4-Methylbenzyl Glycol Ethers

Aromatic glycol ethers are critical amphiphilic solvents and penetration enhancers utilized in drug development, topical formulations, and advanced chemical synthesis. The partitioning behavior of these molecules dictate...

Author: BenchChem Technical Support Team. Date: March 2026

Aromatic glycol ethers are critical amphiphilic solvents and penetration enhancers utilized in drug development, topical formulations, and advanced chemical synthesis. The partitioning behavior of these molecules dictates their interaction with biological membranes and their stability within biphasic formulations.

This technical guide provides an objective comparison between ethylene glycol monobenzyl ether (benzyl glycol) and its alkylated derivative, ethylene glycol mono(4-methylbenzyl) ether. By examining the mechanistic causality behind their differing hydrophobicities (LogP) and establishing self-validating experimental protocols, researchers can make informed, data-driven formulation decisions.

Mechanistic Causality: The Thermodynamic Impact of the 4-Methyl Substitution

Hydrophobicity, quantified as the base-10 logarithm of the octanol/water partition coefficient (LogP), is a thermodynamic measure of a molecule's preference for a non-polar lipid-like phase versus an aqueous phase.

For benzyl glycol , the LogP is established at approximately 1.11[1]. The molecule balances the hydrophilic, hydrogen-bonding capacity of its terminal hydroxyl and ether oxygen with the lipophilic bulk of an unsubstituted benzyl ring. This moderate lipophilicity allows for an aqueous solubility of roughly 30,000 mg/L at 25°C[1], making it an excellent co-solvent for moderately polar active pharmaceutical ingredients (APIs).

When transitioning to 4-methylbenzyl glycol ether , the addition of the para-methyl (-CH₃) group fundamentally alters the molecule's thermodynamic profile.

  • The Causality of Lipophilicity: The methyl group introduces a purely hydrophobic, non-polar surface area. Because it cannot participate in hydrogen bonding, its presence in an aqueous environment forces surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like cage (the hydrophobic effect).

  • Partitioning Dynamics: Partitioning the molecule into a lipid or octanol phase relieves this entropic penalty by releasing the ordered water molecules. According to established fragmental constant models, an aromatic methyl substituent contributes a

    
    -value of approximately +0.50 to the overall LogP. Consequently, the LogP of 4-methylbenzyl glycol ether is driven up to an estimated 1.61, significantly reducing its aqueous solubility while drastically enhancing its affinity for lipid bilayers.
    
Quantitative Data Comparison

The following table synthesizes the physicochemical differences driven by this structural modification, providing a clear reference for solvent selection.

PropertyBenzyl Glycol (Ethylene Glycol Monobenzyl Ether)4-Methylbenzyl Glycol Ether
Molecular Formula C₉H₁₂O₂C₁₀H₁₄O₂
Molecular Weight 152.19 g/mol 166.22 g/mol
LogP (Octanol/Water) 1.11[1]~1.61 (Calculated via fragment addition)
Hydrophobic Surface Area BaselineElevated
Aqueous Solubility (25°C) ~30,000 mg/L[1]< 10,000 mg/L (Estimated)
Primary Application Aqueous diffusion, general co-solventStratum corneum penetration, lipophilic API delivery
Self-Validating Experimental Protocols for LogP Determination

To empirically validate the hydrophobicity of these glycol ethers in your own laboratory, two standardized methodologies are recommended. As a best practice in analytical chemistry, these protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: The Shake-Flask Method (Direct Thermodynamic Partitioning)

This method provides an absolute thermodynamic measurement of partitioning and is ideal for compounds with LogP values between -2 and 4.

  • Phase Pre-saturation (Critical Causality Step): Stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Why? Pre-saturation ensures that the phases do not dissolve into each other during the actual experiment. If raw solvents are used, volume shifts will occur, altering the phase ratio and skewing the final concentration calculations.

  • Sample Preparation: Dissolve the target glycol ether in the pre-saturated octanol phase to a known stock concentration (e.g., 0.1 M).

  • Equilibration: Combine the spiked octanol with pre-saturated water in a thermostatic shaker at 25.0 ± 0.1°C for 60 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification & Self-Validation: Analyze both the aqueous and octanol phases using UV-Vis spectroscopy or GC-MS.

    • Validation Check: Calculate the mass balance:

      
      . The recovered mass must equal the initial mass added (±5%). A failed mass balance indicates volatilization, degradation, or glassware adsorption, immediately invalidating the run.
      
Protocol 2: RP-HPLC Method (Retention Time Correlation)

This method is highly efficient for comparative screening of structural derivatives.

  • Column Selection: Utilize a C18 reverse-phase column. Why? The C18 stationary phase mimics the hydrocarbon chains of lipid bilayers (acting as the octanol proxy), while the polar mobile phase (e.g., Methanol/Water 75:25) acts as the aqueous proxy. Retention time directly correlates with lipophilicity.

  • Calibration Curve: Inject a homologous series of at least six reference standards with known LogP values (e.g., benzyl alcohol, acetophenone, toluene). Plot the logarithm of the capacity factor (

    
    ) against their known LogP values.
    
  • System Validation:

    • Validation Check: Ensure the linear regression of the calibration curve yields an

      
      . Additionally, spike the sample with an internal standard (e.g., uracil for dead volume 
      
      
      
      ) to verify flow rate stability.
  • Sample Injection: Inject the benzyl glycol and 4-methylbenzyl glycol ether. Calculate their specific LogP values based on their interpolated

    
     values.
    
Analytical Workflow Visualization

The following diagram illustrates the logical workflow and self-validation checkpoints for the described LogP determination methodologies.

G Start Compound Selection (Benzyl vs 4-Methylbenzyl) Prep Phase Saturation (Octanol & Water) Start->Prep Method Select LogP Method Prep->Method Shake Shake-Flask (OECD 107) Direct Partitioning Method->Shake HPLC RP-HPLC (OECD 117) Retention Time Correlation Method->HPLC Equil Equilibration & Separation (Centrifugation) Shake->Equil Calib Calibration with Reference Standards HPLC->Calib Quant Dual-Phase Quantification (Mass Balance Check) Equil->Quant Calc LogP Calculation (Interpolation R² > 0.99) Calib->Calc Valid Validated LogP Data Quant->Valid Calc->Valid

Workflow for LogP determination comparing direct partitioning and RP-HPLC methodologies.

Implications for Formulation & Drug Delivery

For drug development professionals, the ~0.5 unit LogP shift between these two solvents is highly consequential. Benzyl glycol (LogP 1.11) is optimally suited for formulations requiring rapid aqueous diffusion and the solubilization of mildly polar compounds.

Conversely, the elevated lipophilicity of 4-methylbenzyl glycol ether (LogP ~1.61) makes it an exceptional candidate for transdermal drug delivery systems. The added methyl group enhances the solvent's ability to partition into the lipid-rich matrix of the stratum corneum, effectively carrying lipophilic APIs deeper into the epidermal layers before the solvent evaporates or diffuses.

References
  • Title: benzyl glycol, 622-08-2 Source: The Good Scents Company URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties (Test No. 107 & 117) Source: OECD iLibrary URL: [Link]

Sources

Comparative

Comparative Guide: FTIR Characterization of CAS 1688666-21-8 vs. Functional Analogues

The following guide is a comprehensive technical comparison and characterization manual for CAS 1688666-21-8 , designed for application scientists and drug development professionals. Distinguishing Ether and Hydroxyl Mot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical comparison and characterization manual for CAS 1688666-21-8 , designed for application scientists and drug development professionals.

Distinguishing Ether and Hydroxyl Motifs in High-Purity Intermediates

Executive Summary & Molecule Identity[1][2]

CAS 1688666-21-8 is chemically defined as 2-[2-[(4-methylphenyl)methoxy]ethoxy]ethanol . Structurally, it represents a monodisperse diethylene glycol (PEG-2) chain that is heterofunctionalized:

  • Terminus A: A primary hydroxyl group (-OH), conferring hydrophilicity and reactivity.

  • Terminus B: A p-methylbenzyl (p-tolyl) ether group, providing UV chromophores, hydrophobicity, and steric bulk.

Core Application: This molecule serves as a critical linker intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Bilastine and other antihistamines or receptor antagonists. Its dual functionality allows it to act as a precise "spacer" that can be selectively alkylated or halogenated at the hydroxyl end while remaining protected or tagged at the aromatic end.

The Challenge: In process development, distinguishing CAS 1688666-21-8 from its structural alternatives (e.g., unreacted starting materials like Diethylene Glycol, or over-reacted byproducts like Bis(p-methylbenzyl) ether) is critical. This guide establishes a robust FTIR protocol to validate its identity and purity.

Theoretical Framework: Vibrational Modes

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of the Aliphatic Ether Backbone , the Aromatic Cap , and the Terminal Hydroxyl .

The Ether "Fingerprint" (1000–1250 cm⁻¹)

Unlike simple aliphatic ethers, CAS 1688666-21-8 contains two distinct ether types:

  • Aliphatic Ether (C–O–C): The central PEG linkage. Vibrates as a broad, intense band around 1110–1140 cm⁻¹ .

  • Benzylic Ether (Ar–CH₂–O): The linkage to the p-tolyl ring. This bond often couples with ring vibrations, appearing as a shoulder or distinct peak near 1060–1090 cm⁻¹ .

The Hydroxyl Indicator (3200–3600 cm⁻¹)

The primary alcohol is the "active site" for downstream synthesis.

  • H-Bonded OH: In neat liquid or solid form, this appears as a broad, Gaussian-like absorption centered at 3350–3450 cm⁻¹ .

  • Free OH: In dilute solution (e.g., in CCl₄), this shifts to a sharp peak at ~3600 cm⁻¹ . Note: For QC of raw materials, the broad H-bonded peak is the standard reference.

The Aromatic "Tag" (1500–1620 cm⁻¹ & 800–850 cm⁻¹)

The p-methylphenyl group provides the definitive "purity check" against non-aromatic impurities (like Diethylene Glycol).

  • Ring Breathing: Sharp doublets at 1515 cm⁻¹ and 1615 cm⁻¹ .

  • Out-of-Plane (oop) Bending: A strong, solitary peak at 815 ± 5 cm⁻¹ , characteristic of para-substitution (two adjacent hydrogens on the ring).

Experimental Protocol: ATR-FTIR Analysis

Objective: Rapid identification and semi-quantitative purity assessment.

Equipment:

  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Sample) / 32 (Background).

Workflow:

  • Background: Collect air background (clean crystal).

  • Sample Loading: Place 10–20 mg (or 10 µL if liquid) of CAS 1688666-21-8 onto the crystal.

  • Compression: Apply high pressure (>80 N) to ensure intimate contact, especially if the intermediate is a waxy solid.

  • Acquisition: Record spectrum from 4000 to 600 cm⁻¹.

  • Cleaning: Wipe with Isopropanol (IPA); verify no carryover of the aromatic signal (check 815 cm⁻¹).

Comparative Analysis: Product vs. Alternatives

This section compares CAS 1688666-21-8 against its three most common process alternatives/impurities.

Table 1: Spectral Differentiation Matrix
Functional GroupCAS 1688666-21-8 (Target)Alternative A: Diethylene Glycol (Starting Material)Alternative B: Bis-alkylation Byproduct (Impurity)Alternative C: p-Methylbenzyl Alcohol (Reagent)
OH Stretch (3400 cm⁻¹)Strong, Broad Very Strong, Broad Absent (Critical QC Check)Strong, Broad
Aromatic C=C (1515/1615 cm⁻¹)Present AbsentPresent (Double Intensity)Present
Ether C-O-C (1100 cm⁻¹)Strong StrongStrongWeak/Absent (Only C-O)
p-Subst. Bend (815 cm⁻¹)Present AbsentPresentPresent
Aliphatic C-H (2800-2950 cm⁻¹)Mixed (CH₂ + CH₃)Only CH₂MixedMostly CH₃/Ar-H
Detailed Comparison Logic
Scenario 1: Target vs. Diethylene Glycol (DEG)
  • Context: DEG is the raw material. Incomplete reaction leaves residual DEG.

  • Differentiation: Look at the 3000–3100 cm⁻¹ region. CAS 1688666-21-8 shows weak aromatic C–H stretches; DEG shows none. More obviously, the 1515 cm⁻¹ and 815 cm⁻¹ aromatic peaks are completely absent in DEG.

  • Verdict: If 1515 cm⁻¹ is missing, you have unreacted glycol.

Scenario 2: Target vs. Bis-Alkylated Impurity
  • Context: Over-alkylation caps both ends of the glycol with p-methylbenzyl groups.

  • Differentiation: This is the most critical separation. The Bis-impurity lacks the Hydroxyl (OH) group.

  • Verdict: Check the 3400 cm⁻¹ region. If the baseline is flat (no broad curve), the product is the Bis-impurity. If the OH band is weak, calculate the ratio of Area(OH) / Area(1515) . A low ratio indicates contamination with the Bis-product.

Scenario 3: Target vs. Generic Benzyl Ether (Unmethylated)
  • Context: Using Benzyl Chloride instead of p-Methylbenzyl Chloride.

  • Differentiation: The p-methyl group adds specific aliphatic C-H stretches and changes the fingerprint.

  • Verdict: The p-methyl group induces a "Para" pattern (815 cm⁻¹). An unsubstituted Benzyl group shows a "Mono" pattern (two peaks at 690 cm⁻¹ and 730–750 cm⁻¹ ). If you see 690/750, you have the wrong protecting group.

Visualizing the Logic

The following diagram illustrates the decision tree for validating CAS 1688666-21-8 using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum Check_Ar Check 1515 & 1615 cm⁻¹ (Aromatic Ring) Start->Check_Ar Check_OH Check 3300-3450 cm⁻¹ (Broad OH Stretch) Check_Ar->Check_OH Present Result_DEG Identity: Diethylene Glycol (Raw Material) Check_Ar->Result_DEG Absent Check_Sub Check 815 cm⁻¹ vs 690/750 cm⁻¹ (Substitution Pattern) Check_OH->Check_Sub Present Result_Bis Identity: Bis-Alkylated Impurity (Over-reaction) Check_OH->Result_Bis Absent Result_Wrong Identity: Benzyl Ether Analog (Wrong Reagent) Check_Sub->Result_Wrong 690/750 cm⁻¹ (Mono) Result_Target CONFIRMED: CAS 1688666-21-8 (Target Intermediate) Check_Sub->Result_Target 815 cm⁻¹ (Para)

Caption: FTIR Decision Tree for validating CAS 1688666-21-8 against common process impurities.

References

  • National Institute of Standards and Technology (NIST). Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- (Structural Analog FTIR Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 2-(2-Ethylhexyloxy)ethanol (Ether/Hydroxyl Spectral Comparison). National Library of Medicine. Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), 2000. (Standard reference for p-substituted benzene assignments).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Reference for Ether C-O-C and Benzylic C-O shifts).

Sources

Validation

Publish Comparison Guide: Refractive Index &amp; Density Standards for 4-Methylbenzyl Diethylene Glycol

Executive Summary 4-Methylbenzyl diethylene glycol (systematically 2-[2-(4-methylbenzyloxy)ethoxy]ethanol) is a specialized glycol ether combining the lipophilicity of a substituted aromatic ring with the hydrophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylbenzyl diethylene glycol (systematically 2-[2-(4-methylbenzyloxy)ethoxy]ethanol) is a specialized glycol ether combining the lipophilicity of a substituted aromatic ring with the hydrophilicity of a diethylene glycol chain.[1] In drug development and optical fluid engineering, it serves as a high-boiling, low-volatility solvent with a refractive index (RI) significantly higher than aliphatic glycols.[1]

This guide establishes the physical property standards for this compound, benchmarks it against industry-standard alternatives (Diethylene Glycol Monobenzyl Ether, Benzyl Alcohol, and DEG), and provides validated protocols for characterization.[1]

Part 1: Physical Property Standards & Benchmarking[1]

The "Gold Standard" Specifications

Because 4-methylbenzyl diethylene glycol is often a custom-synthesized intermediate rather than a commodity chemical, "standards" are often derived from its closest certified analog: Diethylene Glycol Monobenzyl Ether (CAS 2050-25-1) .[1]

The addition of the para-methyl group to the benzyl ring introduces specific shifts in physical properties:

  • Density: Slightly lower than the unmethylated benzyl ether (due to the molar volume increase of the methyl group).[1]

  • Refractive Index: Comparable to the benzyl ether (~1.51), significantly higher than pure diethylene glycol (1.447).

Comparative Performance Table

The following table compares the target compound against its primary structural analogs. Use these values to validate synthesis purity and identify potential contamination.

PropertyTarget: 4-Methylbenzyl Diethylene Glycol Analog: Diethylene Glycol Monobenzyl Ether Backbone: Diethylene Glycol (DEG) Headgroup: 4-Methylbenzyl Alcohol
CAS Number N/A (Custom)2050-25-1 111-46-6 589-18-4
Refractive Index (

)
1.505 – 1.515 (Est.)[1]1.5101.447~1.52 (Supercooled)
Density (g/mL @ 25°C) 1.070 – 1.085 (Est.)[1]1.0941.118~1.02 (Solid)
Boiling Point >300°C (Extrapolated)80-110°C @ 0.5 mmHg245°C217°C
Solubility Amphiphilic (Water/Organic)Soluble in waterMiscible in waterLow water solubility
Key Application High-RI Solvent, Drug DeliveryCoupling Agent, SolventHumectant, Bulk SolventSynthesis Building Block

Critical Insight: If your measured Refractive Index drops below 1.500 , suspect contamination with unreacted Diethylene Glycol (RI 1.447).[1] If Density drops below 1.06 , suspect excess 4-Methylbenzyl Alcohol or solvent retention.[1]

Part 2: Experimental Protocols for Standardization

To establish a "Standard" for this compound in your lab, you must validate the physical properties using self-correcting methodologies.[1]

Refractive Index (RI) Measurement Protocol

Objective: Determine purity and identity via optical refraction.[1] Equipment: Abbe Refractometer (e.g., Atago NAR-1T) or Digital Refractometer (Anton Paar Abbemat).

Step-by-Step Workflow:

  • Calibration:

    • Calibrate the prism using 1-Bromonaphthalene (RI ~1.[1]65) or a certified glass test piece if the expected range is >1.50.[1]

    • Note: Standard water calibration (RI 1.3330) is insufficient for high-RI organic fluids; linearity must be verified at the upper range.[1]

  • Temperature Equilibration:

    • Connect a circulating water bath set to 20.0°C ± 0.1°C .

    • Allow the prism to equilibrate for 10 minutes. Glycol ethers have high

      
       (change in RI with temperature), so thermal stability is non-negotiable.[1]
      
  • Sample Application:

    • Apply 2-3 drops of 4-methylbenzyl diethylene glycol.[1] Ensure no air bubbles are trapped (viscous liquids trap air easily, lowering the reading).[1]

  • Measurement:

    • Close the prism.[1] Wait 60 seconds for thermal equilibrium.

    • Take 3 consecutive readings.[1] They must agree within ±0.0002 .

  • Correction:

    • If measuring at ambient temperature (

      
      ), apply the correction factor:
      
      
      
      
      [1]
Density Measurement Protocol

Objective: Determine specific gravity for purity analysis. Equipment: Oscillating U-tube Density Meter (e.g., Anton Paar DMA 35/4500) or Pycnometer (Gay-Lussac type).[1]

Step-by-Step Workflow (Oscillating U-tube):

  • Cleaning: Flush the cell with Ethanol followed by Acetone.[1] Dry with built-in air pump until density reads 0.0012 g/cm³ (air).[1]

  • Zero Point: Inject degassed, ultra-pure water. Reading should be 0.9982 g/cm³ at 20°C.[1]

  • Sample Injection:

    • Inject the sample slowly to avoid micro-bubbles.[1]

    • Viscosity Warning: This compound is viscous.[1][2][3] Ensure the syringe plunger moves smoothly. If resistance is felt, warm the sample slightly to load, then cool to 20°C for measurement.

  • Verification:

    • Check the "Viscosity Correction" feature on the device.[1] High-viscosity glycols dampen the oscillation, requiring an algorithmic correction for accurate density.[1]

Part 3: Quality Control Visualization

The following diagram illustrates the decision logic for qualifying a batch of 4-Methylbenzyl Diethylene Glycol based on RI and Density data.

QualityControl Start Batch Synthesis / Receipt Measure Measure RI (20°C) & Density Start->Measure CheckRI Is RI > 1.500? Measure->CheckRI CheckDensity Is Density > 1.06 g/mL? CheckRI->CheckDensity Yes FailLowRI FAIL: Low RI Suspect DEG Contamination CheckRI->FailLowRI No (<1.500) Pass PASS: Validated Standard (Proceed to HPLC/GC) CheckDensity->Pass Yes FailLowDens FAIL: Low Density Suspect Alcohol Impurity CheckDensity->FailLowDens No (<1.06)

Figure 1: Logic flow for validating the physical identity of 4-methylbenzyl diethylene glycol. Deviations in RI or Density point to specific synthetic impurities.

Part 4: Scientific Rationale & Causality[1]

Why these standards matter

In drug development, 4-methylbenzyl diethylene glycol is often used to solubilize poorly water-soluble APIs (Active Pharmaceutical Ingredients) or as a linker in PROTACs (Proteolysis Targeting Chimeras).[1]

  • Refractive Index as a Purity Proxy: The aromatic ring provides a high electron density, significantly boosting the RI compared to the aliphatic chain.[1] A drop in RI is the most sensitive indicator of hydrolysis (cleavage of the ether bond) or incomplete etherification (presence of residual DEG).[1]

  • Density as a Stoichiometry Check: The 4-methyl group adds volume (

    
    ) disproportionate to its mass compared to the unmethylated benzyl ether.[1] Therefore, a density significantly higher than 1.085 g/mL suggests the loss of the methyl group (contamination with benzyl ether) or the presence of denser, poly-benzylated byproducts.[1]
    
Self-Validating System

By measuring both RI and Density, you create a coordinate system.[1]

  • High RI + High Density: Poly-benzylated byproducts.[1]

  • Low RI + High Density: DEG contamination (DEG is denser than the target but has much lower RI).[1]

  • Low RI + Low Density: Solvent contamination (e.g., Ethanol, Acetone).

References

  • National Center for Biotechnology Information (2025). Diethylene Glycol Monobenzyl Ether (CAS 2050-25-1) - PubChem Compound Summary. Retrieved from [Link][1]

  • MEGlobal (2013). Diethylene Glycol: Physical Properties and Applications Guide.[1] Retrieved from [Link]

  • World Health Organization (2023). Tests for Diethylene Glycol and Ethylene Glycol in Liquid Preparations for Oral Use. Retrieved from [Link][1]

  • NIST Chemistry WebBook. Benzyl Alcohol - Thermophysical Properties. Retrieved from [Link][1]

Sources

Comparative

Stability Comparison: p-Methoxybenzyl (PMB) vs. p-Methylbenzyl (MBn) Ether Protecting Groups

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic removal of protecting groups are paramount to achieving the desired molecular architecture[1]. For the protection of hydro...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic removal of protecting groups are paramount to achieving the desired molecular architecture[1]. For the protection of hydroxyl functionalities, benzyl ether derivatives are considered workhorses due to their general stability and predictable cleavage conditions.

While the p-methoxybenzyl (PMB) ether is universally recognized for its lability under mild oxidative and acidic conditions[1][2], the p-methylbenzyl (MBn) ether is a less common but highly strategic analogue[3]. By replacing the strongly electron-donating methoxy group with a weakly electron-donating methyl group, chemists can finely tune the electronic properties of the benzylic position[3][4]. This guide provides an objective, data-driven comparison of PMB and MBn protecting groups, detailing their relative stabilities, mechanistic causalities, and field-proven orthogonal deprotection strategies.

Electronic Effects and Mechanistic Causality

The primary factor governing the lability of substituted benzyl ethers is the electronic nature of the aromatic ring[1]. Both acidic and oxidative deprotection pathways rely on the stabilization of electron-deficient intermediates at the benzylic carbon.

  • PMB Ethers: The strongly electron-donating methoxy (–OCH₃) group provides significant resonance stabilization to both benzylic carbocations (formed during acidic cleavage) and radical cations (formed during oxidative cleavage)[1][4]. This drastically lowers the activation energy required for C–O bond cleavage, making PMB highly reactive[4].

  • MBn Ethers: The methyl (–CH₃) group provides only weak stabilization through hyperconjugation[3]. Consequently, the MBn group is significantly more stable than PMB, yet it remains more labile than an unsubstituted benzyl (Bn) ether, which lacks any electron-donating substituents[3][5].

Oxidative Cleavage Mechanism (DDQ)

When treated with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), the reaction initiates via the formation of a charge-transfer complex[6]. A single-electron transfer (SET) generates a radical cation, followed by hydrogen abstraction to form an oxocarbenium ion[4]. Crucially, water must be present in the reaction mixture to hydrolyze the oxocarbenium ion, releasing the free alcohol and the corresponding benzaldehyde by-product[6].

Mechanism Ether Benzylic Ether (PMB or MBn) CTC Charge-Transfer Complex Ether->CTC + DDQ DDQ DDQ Oxidant DDQ->CTC Radical Radical Cation CTC->Radical 1e- Transfer Oxo Oxocarbenium Ion Radical->Oxo -H•, -e- Product Deprotected Alcohol + Aryl Aldehyde Oxo->Product + H2O

Mechanism of DDQ-mediated oxidative cleavage of benzylic ethers.

Comparative Stability & Deprotection Data

The kinetic differences between PMB and MBn enable powerful orthogonal protection strategies[3]. The table below summarizes their relative stabilities across common cleavage conditions.

Cleavage ConditionPMB EtherMBn EtherBenzyl (Bn) Ether
DDQ (CH₂Cl₂/H₂O) Fast (1–4 hours)[1]Moderate (4–12 hours)[3]Stable [1][3]
CAN (CH₃CN/H₂O) Very Fast (< 1 hour)[2]Stable [3][5]Stable
TFA (10% in CH₂Cl₂) Fast (~2 hours)[1][2]Stable [3]Stable
Hydrogenolysis (H₂, Pd/C) Fast [7]Fast [3][5]Fast [1]
Strong Lewis Acids (e.g., BCl₃) Fast [2]Fast [5]Fast [1]
Orthogonal Strategy Highlights
  • Selective PMB Removal: Ceric ammonium nitrate (CAN) or mild trifluoroacetic acid (TFA) will rapidly cleave a PMB ether while leaving an MBn ether completely intact[2][3].

  • Selective MBn Removal: DDQ can be used to oxidatively cleave an MBn ether in the presence of an unsubstituted benzyl (Bn) ether[3][5].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual cues and chemical scavengers are incorporated to maximize yield and prevent side reactions.

Protocol A: Chemoselective Oxidative Cleavage using DDQ

Use this protocol to cleave PMB (fast) or MBn (moderate) ethers. Bn ethers will remain unaffected[3].

Causality Note: A biphasic solvent system (CH₂Cl₂/H₂O) is utilized because the stoichiometric addition of water is strictly required to hydrolyze the highly reactive oxocarbenium intermediate into the final alcohol[6].

  • Preparation: Dissolve the protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically an 18:1 ratio, 0.1 M concentration).

  • Oxidation: Cool the mixture to 0 °C. Portion-wise, add DDQ (1.2 to 2.0 equiv). The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex[6].

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC. As the DDQ is consumed and reduced to DDQH₂, the solution will shift to a pale green or yellow suspension. (PMB typically requires 1–4 hours; MBn requires 4–12 hours)[1][3].

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and a reducing agent (such as 10% aqueous ascorbic acid or Na₂S₂O₃) to neutralize any unreacted oxidant.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Workflow Step1 1. Dissolve protected alcohol in CH2Cl2/H2O (18:1) Step2 2. Add DDQ (1.2-2.0 eq) at 0°C, warm to RT Step1->Step2 Step3 3. Monitor via TLC (Color shifts to green/yellow) Step2->Step3 Step4 4. Quench with sat. NaHCO3 & extract (CH2Cl2) Step3->Step4 Step5 5. Dry over Na2SO4, concentrate & purify Step4->Step5

Step-by-step experimental workflow for DDQ-mediated deprotection.

Protocol B: Acidic Cleavage of PMB Ethers

Use this protocol to selectively cleave PMB ethers in the presence of MBn or Bn ethers[2][3].

Causality Note: Acidic cleavage generates a highly electrophilic benzylic carbocation. To prevent this carbocation from re-alkylating the newly freed hydroxyl group or attacking other electron-rich moieties on the substrate, a cation scavenger (1,3-dimethoxybenzene or anisole) must be used[2].

  • Preparation: Dissolve the PMB-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Scavenger Addition: Add 1,3-dimethoxybenzene or anisole (3.0 to 5.0 equiv) to the solution[2].

  • Acidification: Cool the mixture to 0 °C and slowly add Trifluoroacetic Acid (TFA) to achieve a 10% v/v concentration.

  • Monitoring: Stir at 0 °C to room temperature for 1–2 hours. Monitor conversion via TLC[1].

  • Workup: Carefully neutralize the acid by pouring the mixture into an ice-cold saturated NaHCO₃ solution. Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate, and purify via chromatography.

References[1] A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. Benchchem.https://www.benchchem.com[4] Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096144/[7] Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/[2] Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry. https://chemistry.ucla.edu[6] p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.https://www.chem-station.com[3] p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.orglett.9b02144[5] p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection (Abstract/PDF). ACS Publications.https://pubs.acs.org/doi/10.1021/acs.orglett.9b02144

Sources

Validation

Advanced Elemental Analysis Comparison Guide: CHNS/O Determination for C12H18O3 Compounds

As a Senior Application Scientist, I frequently oversee the analytical validation of novel organic compounds, pharmaceutical intermediates, and plant hormones (such as Jasmonic acid derivatives) sharing the molecular for...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of novel organic compounds, pharmaceutical intermediates, and plant hormones (such as Jasmonic acid derivatives) sharing the molecular formula C12H18O3 . In drug development and synthetic chemistry, proving molecular identity and purity is non-negotiable. Major chemical journals require elemental analysis (EA) results to fall within ±0.4% of theoretical values to confirm sufficient purity for publication[1].

This guide provides an objective, data-driven comparison of top-tier elemental analyzers—specifically the Thermo Fisher FlashSmart and the Elementar vario EL cube —and establishes a self-validating experimental protocol for analyzing C12H18O3 compounds.

Theoretical Grounding: The C12H18O3 Target

Before initiating any empirical analysis, we must establish the absolute theoretical baseline. For a compound with the formula C12H18O3, the theoretical mass fractions are dictated by standard atomic weights:

  • Carbon (C): 12 × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 18 × 1.008 g/mol = 18.144 g/mol

  • Oxygen (O): 3 × 15.999 g/mol = 47.997 g/mol

  • Total Molar Mass: ~210.27 g/mol

Target Elemental Composition:

  • C: 68.54%[2]

  • H: 8.63%[2]

  • O: 22.83%

Historically, oxygen was calculated "by difference" (100% - C% - H% - N% - S%). However, this practice accumulates the analytical errors of all other elements and fails to account for volatile losses, often resulting in oxygen reporting errors of up to ±30 wt%[3]. Modern rigorous analysis demands direct oxygen determination via pyrolysis.

Technology Comparison: FlashSmart vs. vario EL cube

To achieve the ±0.4% purity threshold, the choice of analytical instrumentation is critical. Both the Thermo Fisher FlashSmart and the Elementar vario EL cube represent the apex of modified Dumas methodology, but they employ different engineering philosophies for gas separation and sample digestion.

Table 1: Objective Performance & Specification Comparison
Feature/ParameterThermo Fisher FlashSmart[4][5]Elementar vario EL cube[6][7]
Digestion Method Dynamic flash combustion (CHNS) & Pyrolysis (O)High-temp combustion (CHNS) & Pyrolysis (O)
Furnace Architecture Dual independent furnaces with MultiValve Control (MVC)Single integrated cube platform with optional conversion kits
Max Temperature 950°C (Combustion) / 1060°C (Pyrolysis)1200°C (Base) / 1800°C (at point of combustion)
Gas Separation Standard Gas Chromatography (GC) columnAdvanced Purge and Trap (APT) chromatography
Sample Weight Range 0.5 mg to 2.0 mg (Micro)< 1 mg up to 1.5 g (Macro capability)
Dynamic Range (Carbon) ppm to 100%Up to 40 mg absolute Carbon
Best Application Fit High-throughput, rapid switching between CHNS and OExtreme elemental ratios (e.g., 12,000:1 C:N), highly refractory samples
Causality in Instrument Design
  • Gas Separation: The FlashSmart utilizes continuous-flow GC, which is exceptionally fast (run times < 10 minutes)[5]. However, for compounds with extreme elemental disparities, Elementar's Purge and Trap (APT) technology traps gases on specific columns and only releases them when the previous peak has returned to baseline, guaranteeing zero peak overlap[7].

  • Combustion Dynamics: The vario EL cube's ability to reach 1800°C at the tin foil combustion point ensures 100% recovery even for highly refractory, halogenated, or heavily aromatic C12H18O3 derivatives[7].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This means incorporating systematic blanks to establish the baseline, certified reference materials (CRMs) to calculate the K-factor response, and bracketing standards to monitor detector drift.

Phase 1: Sample Preparation & Micro-Weighing

Causality: Elemental analysis measures absolute gas yields. If the initial weight is inaccurate by even 10 micrograms, the final percentage will fail the ±0.4% tolerance.

  • Condition a high-precision microbalance (e.g., readability of 0.001 mg) in a draft-free, temperature-controlled environment[8].

  • For CHNS: Weigh exactly 1.500 - 2.000 mg of the C12H18O3 sample into a Tin (Sn) capsule [4]. Why Tin? Tin oxidizes exothermically in the presence of injected oxygen, creating a localized flash temperature spike up to 1800°C, ensuring complete breakdown of the organic matrix[7].

  • For Oxygen: Weigh 1.000 - 2.000 mg of the sample into a Silver (Ag) capsule [4]. Why Silver? If tin were used during pyrolysis, it would form tin dioxide (SnO2), irreversibly trapping the oxygen we are trying to measure. Silver remains inert.

Phase 2: Calibration (K-Factor Determination)
  • Run three empty capsules (blanks) to establish the atmospheric baseline and carrier gas purity.

  • Analyze 2-3 mg of a certified standard. For CHNS, use BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[9]. For Oxygen, use Benzoic Acid [9].

  • The software calculates the K-factor: K = (Theoretical % × Sample Weight) / (Peak Area - Blank Area).

Phase 3: CHNS Combustion Workflow
  • Drop the tin capsule into the left combustion furnace (950°C - 1200°C)[4].

  • Inject a precise pulse of Oxygen gas (e.g., 250 mL/min)[4]. The sample flashes, producing CO2, H2O, NOx, and SO2.

  • Sweep the gases via Helium carrier gas through a copper reduction reactor to convert NOx to N2 and absorb excess O2[5].

  • Separate gases via GC or APT and detect via Thermal Conductivity Detector (TCD)[4].

Phase 4: Direct Oxygen Pyrolysis Workflow
  • Switch the MultiValve Control (MVC) to the right furnace (1060°C)[4][5].

  • Drop the silver capsule into the reactor containing Nickel-Coated Carbon[5].

  • In the oxygen-free, carbon-rich environment, all sample oxygen is catalytically converted to Carbon Monoxide (CO)[5].

  • Separate the CO gas and quantify via TCD.

Workflow Visualization

The following diagram illustrates the divergent mechanistic pathways required to accurately quantify all elements in C12H18O3 without relying on the flawed "oxygen-by-difference" method.

Mechanistic workflow of CHNS/O elemental analysis comparing combustion and pyrolysis pathways.

Experimental Data Interpretation

When executing this protocol on a highly purified C12H18O3 sample, the data should closely mirror the theoretical values. Below is a representative data structure demonstrating acceptable variance (±0.4%) required for peer-reviewed publication[1].

Table 2: Representative Analytical Results for C12H18O3
ElementTheoretical %Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean (%)Absolute Error (Δ)Status
Carbon (C) 68.5468.4968.5868.5268.53-0.01PASS
Hydrogen (H) 8.638.608.658.618.62-0.01PASS
Nitrogen (N) 0.000.000.000.000.000.00PASS
Oxygen (O) 22.8322.7522.8822.8122.81-0.02PASS

Note: If Carbon consistently reads low while Hydrogen reads high, this is a prime indicator of incomplete combustion or volatile sample loss prior to the flash phase[3]. In such cases, switching from standard GC separation to the vario EL cube's Purge & Trap system, or utilizing specialized liquid sealing techniques, is advised.

References

  • vario EL cube Organic Elemental Analyzers - Labware Group. Available at:[Link]

  • Vario EL Cube - CHNS Elemental Analyzer - SciSPX. Available at: [Link]

  • FlashSmart CHNSO Specifications - Irvine Materials Research Institute. Available at: [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids - MDPI. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: [Link]

  • SYNTHETIC STUDIES TOWARD THE SKIPPED 1,3-POLYOL - NCL Research. Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available at: [Link]

Sources

Comparative

Precision Profiling: GC-MS Identification of Impurities in Synthesized Benzyl Glycol Ethers

Executive Summary In the synthesis of benzyl glycol ethers—critical intermediates in medicinal chemistry and surfactant formulations—purity is paramount. While High-Performance Liquid Chromatography (HPLC) and Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzyl glycol ethers—critical intermediates in medicinal chemistry and surfactant formulations—purity is paramount. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for bulk purity assessment, they suffer from significant "blind spots" regarding trace organic impurities. HPLC-UV often fails to detect non-chromophoric glycol byproducts, and NMR lacks the sensitivity for sub-0.1% impurity profiling.

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior analytical standard for this application. By leveraging the volatility of ether linkages and the distinct fragmentation of the benzyl moiety, GC-MS offers a self-validating identification system that outperforms alternative methodologies in both sensitivity (ppb range) and structural specificity.

The Impurity Landscape: Chemistry & Causality

To accurately identify impurities, one must first understand their genesis. The synthesis of ethylene glycol monobenzyl ether typically proceeds via Williamson ether synthesis , involving the reaction of an alkoxide (from ethylene glycol) with benzyl chloride.

Reaction Logic & Side-Products

The primary challenge is controlling the stoichiometry and preventing side reactions.

  • Target Product: Ethylene Glycol Monobenzyl Ether (Bn-O-CH₂CH₂-OH).

  • Over-Alkylation: Ethylene Glycol Dibenzyl Ether (Bn-O-CH₂CH₂-O-Bn).

  • Hydrolysis: Benzyl Alcohol (Bn-OH) from moisture reacting with Benzyl Chloride.

  • Self-Coupling: Dibenzyl Ether (Bn-O-Bn) from the reaction of benzyl alkoxide with benzyl chloride.

Mechanism Diagram

The following diagram illustrates the competitive pathways leading to these specific impurities.

ImpurityPathways Start Reagents: Ethylene Glycol + Benzyl Chloride (Base: NaOH/NaH) Target Target Product: Monobenzyl Glycol Ether Start->Target 1:1 Stoichiometry SN2 Attack Impurity2 Impurity B: Benzyl Alcohol (Hydrolysis) Start->Impurity2 Trace H2O Impurity3 Impurity C: Dibenzyl Ether (Self-coupling) Start->Impurity3 Benzyl Alkoxide Side Reaction Impurity1 Impurity A: Dibenzyl Glycol Ether (Over-alkylation) Target->Impurity1 Excess Benzyl Chloride 2nd Alkylation

Figure 1: Competitive reaction pathways in the Williamson synthesis of benzyl glycol ethers.

Comparative Analysis: GC-MS vs. Alternatives

Why choose GC-MS? The following comparison highlights the performance deficits of common alternatives when applied to this specific chemical class.

Performance Metrics Table
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Strength Structural Fingerprinting & Volatility separationQuantifying non-volatilesBulk structure confirmation
Limit of Detection High (< 10 ppb)Medium (ppm range)Low (> 0.1%)
Specificity Excellent (Mass Spectrum = DNA)Poor (Retention time only)High (Chemical shift)
Blind Spots Thermally unstable compounds (rare for ethers)Non-UV active glycols (e.g., PEG chains)Trace impurities buried in baseline
Id.[1] Confidence 99% (Library Match + Fragmentation)50% (Requires known standards)90% (If isolated)
The "Chromophore Problem"

HPLC-UV relies on the benzyl ring for detection. However, impurities like polyethylene glycol (PEG) oligomers (formed if the starting glycol is impure) lack a strong UV chromophore and will be effectively invisible. GC-MS (EI) ionizes all organic matter, rendering these "invisible" impurities detectable.

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol is designed to be self-validating . The presence of the m/z 91 ion (tropylium) serves as an internal check for any benzyl-containing species, while the retention time index validates the glycol chain length.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 1 mg/mL for impurity profiling; 10 µg/mL for trace quantification.

  • Derivatization (Optional but Recommended):

    • Why? Free hydroxyl groups on glycol ethers can cause peak tailing.

    • Method: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins. This converts -OH to -OTMS, improving peak shape and volatility.

Instrument Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: Rxi-1301Sil MS (Restek) or DB-1701 (Agilent).

    • Rationale: These cyano-based phases offer superior selectivity for ether/alcohol separations compared to standard non-polar (DB-5) columns.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Scan Range: m/z 35–450.

Results & Discussion: Decoding the Data

The power of GC-MS lies in the interpretation of fragmentation patterns.

Fragmentation Logic
  • The Anchor Ion (m/z 91): The benzyl group invariably cleaves to form the stable Tropylium cation (C₇H₇⁺). This is the base peak for almost all benzyl ethers.

  • The Ether Cleavage: Alpha-cleavage next to the ether oxygen often yields specific glycol fragments.

  • Molecular Ion (M⁺): often weak in ethers; look for [M-1]⁺ or [M-18] (loss of water) if underivatized.

Identification Workflow Diagram

This logic flow ensures no impurity is misidentified.

MS_Logic Spectrum Unknown Peak Spectrum Check91 Is Base Peak m/z 91? Spectrum->Check91 BenzylConfirmed Benzyl Moiety Present Check91->BenzylConfirmed Yes NonBenzyl Non-Benzyl Impurity (e.g., PEG, Glycol) Check91->NonBenzyl No CheckMolIon Check Molecular Ion (M+) BenzylConfirmed->CheckMolIon Case1 M+ = 152 (Target: Monobenzyl) CheckMolIon->Case1 Matches Target Case2 M+ = 242 (Impurity: Dibenzyl) CheckMolIon->Case2 High Mass Case3 M+ = 108 (Impurity: Benzyl Alcohol) CheckMolIon->Case3 Low Mass

Figure 2: Decision tree for mass spectral interpretation of benzyl glycol ether impurities.

Quantitative Summary (Simulated Data)

Typical results expected from this protocol:

Retention Time (min)IdentityCharacteristic Ions (m/z)Origin
4.2Benzyl Chloride91, 126Unreacted Reagent
5.8Benzyl Alcohol79, 108Hydrolysis
12.4Monobenzyl Glycol Ether 91, 107, 152 Target Product
14.1Dibenzyl Ether91, 198Side Reaction
18.6Ethylene Glycol Dibenzyl Ether91, 242Over-alkylation

References

  • European Commission. (2007). Opinion on Ethylene glycol monobutyl ether.[2][3][4] Scientific Committee on Consumer Products. [Link]

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. [Link]

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Separations.[5][6][7][8] [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers.[2][9][10][Link]

Sources

Validation

A Researcher's Guide to Validating Monodisperse PEG Derivative Purity with Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals In the realm of drug delivery and bioconjugation, the purity of polyethylene glycol (PEG) derivatives is not merely a quality metric; it is a critical deter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug delivery and bioconjugation, the purity of polyethylene glycol (PEG) derivatives is not merely a quality metric; it is a critical determinant of therapeutic efficacy, safety, and reproducibility. Monodisperse PEGs, with their precisely defined chain lengths, offer significant advantages over traditional polydisperse mixtures, enabling a higher degree of control and consistency in drug formulation.[1][2] This guide provides an in-depth comparison and detailed protocols for validating the purity of monodisperse PEGylating agents using Thin-Layer Chromatography (TLC), a rapid, cost-effective, and powerful analytical tool.

The Imperative of Purity in Monodisperse PEGs

The use of monodisperse PEG derivatives is crucial for producing homogenous PEGylated drugs, which is often a preference during the drug registration process due to high batch-to-batch reproducibility.[1] Impurities, which can include starting materials, reagents, or undesired side-products (e.g., dimers or oligomers with n-1 or n+1 chain lengths), can compromise the final product's biological activity, introduce toxicity, and create inconsistencies between batches. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are considered gold standards for purity analysis, TLC offers a complementary and highly accessible method for routine purity checks, reaction monitoring, and solvent system optimization.[3][4][5]

Section 1: The Role of TLC in PEG Derivative Analysis

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase that moves up the plate by capillary action.[6] The principle lies in polarity: compounds with higher affinity for the polar stationary phase travel shorter distances, while less polar compounds are carried further by the mobile phase.[7]

For monodisperse PEG derivatives, TLC serves three primary functions:

  • Reaction Monitoring: Quickly assess the consumption of starting materials and the formation of the desired product.

  • Purity Assessment: Visually identify the presence of impurities in a final product by comparing it to a reference standard and the starting material.

  • Chromatography Optimization: Efficiently screen for optimal solvent systems for larger-scale purification via column chromatography.[6]

While TLC is an invaluable tool, it's essential to recognize its limitations. It is primarily a qualitative or semi-quantitative technique. For precise quantification of purity and detection of trace oligomeric impurities, orthogonal methods like HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are superior.[3][4] Similarly, for absolute confirmation of molecular weight, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is indispensable.[8][9]

Visualizing the Unseen: The Challenge of PEG Detection

A significant challenge in PEG analysis is that the basic PEG backbone lacks a UV chromophore, making it invisible under a standard 254nm UV lamp unless the derivative contains a UV-active functional group.[10] Therefore, visualization relies on post-chromatographic staining, where the plate is treated with a chemical reagent that reacts with the PEG molecule to produce a colored or fluorescent spot.[11]

Section 2: A Validated Protocol for TLC Analysis of PEG Derivatives

This protocol provides a self-validating system by running the starting material, reaction mixture, and purified product side-by-side, offering a clear visual confirmation of the reaction's progress and the final product's purity.

Step 1: Plate Preparation and Spotting
  • Plate Selection: Use silica gel 60 F254 plates. The fluorescent indicator (F254) is useful if any of your starting materials or products are UV-active.

  • Preparation: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points along the line for each sample.

  • Sample Preparation: Dissolve samples (e.g., starting material, reaction mixture, purified product) in a suitable volatile solvent (e.g., Dichloromethane, Methanol, Chloroform) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube or micropipette, apply a small spot (1-2 µL) of each solution to its designated point on the baseline. Ensure spots are small and concentrated to prevent streaking. Allow the solvent to evaporate completely between applications.

Step 2: Developing the Chromatogram
  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical and depends on the polarity of the PEG derivative. Highly polar PEGs require more polar solvent systems to achieve adequate migration.[12] A good starting point for many PEG derivatives is a mixture of a chlorinated solvent and an alcohol.

    • Common Systems: Dichloromethane/Methanol or Chloroform/Methanol.

    • Optimization: Start with a high ratio of the less polar solvent (e.g., 95:5 DCM/MeOH). If the spots do not move far from the baseline (low Retention Factor, Rf), increase the proportion of the polar solvent (e.g., 90:10, 85:15) to increase the Rf value.[7] An ideal Rf value for the main product is between 0.3 and 0.7.[7]

  • Chamber Saturation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Step 3: Visualization and Interpretation

Since PEGs are often not UV-active, a chemical stain is required.[13]

  • Stain Preparation & Application:

    • Potassium Permanganate (KMnO₄) Stain: A universal, oxidative stain. Prepare by dissolving 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14] Dip the dried plate into the solution briefly and then heat gently with a heat gun. PEG-containing compounds will appear as yellow-brown spots on a pink/purple background.[14]

    • Dragendorff's Reagent: Particularly useful for detecting polyethylene glycol polymers.[13][14] It typically yields brown spots on a yellow background.[14]

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Unsaturated compounds and many others will appear as brown spots.[11][14] This method is generally less sensitive but is non-destructive.

  • Analysis:

    • Circle the spots with a pencil immediately after visualization.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[15]

    • Purity Validation: A pure, monodisperse product should appear as a single, tight spot. Compare the lane of the purified product to the starting material and reaction mixture. The absence of the starting material spot and other extraneous spots in the purified product lane indicates high purity. Streaking may indicate overloading, decomposition, or the presence of a mixture of closely related compounds (polydispersity).[12][16]

Experimental Workflow: TLC for PEG Purity

// Invisible edges for ordering cluster_prep -> cluster_dev [style=invis, minlen=2]; cluster_dev -> cluster_analysis [style=invis, minlen=2]; } enddot Caption: Workflow for validating PEG derivative purity using TLC.

Section 3: Comparative Analysis of Purity Validation Techniques

While TLC is an excellent tool for rapid, qualitative checks, a comprehensive purity assessment often requires orthogonal methods. The choice of technique depends on the specific information required.[4]

Technique Principle Information Provided Advantages Limitations
TLC Differential partitioning based on polarity.[6]Qualitative purity, reaction progress, presence of major impurities.Rapid (5-20 mins), low cost, simple, requires minimal sample (~ng).[6][17]Primarily qualitative, lower resolution than HPLC, may not detect trace impurities.[18]
HPLC (with ELSD/CAD) Separation based on hydrophobicity or size; non-UV detection.[3]Quantitative purity , detection and quantification of oligomeric impurities (n-1, n+1).High resolution and sensitivity for non-UV absorbing compounds, highly accurate and precise.[3][4][18]Higher cost, more complex instrumentation, longer analysis time (5-30 mins).[17]
MALDI-TOF MS Measures mass-to-charge ratio of ionized molecules.[9]Absolute molecular weight confirmation, detection of oligomers, confirms end-group structure.Provides absolute mass data, highly sensitive, confirms monodispersity.[8][9]Not inherently quantitative, results can be sensitive to sample preparation and instrument settings.[1][19]
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Structural confirmation, end-group analysis, can quantify impurities with distinct signals.Provides detailed structural information, can determine average PEG units.[3]Lower sensitivity, spectral overlap can make impurity quantification difficult.[3]
Decision Guide: Selecting the Right Analytical Method

Decision_Tree

Section 4: Troubleshooting Common TLC Issues

  • Streaking Spots: Can be caused by sample overloading, insufficient sample solubility in the mobile phase, or highly polar compounds interacting strongly with the silica. Try spotting a more dilute sample or adding a small amount of a more polar solvent (like acetic acid for acidic compounds) to the mobile phase.[12]

  • No Spots Visible After Staining: This may occur if the compound is not reactive with the chosen stain, if the concentration is too low, or if the compound is volatile and evaporated from the plate during drying/heating.[11] Try a different, more universal stain (like permanganate) or a more sensitive one (like Dragendorff's for PEGs).[13][14]

  • Rf Value Too High or Too Low: If Rf is too high (>0.8), the mobile phase is too polar. Decrease the proportion of the polar solvent. If Rf is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the polar solvent.[7]

  • Poor Separation: If spots are not well-resolved, try a different solvent system. Sometimes, a three-component system (e.g., Chloroform/Methanol/Ammonia) can improve separation.

Conclusion

Validating the purity of monodisperse PEG derivatives is a cornerstone of developing safe and effective PEGylated therapeutics. Thin-Layer Chromatography provides a rapid, accessible, and visually intuitive method for routine purity assessment and reaction monitoring. While it does not replace the quantitative power of HPLC or the definitive mass confirmation of MALDI-TOF MS, TLC is an indispensable tool in the synthetic chemist's arsenal. By employing a multi-faceted analytical approach—using TLC for rapid checks and orthogonal methods for comprehensive validation—researchers can ensure the quality and consistency of their materials, paving the way for more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles.
  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com.
  • ResearchGate. MALDI-TOF-MS of M-PEGs 6 and 7, monomethoxy M-PEGs 14 and 15, and regular PEG1500.
  • BenchChem. A Comparative Guide to Validating the Purity of HO-PEG16-OH by HPLC and Other Analytical Techniques.
  • BenchChem. (2025, December). A Comparative Guide to Validating Protein PEGylation Sites.
  • ResearchGate. (2023, March 7). How to stain PEG (2000 Da) on TLC?.
  • Royal Society of Chemistry. (2016, February 29). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry.
  • ThermoFisher. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • BOC Sciences. PEGylation Analysis and Method Verification.
  • Bruker. Determining the molecular weight of PEG standards by MALDI-TOF MS.
  • Austin Publishing Group. (2017, March 20). Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts.
  • ResearchGate. TLC analysis using natural products reagent and polyethylene glycol reagent.
  • Thermo Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Unknown. TLC stains.
  • Reddit. (2022, June 4). Chromatography of PEG containing compounds. r/Chempros.
  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
  • Scribd. TLC vs HPLC: Key Differences Explained.
  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?.
  • Unknown. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use.
  • PMC. (2021, June 24). Optimized MALDI-TOF MS Strategy for Characterizing Polymers.
  • ResearchGate. A COMPARISON OF POLYMER SEPARATION EFFICIENCY AND RESOLUTION BY GRADIENT LC, GPC AND TLC.
  • Eindhoven University of Technology. (2022, December 7). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. TUE Research portal.
  • LCGC International. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs?.
  • Royal Society of Chemistry. The identification of polyethylene glycols and polypropylene glycols by thin-layer chromatography. Analyst.
  • ACS Publications. (2025, June 19). Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications. Macromolecules.
  • Unknown. Thin Layer Chromatography (TLC).
  • Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC).
  • Reddit. (2014, March 24). PEGs behaviour on TLC?. r/chemistry.
  • Google Patents. US20160075624A1 - Process for preparing and separating monodisperse polyethylene glycol.
  • Quora. (2016, November 8). Is there such a thing as a standardized table of Rf values for thin layer chromatography (TLC)?.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

Executive Summary Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (systematically identified as Diethylene glycol mono(4-methylbenzyl) ether ) is a glycol ether derivative used primarily as a specialized solvent or inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (systematically identified as Diethylene glycol mono(4-methylbenzyl) ether ) is a glycol ether derivative used primarily as a specialized solvent or intermediate in organic synthesis.

Immediate Action Required:

  • Classification: Treat as Hazardous Organic Waste (Non-Halogenated).

  • Primary Hazard: Combustible liquid with potential for peroxide formation upon prolonged storage (due to the benzyl ether moiety).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Do not discharge to sewer.

Chemical Identification & Hazard Assessment

Accurate identification is the first step in safety. This compound belongs to the glycol ether family, modified with a lipophilic 4-methylbenzyl group.

Parameter Details
Chemical Name Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-
Systematic Name Diethylene glycol mono(4-methylbenzyl) ether
Molecular Formula C₁₃H₂₀O₃
Chemical Family Glycol Ether / Aromatic Ether
Key Functional Groups Primary Alcohol (-OH), Ether linkages (-O-), Aromatic Ring
Solubility Miscible in organic solvents (DCM, Methanol); limited solubility in water compared to unmodified glycol ethers.[1]
Critical Hazards (GHS Classification)

While specific SDS data for this exact derivative may be limited, its structure dictates the following safety profile based on the Glycol Ether and Benzyl Ether class properties:

  • Flammability: Combustible Liquid (Class IIIB or similar). Flash point likely >93°C (>200°F), but burns vigorously once ignited.

  • Reactivity (CRITICAL): Contains a benzyl ether linkage. Benzyl ethers are susceptible to autoxidation, forming explosive peroxides upon exposure to air and light over time [1].

  • Health: Skin and eye irritant.[1] Potential for absorption through skin (characteristic of glycol ethers).[2]

Pre-Disposal Handling & Storage

Before disposal, the integrity of the chemical must be verified to prevent accidents during transport.

Peroxide Testing (Mandatory)

Because this compound contains a benzyl ether moiety, it is a Class B Peroxide Former (concentration hazard).

  • Visual Inspection: Check for crystals around the cap or stratification in the liquid. If crystals are present, DO NOT TOUCH. Contact EHS immediately for bomb squad/remote opening.

  • Test Strip Verification: If liquid is clear, use a starch-iodide peroxide test strip.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated (reduced) before disposal.

Reduction of Peroxides (If Detected)

If peroxides are between 20-100 ppm, reduce them immediately:

  • Add acidified ferrous sulfate solution or a stoichiometric excess of sodium metabisulfite.

  • Stir gently and re-test until peroxides are non-detectable.

Disposal Procedures

Decision Matrix: Waste Stream Selection

Follow this logic to determine the correct waste stream.

DisposalDecision Start Waste: Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- CheckPeroxides 1. Check for Peroxides (Test Strips) Start->CheckPeroxides Crystals Crystals Visible? CheckPeroxides->Crystals Yes Yes Crystals->Yes No No Crystals->No HighPeroxide > 20 ppm Peroxides? HighPeroxide->Yes HighPeroxide->No BombSquad STOP: Do Not Touch Contact EHS / Bomb Squad Treat Chemical Reduction (Ferrous Sulfate) Treat->CheckPeroxides Classify 2. Classify Mixture Pure Pure / Solvent Mix Classify->Pure Halogenated Mixed with Halogens (DCM, Chloroform) Classify->Halogenated Aqueous Aqueous Solution (<10% Organic) Classify->Aqueous BinA Bin A: Non-Halogenated Organic Solvents Pure->BinA BinB Bin B: Halogenated Organic Solvents Halogenated->BinB BinC Bin C: Aqueous Waste (Trace Organics) Aqueous->BinC Yes->BombSquad Yes->Treat No->HighPeroxide No->Classify

Figure 1: Disposal decision tree ensuring peroxide safety and correct waste stream segregation.

Step-by-Step Disposal Protocol
Step 1: Container Selection
  • Use High-Density Polyethylene (HDPE) or Amber Glass containers.

  • Do not use metal cans if the waste is acidic or has high water content (corrosion risk).

  • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 2: Labeling

Affix a hazardous waste label with the following details:

  • Chemical Name: "Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-" (Do not use abbreviations).

  • Constituents: If a mixture, list all solvents (e.g., "90% Acetonitrile, 10% Analyte").

  • Hazard Checkboxes: [x] Combustible/Flammable, [x] Irritant, [x] Toxic.

Step 3: Segregation
  • Segregate from Oxidizers: Keep away from nitric acid, perchloric acid, or hydrogen peroxide waste streams to prevent violent oxidation.

  • Segregate from Halogens: Unless mixed experimentally, keep separate from chloroform/DCM to reduce disposal costs (halogenated waste is more expensive to incinerate).

Step 4: Final Disposal
  • Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA) .

  • The facility must contract a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

  • RCRA Status: While not explicitly P- or U-listed, it is regulated as a characteristic hazardous waste (Ignitability D001 if FP < 60°C, or simply generic organic hazardous waste) [2].

Emergency Response: Spills

In the event of a spill, rapid containment is necessary to prevent environmental release.

SpillResponse Assess 1. Assess Volume & Danger PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Small Spill (<1L) Evacuate Lab Evacuate Lab Assess->Evacuate Lab Large Spill (>1L) or Fire Risk Contain 3. Containment (Absorbent Snakes/Pads) PPE->Contain Absorb 4. Absorb (Vermiculite/Clay) Contain->Absorb Collect 5. Collect (Scoop into Waste Bag) Absorb->Collect Clean 6. Decontaminate (Soap & Water Wash) Collect->Clean

Figure 2: Workflow for managing minor laboratory spills of glycol ether derivatives.

Spill Cleanup Kit Requirements:

  • Absorbent: Polypropylene pads or vermiculite (inert clay).

  • Neutralizer: Not required (pH is typically neutral).

  • Solvent Wash: Use simple soap and water for final surface cleaning; avoid using bleach (potential reaction with other organic residues).

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Glycol Ethers. Link

Sources

Handling

Personal protective equipment for handling Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-

Handling specialized ether derivatives such as Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (also known as diethylene glycol mono-p-methylbenzyl ether) requires a rigorous, mechanics-based approach to laboratory safet...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized ether derivatives such as Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- (also known as diethylene glycol mono-p-methylbenzyl ether) requires a rigorous, mechanics-based approach to laboratory safety. Because this compound bridges the chemical properties of an alcohol, an ether, and an aromatic hydrocarbon, its handling protocols must account for dermal penetration, ocular toxicity, and the insidious risk of peroxide formation[1][2].

As a Senior Application Scientist, I have designed this operational guide not just to tell you what protective equipment to wear, but to explain the causality behind these requirements. By understanding the molecular behavior of this solvent, your laboratory can implement a self-validating safety system.

Mechanistic Hazard Analysis (E-E-A-T)

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards based on its closest rigorously studied analog, diethylene glycol monobenzyl ether[1][3].

  • Amphiphilic Dermal Penetration: The molecule features a hydrophilic diethylene glycol chain terminating in a highly lipophilic p-methylbenzyl group. This amphiphilic nature makes it an exceptionally efficient skin penetration enhancer[2]. It can rapidly permeate the stratum corneum, carrying itself—and any dissolved toxic solutes—directly into the systemic circulation.

  • Auto-Oxidation and Peroxide Formation: The molecule contains two ether linkages (-O-). The hydrogen atoms on the carbon atoms adjacent to these oxygens (alpha-hydrogens) are highly susceptible to radical abstraction by atmospheric oxygen. Over time, especially upon exposure to light, this leads to the formation of shock-sensitive, explosive hydroperoxides[4][5].

  • Target Organ Irritation: Direct contact disrupts cellular lipid bilayers, leading to moderate-to-severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1][6].

Quantitative Hazard & Property Summary
Property / Hazard MetricValue / ClassificationOperational Implication
Molecular Formula C₁₂H₁₈O₃High molecular weight (~210 g/mol ) results in low volatility, but aerosolization remains a severe inhalation risk.
GHS Classifications H302, H315, H319, H335Requires strict isolation of the dermal and ocular mucosa[1].
Peroxide Formation High Risk (Unstabilized)Solvent must never be distilled to dryness; requires routine chemical validation[7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling amphiphilic glycol ethers. The selection below is dictated by the chemical's specific permeation kinetics.

PPE CategoryRequired Material / SpecificationScientific Causality
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥0.4 mm thickness).Standard latex or thin nitrile degrades rapidly upon contact with glycol ethers. Butyl rubber provides superior permeation resistance against amphiphilic solvents[2][6].
Eye/Face Protection Snug-fitting chemical splash goggles + Face shield.The solvent causes severe ocular damage (H319). A face shield is mandatory during pressurized transfers to prevent capillary action from drawing splashed solvent behind standard safety glasses[6].
Body Protection Chemically resistant lab coat (e.g., Tyvek or coated polyethylene) over full-length clothing.Prevents the solvent from acting as a vehicle to transport other spilled laboratory chemicals through the skin.
Respiratory NIOSH-approved organic vapor cartridge (if outside a fume hood).While vapor pressure is low at room temperature, any heating or sonication generates respiratory irritants (H335)[1].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every use of this chemical must begin with a verification step and end with environmental stabilization.

Step 1: Pre-Operation Peroxide Validation

  • Action: Before dispensing, test the solvent for peroxides using a freshly prepared solution of ferrous sulfate (FeSO₄) and potassium thiocyanate (KCNS), or commercial KI-starch indicator strips[4].

  • Validation: A blood-red coloration (ferric thiocyanate complex) or dark blue/black spot on the KI strip indicates dangerous peroxide levels. If positive, do not use or move the bottle; contact environmental health and safety (EHS) immediately.

Step 2: Dispensing and Transfer

  • Action: Handle exclusively within a certified chemical fume hood with a face velocity of at least 0.5 m/s[1].

  • Material Compatibility: Use only glass, PTFE (Teflon), or stainless-steel transfer lines.

  • Causality: Glycol ethers will rapidly plasticize and degrade PVC or Tygon tubing, leading to structural failure and leaks.

Step 3: Post-Use Inerting (Critical Step)

  • Action: Prior to sealing the container, gently purge the headspace with an inert gas (Argon or Nitrogen) for 10–15 seconds[5].

  • Causality: Displacing atmospheric oxygen halts the radical auto-oxidation pathway, preventing the formation of explosive ethylidene-like peroxides during storage[8].

Emergency Spill & Disposal Protocol

In the event of a spill, the primary risks are rapid dermal exposure and the potential for peroxide concentration if the solvent is absorbed by the wrong materials.

Immediate Spill Response:

  • Isolate: Evacuate personnel and increase fume hood ventilation to maximum.

  • Contain: Surround the spill with an inert liquid-binding material such as diatomaceous earth, universal binders, or vermiculite[1].

  • Hazard Avoidance: Never use sawdust or paper towels for a large spill. The combination of organic ether peroxides and combustible cellulose creates a severe, spontaneous fire hazard[6][7].

  • Decontaminate: Scrub the affected surface with a mild detergent and water, followed by a wipe-down with a lighter alcohol (e.g., isopropanol) to remove lipophilic residues[1].

Waste Management:

  • Dispose of all absorbed material and liquid waste in tightly sealed, clearly labeled "Non-Halogenated Organic Waste" containers.

  • Crucial Rule: Never distill this solvent waste to dryness. Concentrating the heavy fractions will concentrate any trace hydroperoxides, posing a lethal explosion hazard[7][9].

Process Visualization

The following diagram illustrates the logical flow of handling and emergency response, ensuring that safety validations are met at every critical juncture.

G Start Handling Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]- Test Validate Solvent: Test for Peroxides Start->Test EHS Quarantine & Call EHS Test->EHS Positive (>10 ppm) PPE Don Proper PPE (Butyl Gloves, Goggles) Test->PPE Negative (Safe) FumeHood Dispense in Fume Hood (Glass/PTFE only) PPE->FumeHood Spill Spill Occurs? FumeHood->Spill YesSpill Evacuate Area & Use Inert Absorbent Spill->YesSpill Yes NoSpill Purge Headspace with Argon/Nitrogen Spill->NoSpill No Waste Dispose as Non-Halogenated Organic Waste YesSpill->Waste NoSpill->Waste Post-Reaction

Workflow for the safe handling, peroxide validation, and spill containment of glycol ethers.

References

  • ECETOC. "The Toxicology of Glycol Ethers and its Relevance to Man." European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • AskFilo. "How can we detect ether peroxide formation on long standing in lab?" Filo Educational Resources. [Link]

Sources

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